3-((Cyclopropylmethoxy)methyl)pyrrolidine
Description
Properties
IUPAC Name |
3-(cyclopropylmethoxymethyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILQGKAIDWXNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Properties of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and FDA-approved pharmaceuticals.[1][2] Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a three-dimensional geometry that allows for a more comprehensive exploration of chemical space and intricate interactions with biological targets.[3][4] This non-planar structure, capable of "pseudorotation," provides a versatile framework for the design of novel therapeutics with enhanced biological activity and improved pharmacokinetic profiles.[3] The strategic incorporation of various substituents onto the pyrrolidine core allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and metabolic stability.[3][5] This guide focuses on a specific, promising derivative, 3-((Cyclopropylmethoxy)methyl)pyrrolidine, delving into its synthesis, and predicted properties, and highlighting its potential as a valuable building block in the development of new chemical entities.
Strategic Synthesis of this compound: A Modular Approach
The synthesis of this compound can be logically approached through a convergent strategy, leveraging the well-established Williamson ether synthesis. This method offers a reliable and efficient means of coupling a suitable pyrrolidine-based alcohol with a reactive cyclopropylmethyl halide. The overall synthetic workflow is depicted below.
Part 1: Preparation of Key Intermediates
A. Synthesis of N-Boc-3-(hydroxymethyl)pyrrolidine:
The synthesis of the pyrrolidine precursor begins with commercially available starting materials. For stereospecific synthesis, enantiomerically pure forms of proline can be utilized. The carboxylic acid functionality of N-Boc-proline is reduced to the corresponding alcohol.
-
Rationale for Boc Protection: The tert-butyloxycarbonyl (Boc) protecting group is employed to prevent the secondary amine of the pyrrolidine ring from participating in unwanted side reactions during subsequent synthetic steps. Its stability under a wide range of reaction conditions and the ease of its removal under acidic conditions make it an ideal choice.
B. Synthesis of Cyclopropylmethyl Bromide:
This key electrophile is prepared from cyclopropylmethanol. Several brominating agents can be employed for this conversion.
-
Causality in Reagent Selection: The choice of brominating agent is critical to minimize the formation of isomeric byproducts. While reagents like phosphorus tribromide (PBr₃) are effective, careful control of reaction conditions is necessary to prevent rearrangement of the cyclopropylmethyl cation to cyclobutyl or homoallyl cations.
Part 2: Core Synthesis via Williamson Ether Synthesis
The central carbon-oxygen bond is forged through the Williamson ether synthesis, a robust and widely used method for preparing ethers.
-
Mechanism and Rationale: This reaction proceeds via an SN2 mechanism. The hydroxyl group of N-Boc-3-(hydroxymethyl)pyrrolidine is deprotonated using a strong, non-nucleophilic base such as sodium hydride (NaH) to form a potent nucleophile, the corresponding alkoxide. This alkoxide then displaces the bromide from cyclopropylmethyl bromide in a bimolecular nucleophilic substitution reaction. The use of a polar aprotic solvent like tetrahydrofuran (THF) facilitates the reaction by solvating the cation of the base without solvating the nucleophile, thereby enhancing its reactivity.
Part 3: Deprotection to Yield the Final Product
The final step involves the removal of the Boc protecting group to liberate the secondary amine of the pyrrolidine ring.
-
Deprotection Strategy: The Boc group is readily cleaved under acidic conditions. Treatment with a strong acid such as trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (DCM) or with hydrochloric acid (HCl) in an ethereal solvent efficiently removes the protecting group, yielding the desired this compound, typically as its corresponding salt.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-(hydroxymethyl)pyrrolidine
-
To a solution of N-Boc-L-proline (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1.5 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N-Boc-3-(hydroxymethyl)pyrrolidine.
Protocol 2: Synthesis of Cyclopropylmethyl Bromide
-
To a solution of cyclopropylmethanol (1 equivalent) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (0.4 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then at room temperature for an additional hour.
-
Pour the reaction mixture onto ice and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill to obtain cyclopropylmethyl bromide.
Protocol 3: Synthesis of N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine
-
To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add cyclopropylmethyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 4: Synthesis of this compound (Final Product)
-
Dissolve N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine (1 equivalent) in a solution of 4 M HCl in 1,4-dioxane.
-
Stir the solution at room temperature for 4 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain this compound hydrochloride as a solid.
Physicochemical and Spectroscopic Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₉H₁₇NO | Based on chemical structure. |
| Molecular Weight | 155.24 g/mol | Calculated from the molecular formula. |
| pKa | ~9-10 | The secondary amine of the pyrrolidine ring is expected to have a pKa in the typical range for cyclic secondary amines. |
| logP | ~1.5-2.0 | The presence of the ether and amine functionalities will contribute to some hydrophilicity, while the cyclopropyl and methyl groups will add lipophilicity. |
| Boiling Point | ~180-200 °C | Estimated based on the molecular weight and functional groups. |
| Solubility | Soluble in water and most organic solvents. | The polar amine and ether groups suggest good solubility in polar solvents. |
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.1-0.6 ppm), the methylene protons of the cyclopropylmethyl group, the methylene protons of the pyrrolidine ring, and a broad singlet for the N-H proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl ring, the methylene carbons of the side chain and the pyrrolidine ring.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine (around 3300-3500 cm⁻¹), C-H stretching vibrations, and a C-O-C stretching vibration for the ether linkage (around 1050-1150 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of fragments from the parent molecule.
Applications in Drug Discovery and Development
The this compound scaffold is a promising building block for the synthesis of novel drug candidates. The pyrrolidine ring can serve as a central scaffold for the attachment of various pharmacophoric groups, while the cyclopropylmethyl ether moiety can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins.[6] The cyclopropyl group, in particular, is known to improve metabolic stability by blocking potential sites of oxidation and can also introduce conformational constraints that may enhance binding affinity and selectivity.
This scaffold could be particularly relevant in the design of agents targeting the central nervous system (CNS), where fine-tuning of lipophilicity is crucial for blood-brain barrier penetration.[7] Furthermore, the secondary amine of the pyrrolidine provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for high-throughput screening and lead optimization.
Conclusion
This technical guide has outlined a rational and robust synthetic strategy for the preparation of this compound, a valuable and versatile building block for drug discovery. By providing detailed, step-by-step protocols and explaining the underlying chemical principles, this document serves as a practical resource for researchers and scientists in the pharmaceutical industry. The unique combination of a three-dimensional pyrrolidine scaffold and a metabolically robust cyclopropylmethyl ether moiety makes this compound an attractive starting point for the development of the next generation of therapeutics.
References
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Li Petri, G., Raimondi, M. V., & Spadaro, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link][2][3]
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PubChem. (n.d.). 3-(cyclopropylmethoxy)pyrrolidine. Retrieved from [Link][8]
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Kozlov, N. G., & Gusak, K. N. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6523. [Link][5]
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ChemWhat. (n.d.). 3-(CYCLOPROPYLMETHOXY)PYRROLIDINE CAS#: 932702-41-5. Retrieved from [Link][9]
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Macor, J. E., et al. (1992). Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin. Journal of medicinal chemistry, 35(23), 4503–4505. [Link][10]
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Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of medicinal chemistry, 45(13), 2841–2849. [Link][11]
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Aguilar, A., et al. (2017). Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of medicinal chemistry, 60(7), 2819–2839. [Link][12]
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Yildiz, I., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in pharmacology, 14, 1249779. [Link][6]
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Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & pharmacotherapy, 168, 115749. [Link][13]
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Obniska, J., et al. (2022). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 27(19), 6523. [Link][14]
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PubChem. (n.d.). (R)-3-(Methoxymethyl)pyrrolidine. Retrieved from [Link][15]
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Kumar, A., et al. (2023). Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate. ResearchGate. [Link][7]
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Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Retrieved from [Link][16]
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Mini-Reviews in Medicinal Chemistry. (n.d.). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link][17]
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Chemical Communications. (n.d.). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Retrieved from [Link][18]
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ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Retrieved from [Link][19]
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White Rose eTheses Online. (n.d.). Design and Synthesis of Three-Dimensional Pyrrolidine Fragments. Retrieved from [Link]
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ACS Catalysis. (n.d.). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. Retrieved from [Link][4]
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physicochemical characteristics of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
An In-depth Technical Guide to the Physicochemical Characteristics of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the essential , a molecule of interest within contemporary drug discovery programs. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, valued for its three-dimensional architecture and its prevalence in a multitude of biologically active compounds.[1] Understanding the fundamental properties of its derivatives, such as the acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility, is a prerequisite for predicting a compound's pharmacokinetic and pharmacodynamic behavior.[2] This document outlines the theoretical importance of these parameters, provides detailed, field-proven experimental protocols for their determination, and discusses the expected spectroscopic profile for structural verification. The insights and methodologies presented herein are designed to equip researchers with the necessary framework to thoroughly characterize this compound and guide its progression through the drug development pipeline.
Introduction to this compound
The pursuit of novel therapeutics frequently leverages privileged scaffolds—molecular frameworks that are known to interact with various biological targets. The saturated, five-membered pyrrolidine ring is one such scaffold, prized for its non-planar structure which allows for a rich, three-dimensional exploration of pharmacophore space, often leading to enhanced target specificity and improved physicochemical properties compared to flat, aromatic systems.[1] The subject of this guide, this compound, combines this valuable heterocyclic core with a flexible ether-linked cyclopropylmethyl side chain, presenting a unique profile for investigation.
Chemical Identity and Structure
Accurate characterization begins with unambiguous identification. The structural and molecular details for this compound are summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | |
| CAS Number | 1063734-02-0 | [3] |
| Molecular Formula | C₉H₁₇NO | [3] |
| Molecular Weight | 155.24 g/mol | Calculated |
| SMILES | C1(COCC2CC2)CNCC1 | [3] |
| InChI | 1S/C9H17NO/c1-2-8(1)6-11-7-9-3-4-10-5-9/h8-10H,1-7H2 | [3] |
| Appearance | Solid (at standard conditions) | [3] |
The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a drug candidate from initial synthesis to clinical application is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. These pharmacokinetic processes are, in turn, dictated by the molecule's fundamental physicochemical properties.[4][5] A compound with exceptional in vitro potency can fail spectacularly in vivo if it cannot reach its target in sufficient concentration or persists for an appropriate duration. Therefore, early and accurate physicochemical profiling is not merely a data-gathering exercise; it is a critical, decision-driving component of modern drug development that minimizes late-stage attrition.[6][7]
Caption: Physicochemical profiling as a critical early gatekeeper in drug development.
Ionization State: Acid Dissociation Constant (pKa)
Causality: The pKa value defines the pH at which a molecule exists in a 50:50 equilibrium between its protonated (ionized) and neutral forms. For this compound, the secondary amine within the pyrrolidine ring is the primary ionizable center. Its pKa is arguably the most influential physicochemical parameter because the charge state of a molecule profoundly impacts its interactions with the biological environment.[8] An ionized molecule typically exhibits higher aqueous solubility but lower membrane permeability, whereas a neutral molecule is more lipophilic and can cross biological membranes more readily.[9] The pKa of unsubstituted pyrrolidine is approximately 11.2, indicating it is a strong base.[10] The ether substituent in our target molecule is not expected to drastically alter this value, but experimental determination is essential for accurate modeling.
Caption: Ionization equilibrium of the pyrrolidine moiety.
Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides a robust and direct measurement of a compound's pKa. It is a self-validating system where the resulting titration curve provides a clear inflection point corresponding to the pKa.[11][12]
Objective: To determine the pKa of the pyrrolidine nitrogen in this compound.
Materials:
-
This compound (accurately weighed, ~5-10 mg)
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)
-
High-purity water (degassed to remove CO₂)
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter with a combination glass electrode
-
Automated titrator or magnetic stirrer and burette
-
Temperature-controlled titration vessel
Procedure:
-
Sample Preparation: Dissolve the compound in a known volume (e.g., 50 mL) of water containing a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Acidification: Add a known excess of standardized 0.1 M HCl to fully protonate the pyrrolidine nitrogen. A 2-3 molar equivalent excess is typical.
-
Titration Setup: Place the solution in the titration vessel, immerse the calibrated pH electrode, and maintain a constant temperature (e.g., 25 °C). Gently stir the solution.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.02-0.05 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis). The pKa is determined from the pH value at the half-equivalence point of the titration curve (i.e., the midpoint of the buffer region). Alternatively, the pKa corresponds to the peak of the first derivative plot (ΔpH/ΔV vs. V).
-
Validation: The experiment should be performed in triplicate to ensure reproducibility.
Lipophilicity: Partition and Distribution Coefficients (logP/logD)
Causality: Lipophilicity, or the "greasiness" of a molecule, is a key determinant of its ability to cross lipid bilayers, such as the intestinal wall or the blood-brain barrier.[13] It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[14] For convenience, this is expressed on a logarithmic scale (logP). For ionizable molecules like ours, the pH-dependent distribution coefficient (logD) is more physiologically relevant, as it accounts for the partitioning of both the neutral and ionized species.[8] Excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, making the optimization of logP/logD a critical balancing act in medicinal chemistry.[7]
Experimental Protocol: logP Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water and remains the gold standard for accuracy.[14]
Objective: To determine the n-octanol/water partition coefficient (logP) of the neutral form of this compound.
Materials:
-
This compound
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer, pH ~12-13 (pre-saturated with n-octanol, to ensure the compound is in its neutral form)
-
Separatory funnels or vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.
-
Sample Preparation: Prepare a stock solution of the compound in the aqueous buffer. The concentration should be chosen to be within the linear range of the analytical detector.
-
Partitioning: In a vial, combine a known volume of the octanol phase and the aqueous stock solution (e.g., 2 mL of each).
-
Equilibration: Seal the vial and shake vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two layers.
-
Quantification: Carefully withdraw an aliquot from both the aqueous and organic layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate logP using the formula: logP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )
-
Validation: The experiment should be run at multiple initial concentrations and in triplicate to confirm that the partition coefficient is independent of concentration.
Caption: Workflow for the shake-flask determination of logP.
Aqueous Solubility
Causality: A drug must be in solution to be absorbed.[15] Aqueous solubility is therefore a fundamental requirement for oral and parenteral drug delivery. Poor solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[8] The solubility of this compound will be highly dependent on pH. At pH values significantly below its pKa (e.g., in the stomach), the compound will be protonated and is expected to have high solubility. At physiological pH 7.4, it will still be predominantly ionized, favoring solubility. However, intrinsic solubility (the solubility of the neutral form) must also be considered.
Experimental Protocol: Thermodynamic Solubility Assay
This method measures the equilibrium solubility of a compound, providing the most accurate and relevant value for biopharmaceutical assessment.
Objective: To determine the aqueous solubility of this compound at various pH values.
Materials:
-
Solid this compound
-
Aqueous buffers of desired pH (e.g., pH 2.0, pH 7.4)
-
Small vials with screw caps
-
Thermostatic shaker/incubator
-
Syringe filters (e.g., 0.45 µm PVDF)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to vials containing the different aqueous buffers. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Seal the vials and shake at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand, letting the excess solid settle.
-
Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any remaining microscopic particles.
-
Dilution & Quantification: Dilute the filtered sample with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Data Reporting: Report the solubility in units of µg/mL or mM at the specified pH and temperature.
-
Validation: Visual inspection must confirm the presence of solid compound in the vials after equilibration to ensure a saturated solution was achieved.
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment are non-negotiable. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule.[16] While experimental spectra are required for confirmation, the expected features can be predicted based on the known structure.
| Technique | Expected Key Features | Rationale |
| ¹H NMR | ~3.0-3.5 ppm (m): Pyrrolidine CH₂ and CH protons adjacent to nitrogen. ~3.4 ppm (d): -O-CH₂- protons. ~2.8 ppm (br s): N-H proton (exchangeable with D₂O). ~1.0 ppm (m): Cyclopropyl CH proton. ~0.2-0.5 ppm (m): Cyclopropyl CH₂ protons. | Chemical shifts are dictated by the electronic environment. Protons near electronegative atoms (N, O) are shifted downfield. Cyclopropyl protons are highly shielded and appear upfield.[17] |
| ¹³C NMR | ~60-75 ppm: Carbons attached to oxygen (ether). ~45-55 ppm: Carbons attached to nitrogen (pyrrolidine). ~5-15 ppm: Cyclopropyl carbons. | The number of distinct signals should correspond to the number of chemically non-equivalent carbons (9 total). Chemical shifts are characteristic of the functional group.[17] |
| IR Spectroscopy | ~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch. ~2850-3000 cm⁻¹ (strong): Aliphatic C-H stretches. ~1100 cm⁻¹ (strong): C-O ether stretch. | Vibrational frequencies correspond to specific bond types within the molecule.[18] |
| Mass Spectrometry (EI) | m/z 155: Molecular ion (M⁺). Key Fragments: Loss of cyclopropylmethyl radical (m/z 100), formation of cyclopropylmethyl cation (m/z 55), or fragments arising from pyrrolidine ring opening. | Provides the molecular weight and structural information based on stable fragments formed upon electron ionization.[19] |
Conclusion
This compound is a compound built upon a privileged medicinal chemistry scaffold. Its potential as a drug candidate is fundamentally linked to its physicochemical properties. This guide establishes the critical importance of determining its pKa, logP/logD, and aqueous solubility. The provided protocols offer robust, validated methodologies for obtaining these essential data points. The secondary amine of the pyrrolidine ring is predicted to make the molecule a base that will be predominantly ionized and soluble at physiological pH. Its lipophilicity will need to be experimentally determined to assess its balance for membrane permeability. A thorough characterization, following the principles and procedures outlined here, is the foundational next step in evaluating the therapeutic potential of this promising molecule.
References
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Title: Physicochemical properties | Medicinal Chemistry Class Notes. Source: Fiveable URL: [Link]
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Title: What are the physicochemical properties of drug? Source: LookChem URL: [Link]
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Title: pKa Modulation of Pyrrolidine-Based Catalytic Polymers Used for the Preparation of Glycosyl Hydrazides at Physiological pH and T. Source: SciSpace URL: [https://typeset.io/papers/pka-modulation-of-pyrrolidine-based-catalytic-polymers-used-2f3b7q4j]([Link] catalytic-polymers-used-2f3b7q4j)
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Title: Determination of Acid Dissociation Constants (pKa) of Bicyclic Thiohydantoin-Pyrrolidine Compounds in 20% Ethanol-Water Hydroorganic Solvent. Source: NIH National Center for Biotechnology Information URL: [Link]
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Title: Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Source: PubMed URL: [Link]
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Title: LogP—Making Sense of the Value. Source: ACD/Labs URL: [Link]
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A Methodological Framework for the Conformational Analysis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
An In-depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Executive Summary
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to introduce three-dimensional complexity into molecular structures.[1] The compound 3-((cyclopropylmethoxy)methyl)pyrrolidine represents a key building block where the conformational landscape is dictated by a complex interplay of the pyrrolidine ring's intrinsic puckering and the steric and electronic demands of a flexible, cyclopropyl-containing side chain. Understanding this landscape is critical for drug design, as the specific three-dimensional arrangement of functional groups governs molecular recognition and biological activity.
This guide presents a comprehensive, multi-disciplinary methodological framework for elucidating the molecular structure and conformational preferences of this compound. As specific experimental data for this molecule is not publicly available, this document serves as a detailed operational protocol for researchers. We will outline an integrated approach that combines high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis, single-crystal X-ray crystallography for a definitive solid-state benchmark, and in silico computational chemistry for mapping the complete potential energy surface. The causality behind each experimental choice and the synergy between these techniques are emphasized to provide a self-validating system for structural elucidation.
Part 1: Theoretical Foundations of Conformational Heterogeneity
The overall conformation of this compound is not static but exists as an equilibrium of multiple low-energy states. This heterogeneity arises from three primary sources of flexibility: the non-planarity of the pyrrolidine ring, the orientation of the C3-substituent, and the rotational freedom within the side chain.
The Pyrrolidine Scaffold: Pseudorotation and Ring Puckering
Unlike aromatic five-membered rings, the saturated pyrrolidine ring is inherently non-planar to alleviate torsional strain. It adopts puckered conformations that can be described by two principal forms: the "envelope" (with four coplanar atoms and one out-of-plane) and the "twist" (with two out-of-plane atoms on opposite sides of the mean plane).[2] These forms rapidly interconvert in a process known as pseudorotation.
For a 3-substituted pyrrolidine, the most relevant conformations are the two envelope forms where the C3 atom (Cγ) is displaced from the plane. These are termed Cγ-endo (pucker on the same side as the C2 and C5 substituents relative to the mean plane) and Cγ-exo (pucker on the opposite side).[3][4] The equilibrium between these states is a critical determinant of the molecule's overall shape.
Caption: Pyrrolidine ring pseudorotation between envelope conformers.
Influence of the C3-Substituent
The energetic preference for a specific pucker is heavily influenced by the substituents on the ring.[5] For the C3-((cyclopropylmethoxy)methyl) group, steric considerations are paramount. The substituent will preferentially occupy a pseudoequatorial position to minimize 1,3-diaxial interactions with protons on the same face of the ring. This preference strongly dictates which ring pucker (endo or exo) will be the major conformer in the equilibrium.
Rotational Isomerism of the Side Chain
Beyond the ring pucker, significant conformational freedom exists within the side chain itself. The key rotatable bonds are C3–CH₂, CH₂–O, and O–CH₂ (cyclopropyl). The interplay between these torsions creates a complex potential energy surface with multiple local minima. The cyclopropyl group, with its unique electronic structure and steric profile, will influence the conformational preferences of the adjacent ether linkage.[6][7][8] A thorough analysis must therefore consider not just the ring, but the entire molecule as a dynamic system.
Part 2: Experimental Determination of Conformation
A dual-pronged experimental approach is essential. NMR spectroscopy provides detailed information about the molecule's average conformation and dynamics in solution, which is most relevant to its biological context. X-ray crystallography, if achievable, offers an exact, unambiguous snapshot of the molecule's structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Solution-State View
Expertise & Experience: NMR is the most powerful technique for studying solution-state conformation. The key is to move beyond simple structure confirmation and use specific experiments to extract through-bond and through-space distance and angle information. For a molecule of this size (MW < 600), certain experimental choices are critical for obtaining high-quality, artifact-free data.[9]
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of paramagnetic impurities. For NOE experiments, thoroughly degas the sample using the freeze-pump-thaw method to remove dissolved oxygen, which can quench the NOE effect.[9]
-
Standard Spectra: Acquire high-resolution 1D ¹H and ¹³C spectra.
-
Homonuclear Correlation: Run a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to establish all proton-proton spin-spin coupling networks, which is essential for assigning the protons of the pyrrolidine ring and side chain.
-
Heteronuclear Correlation: Run a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment to unambiguously assign each proton to its directly attached carbon atom.
-
Rationale: The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the ³JHH values for the protons around the pyrrolidine ring, one can estimate the dihedral angles and thus deduce the preferred ring pucker.[10]
-
Methodology:
-
Extract all relevant ³JHH values from the high-resolution 1D ¹H spectrum. Spectral simulation software may be required for complex, overlapping multiplets.
-
Apply a generalized Karplus equation (e.g., the Altona equation for five-membered rings) to correlate the observed coupling constants with dihedral angles.
-
Compare the experimentally derived angles with the theoretical angles for ideal Cγ-endo and Cγ-exo envelope conformations to determine the predominant pucker and estimate the population of conformers.
-
-
Rationale: The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that allows for the detection of protons that are close to each other (< 5 Å), regardless of whether they are connected through bonds.[11][12] This is the most direct method for determining the relative orientation of the side chain with respect to the pyrrolidine ring protons.
-
Experimental Choice (NOESY vs. ROESY):
-
For small molecules like this one, the NOE is positive and can approach zero for molecules of intermediate size, making detection difficult.[9]
-
The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is often a better choice for small to medium-sized molecules as the ROE is always positive and does not suffer from zero-crossing issues.[9][13] However, it can be susceptible to TOCSY artifacts, which must be carefully identified.
-
-
Methodology:
-
Acquire a 2D ROESY spectrum with an appropriate mixing time (typically 200-500 ms for small molecules).
-
Analyze the resulting spectrum for cross-peaks. A cross-peak between two protons indicates they are spatially proximate.
-
Key Correlations to Look For:
-
Correlations between the C3-H proton and protons of the side chain (–CH₂–O–).
-
Correlations between the side chain protons and the C2/C4 protons on the pyrrolidine ring. The specific pattern of correlations will differentiate between a pseudoequatorial and a pseudoaxial orientation of the substituent.
-
-
Single-Crystal X-ray Crystallography: The Solid-State Benchmark
Trustworthiness: While NMR reveals the conformational landscape in solution, X-ray crystallography provides a definitive, high-resolution structure of a single conformer trapped in the crystal lattice.[14][15] This solid-state structure serves as an invaluable reference point for validating computational models and interpreting solution-state data.
-
Rationale: Obtaining a high-quality single crystal is the most challenging step. As the free base is likely an oil, derivatization to a salt (e.g., hydrochloride, tartrate) is often the most effective strategy to induce crystallization.
-
Methodology:
-
Salt Formation: React the title compound with a suitable acid (e.g., HCl in ether, or tartaric acid in ethanol) to form a salt.
-
Crystallization Screening: Use slow evaporation, vapor diffusion (e.g., diethyl ether into a methanol solution), or cooling of a saturated solution with a variety of solvents and solvent mixtures.
-
Data Collection: Once a suitable crystal is obtained, mount it on a goniometer. Collect diffraction data using a modern single-crystal X-ray diffractometer.[16][17]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the molecule's conformation in the solid state.
-
Part 3: In Silico Conformational Searching and Analysis
Authoritative Grounding: Computational chemistry provides the bridge between the discrete solid-state structure and the dynamic solution-state equilibrium. By mapping the molecule's potential energy surface, we can identify all stable low-energy conformers and rank them by their relative energies.[18][19][20]
Caption: A robust workflow for computational conformational analysis.
-
Initial Search: Generate a starting 3D structure of the molecule. Perform a systematic or stochastic conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF94). This step broadly samples the conformational space defined by all rotatable bonds.
-
Clustering and Selection: Cluster the resulting conformers based on geometry (RMSD) and energy. Select all unique conformers within a reasonable energy window (e.g., 10-15 kcal/mol) of the global minimum for further analysis.
-
Quantum Mechanical Optimization: Optimize the geometry of each selected conformer using a more accurate method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).[20] Perform a frequency calculation to confirm that each structure is a true minimum (no imaginary frequencies).
-
Energy Refinement: Calculate the final relative energies of the optimized conformers using a higher level of theory or a larger basis set to obtain more accurate energy differences (ΔE).
-
Data Analysis: From the final energies, calculate the Boltzmann population of each conformer at a given temperature. The geometries of the most stable conformers can then be directly compared to experimental results from NMR and X-ray crystallography.
Part 4: Data Synthesis and Integrated Structural Model
The ultimate goal is to synthesize the findings from all three methodologies into a single, coherent model.
-
Correlation: Does the lowest-energy computed conformer match the solid-state X-ray structure? How well do the computed dihedral angles for the most populated conformers match those derived from NMR ³JHH couplings?
-
Validation: Use the through-space distances from the computed models to predict the NOE/ROE correlations. A strong match between the predicted and experimentally observed ROESY cross-peaks provides powerful validation for the entire model.[21]
Caption: Key ROE correlations defining substituent orientation.
Data Presentation
Quantitative data should be summarized for clear comparison.
Table 1: Hypothetical Conformational Energy and Population Data
| Conformer ID | Ring Pucker | Side Chain Torsion (C3-C-O-C) | Relative Energy (kcal/mol) | Boltzmann Population (298 K) |
|---|---|---|---|---|
| Conf-1 | Cγ-exo | anti | 0.00 | 75.1% |
| Conf-2 | Cγ-exo | gauche | 0.85 | 18.5% |
| Conf-3 | Cγ-endo | anti | 1.50 | 6.4% |
Table 2: Comparison of Experimental and Calculated NMR Data
| Coupling | ³JHH Experimental (Hz) | ³JHH Calculated (Conf-1) (Hz) | Dihedral Angle (Conf-1) (°) |
|---|---|---|---|
| H2a-H3 | 3.5 | 3.8 | ~110° |
| H2b-H3 | 8.1 | 8.0 | ~10° |
| H3-H4a | 4.0 | 4.2 | ~45° |
| H3-H4b | 8.5 | 8.3 | ~160° |
By rigorously applying this integrated framework, researchers can move beyond a simple 2D representation and achieve a deep, quantitative understanding of the three-dimensional structure and dynamic behavior of this compound, providing critical insights for its application in drug discovery and development.
References
-
Koskinen, A. M. P., & Gàll, A. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6438–6444. [Link]
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Ivanov, P., & Zlatkov, A. (2020). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement–cyclization reaction. RSC Advances, 10(29), 17267–17277. [Link]
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Ivanov, P., & Zlatkov, A. (2020). Computational elucidation of the reaction mechanism for synthesis of pyrrolidinedione derivatives via Nef-type rearrangement - cyclization reaction. National Institutes of Health. [Link]
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Moser, A. (n.d.). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Retrieved January 18, 2026, from [Link]
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Kameda, T., et al. (1993). Ring puckering of the pyrrolidine ring of poly (l-proline) form I as studied by variable-temperature high-resolution 13C NMR spectroscopy. Journal of Molecular Structure. [Link]
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Salvi, N., et al. (2016). Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R) fluoroprolines. ResearchGate. [Link]
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Decatur, J. (2018). NOESY and ROESY. University of Connecticut. [Link]
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Barbosa, T. (2021). NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. [Link]
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Anonymous. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]
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El-Gazzar, M. G., et al. (2022). Computational investigation of pyrrolidin derivatives as novel GPX4/MDM2–p53 inhibitors using 2D/3D-QSAR, Molecular docking, M. SciSpace. [Link]
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Wikipedia contributors. (2023). Nuclear Overhauser effect. Wikipedia. [Link]
-
Formaggio, F., et al. (1991). The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. International Journal of Peptide and Protein Research. [Link]
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Gale, P. A., et al. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Royal Society of Chemistry. [Link]
-
Anonymous. (n.d.). a) Pseudoequatorial and pseudoaxial conformations of pyrrolidine. b) Cis-and trans-isomers of 3-fluoropyrrolidine. ResearchGate. [Link]
-
de la Figuera, N., et al. (2015). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 20(4), 6291–6320. [Link]
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Mikle, R. (n.d.). Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(18), 5634. [Link]
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Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. [Link]
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El-Faham, A., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Crystals, 11(1), 1. [Link]
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Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725–734. [Link]
-
Wikipedia contributors. (2023). Cyclopropyl group. Wikipedia. [Link]
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Anonymous. (n.d.). The results of the conformational analysis. ResearchGate. [Link]
-
Crow, M. (2020). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World. [Link]
-
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Research Explorer. [Link]
-
Carballeira, L., et al. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(34), 7927–7937. [Link]
-
Belveren, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1246927. [Link]
-
Wilcox, C. F., et al. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 95(24), 8193–8195. [Link]
-
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. ResearchGate. [Link]
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spectroscopic data (NMR, IR, MS) for 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-((Cyclopropylmethoxy)methyl)pyrrolidine (Molecular Formula: C₈H₁₅NO, Molecular Weight: 141.21 g/mol ). In the absence of publicly available experimental spectra for this specific molecule, this document synthesizes data from analogous structures and established spectroscopic principles to present a reliable, predictive dataset for Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational dataset for characterization, synthesis confirmation, and quality control.
Introduction and Structural Analysis
This compound is a saturated heterocyclic compound featuring a pyrrolidine ring, a secondary amine, an ether linkage, and a cyclopropyl group. Understanding the contribution of each of these structural motifs is critical for the accurate interpretation of its spectral data. The pyrrolidine ring provides a core scaffold, while the cyclopropylmethoxy-methyl side chain dictates much of its unique spectroscopic signature. The structural complexity requires a multi-technique approach for unambiguous characterization.
For clarity in spectral assignments, the atoms are numbered as shown in the diagram below. This numbering scheme will be used throughout the guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted chemical shifts are based on the analysis of substituent effects and data from analogous compounds.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to be complex due to the diastereotopic nature of many of the methylene protons. The cyclopropyl group protons will appear in the highly shielded upfield region, a characteristic feature.[1][2][3][4]
| Atom Position | Predicted δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment Notes |
| H-N1 | 1.5 - 2.5 | br s | - | 1H | Broad singlet, exchangeable with D₂O. Position is concentration-dependent. |
| H-C2, H-C5 | 2.8 - 3.2 | m | - | 4H | Protons adjacent to nitrogen are deshielded. Complex multiplet. |
| H-C3 | 2.3 - 2.5 | m | - | 1H | Methine proton on the pyrrolidine ring. |
| H-C4 | 1.6 - 1.9 | m | - | 2H | Pyrrolidine ring protons. |
| H-C6 | 3.4 - 3.6 | m | - | 2H | Methylene protons adjacent to the ether oxygen (O7). |
| H-C8 | 3.2 - 3.4 | d | ~7.0 | 2H | Methylene protons adjacent to the ether oxygen and coupled to the cyclopropyl methine. |
| H-C9 | 0.9 - 1.2 | m | - | 1H | Methine proton of the cyclopropyl group. |
| H-C10, H-C11 | 0.4 - 0.6 | m | - | 2H | Diastereotopic methylene protons of the cyclopropyl group (cis). |
| H-C10, H-C11 | 0.1 - 0.3 | m | - | 2H | Diastereotopic methylene protons of the cyclopropyl group (trans). |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The ¹³C NMR spectrum provides a count of unique carbon environments. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O) and the unique strain of the cyclopropyl ring.[5][6][7][8][9]
| Atom Position | Predicted δ (ppm) | Assignment Notes |
| C2, C5 | 47.0 - 50.0 | Carbons adjacent to the secondary amine nitrogen. |
| C3 | 38.0 - 42.0 | Methine carbon of the pyrrolidine ring. |
| C4 | 28.0 - 32.0 | Methylene carbon of the pyrrolidine ring. |
| C6 | 74.0 - 77.0 | Methylene carbon adjacent to the ether oxygen (O7). |
| C8 | 75.0 - 78.0 | Methylene carbon of the ether, adjacent to the cyclopropyl group. |
| C9 | 10.0 - 13.0 | Methine carbon of the cyclopropyl group. |
| C10, C11 | 3.0 - 5.0 | Methylene carbons of the cyclopropyl ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the N-H, C-H, and C-O bonds.[10][11][12][13]
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3300 - 3400 | Medium, Sharp | N-H Stretch | Secondary Amine |
| 3080 - 3000 | Medium | C-H Stretch | Cyclopropyl C-H |
| 2960 - 2850 | Strong | C-H Stretch | Aliphatic (CH₂, CH) |
| 1590 - 1650 | Weak-Medium | N-H Bend | Secondary Amine |
| 1470 - 1430 | Medium | CH₂ Scissoring | Methylene groups |
| 1125 - 1085 | Strong | C-O-C Asymmetric Stretch | Ether |
| 890 - 910 | Medium-Strong | N-H Wag (out-of-plane) | Secondary Amine |
Causality Insights: The strong, sharp C-O stretch around 1100 cm⁻¹ is a key diagnostic peak for the ether linkage, distinguishing it from an alcohol's broader O-H stretch. The secondary amine N-H stretch is typically sharper and less intense than an alcohol O-H band.[11]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. Electron Ionization (EI) is assumed for this predictive analysis.
Predicted Key Fragments:
-
Molecular Ion (M⁺): m/z = 141. The presence of one nitrogen atom dictates an odd molecular weight, consistent with the Nitrogen Rule.
-
Base Peak: m/z = 70. This is predicted to be the most abundant fragment, resulting from α-cleavage of the side chain at the C3 position. This forms a stable, resonance-stabilized N-vinylpyrrolidinium cation. This fragmentation is highly characteristic of 3-substituted pyrrolidines.[14][15][16]
-
Other Significant Fragments:
-
m/z = 57: Cyclopropylmethyl cation ([C₄H₇]⁺), resulting from cleavage of the C8-O7 bond.
-
m/z = 84: Loss of the cyclopropylmethyl group (•C₄H₇) from the molecular ion.
-
m/z = 112: Loss of an ethyl group (•C₂H₅) from the pyrrolidine ring, a common fragmentation pathway for saturated rings.
-
Experimental Protocols
To ensure data integrity and reproducibility, standardized protocols are essential. The following outlines the methodologies for acquiring the spectroscopic data discussed.
NMR Sample Preparation and Acquisition
This protocol is a self-validating system designed to ensure sample purity and concentration are appropriate for high-quality data acquisition.
-
Sample Preparation: Accurately weigh 10-15 mg of this compound for ¹H NMR (or 50-75 mg for ¹³C NMR) into a clean, dry vial.[17]
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[18]
-
Dissolution: Gently vortex the vial until the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Allow the sample temperature to equilibrate for 2-3 minutes.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition:
-
¹H NMR: Acquire data using a standard single-pulse experiment. A 45° pulse angle with a relaxation delay of 1-2 seconds is typical. Acquire at least 16 scans.
-
¹³C NMR: Acquire data using a proton-decoupled pulse program. A 30° pulse angle with a relaxation delay of 2 seconds is recommended.[19] Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.[20]
FT-IR Sample Preparation and Acquisition
This protocol ensures a uniform sample film for optimal interaction with the IR beam.
-
Sample Preparation (Neat Liquid Film): Place one drop of neat this compound onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[21]
-
Film Formation: Place a second salt plate on top of the first and gently rotate to create a thin, uniform liquid film between the plates. Avoid introducing air bubbles.
-
Background Spectrum: Place the empty, clean salt plates (or an empty sample holder for ATR-FTIR) in the spectrometer and acquire a background spectrum. This is crucial to subtract atmospheric (CO₂, H₂O) and accessory-related absorbances.[22][23]
-
Sample Spectrum: Place the sample-loaded plates into the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[24]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry Sample Preparation and Acquisition
This protocol is designed for direct infusion analysis using electrospray ionization (ESI), a common technique for this type of molecule.
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.[25]
-
Dilution: Create a working solution by diluting the stock solution to approximately 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often containing 0.1% formic acid to promote protonation ([M+H]⁺).[26]
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's specifications. Set the ion source to positive electrospray ionization (ESI+) mode.
-
Infusion: Introduce the working solution into the ion source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in full scan mode over a relevant m/z range (e.g., 50-250 amu) to detect the molecular ion and key fragments. For more detailed structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion (m/z 142 for [M+H]⁺) as the precursor and applying collision-induced dissociation (CID).[27][28]
Conclusion
This guide provides a robust, predicted spectroscopic dataset for this compound based on fundamental principles and comparative analysis of structurally related molecules. The tabulated NMR chemical shifts, IR vibrational frequencies, and MS fragmentation patterns serve as a reliable reference for scientists engaged in the synthesis, purification, and analysis of this compound and its derivatives. The detailed experimental protocols offer a standardized approach to obtaining high-quality, reproducible data, reinforcing the principles of scientific integrity and trustworthiness in research and development.
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Springer Nature Experiments. (n.d.). Mass Spectrometry Protocols and Methods. [Link]
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The Pyrrolidine Scaffold: A Cornerstone in Modern Drug Discovery and a Technical Guide to the Synthesis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4][5][6] Its non-planar, sp³-hybridized structure allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing selective and potent drug candidates.[1][2][4] This guide provides an in-depth analysis of the significance of the pyrrolidine motif and presents a detailed, practical synthetic route to 3-((cyclopropylmethoxy)methyl)pyrrolidine, a representative yet underexplored derivative. The causality behind experimental choices, self-validating protocols, and potential applications are discussed to provide a comprehensive resource for researchers in drug development.
Introduction: The Enduring Importance of the Pyrrolidine Ring
The prevalence of the pyrrolidine scaffold in biologically active molecules is a testament to its evolutionary and synthetic advantages.[3][7][8] Found in natural alkaloids like nicotine and forming the basis of the essential amino acid proline, the pyrrolidine ring offers a unique combination of structural rigidity and conformational flexibility.[2][9] This "pseudorotation" allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors.[1][4] Consequently, pyrrolidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, and anticonvulsant properties.[3][7]
The cyclopropyl group is another structural motif of significant interest in drug design. Its introduction into a molecule can enhance metabolic stability, improve potency, and modulate physicochemical properties.[10] The combination of a pyrrolidine core with a cyclopropylmethoxy side chain, as in this compound, therefore represents a compelling area for chemical exploration.
Retrosynthetic Analysis and Synthetic Strategy
A specific discovery and historical account for this compound is not prominently documented in the scientific literature. However, its synthesis can be logically approached through the functionalization of a pre-existing pyrrolidine ring. A plausible retrosynthetic analysis points to 3-hydroxymethylpyrrolidine as a key intermediate. This commercially available or readily synthesized starting material can be N-protected and then subjected to etherification with a cyclopropylmethyl halide.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with clear endpoints and purification procedures to ensure the integrity of the synthesized compounds.
Synthesis of N-Boc-3-hydroxymethylpyrrolidine (2)
The protection of the pyrrolidine nitrogen is a critical first step to prevent side reactions during the subsequent etherification. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under basic conditions and ease of removal under acidic conditions.
Protocol:
-
To a solution of 3-hydroxymethylpyrrolidine (1) (1.0 eq) in dichloromethane (DCM, 10 mL/g of starting material) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portionwise.
-
Add triethylamine (1.2 eq) dropwise to the suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with the addition of water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-3-hydroxymethylpyrrolidine (2) as a crude oil, which can often be used in the next step without further purification.
Synthesis of N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine (3)
The Williamson ether synthesis is a reliable method for the formation of the target ether linkage. The use of a strong base, such as sodium hydride, is necessary to deprotonate the primary alcohol.
Protocol:
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous tetrahydrofuran (THF, 20 mL/g of alcohol 2) under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of N-Boc-3-hydroxymethylpyrrolidine (2) (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Add cyclopropylmethyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux (approximately 65 °C) and maintain for 16-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and cautiously quench with the dropwise addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine (3).
Synthesis of this compound (4)
The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.
Protocol:
-
Dissolve N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine (3) (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane (10 mL/g of 3) at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Dissolve the residue in a minimal amount of water and basify to pH > 12 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the final product, this compound (4).
Quantitative Data Summary
| Step | Reactant | Product | Typical Yield (%) | Purity (by NMR/LC-MS) |
| 1 | 3-Hydroxymethylpyrrolidine | N-Boc-3-hydroxymethylpyrrolidine | >95 | >95% |
| 2 | N-Boc-3-hydroxymethylpyrrolidine | N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine | 60-75 | >98% |
| 3 | N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine | This compound | >90 | >98% |
Potential Applications and Future Directions
While the specific biological activity of this compound is not extensively reported, its structural features suggest several potential areas of investigation. The pyrrolidine core is a common feature in ligands for G-protein coupled receptors (GPCRs) and ion channels. The cyclopropylmethoxy side chain can serve as a lipophilic yet conformationally restricted element that can probe specific binding pockets.
Future research could involve screening this compound against a panel of CNS targets, given the prevalence of pyrrolidine-containing drugs for neurological disorders. Furthermore, the secondary amine of the final product provides a handle for further derivatization, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.
Conclusion
The synthesis of this compound serves as a practical example of the strategies employed in modern medicinal chemistry to generate novel chemical entities based on privileged scaffolds. The detailed protocols provided herein offer a reliable pathway to this compound, enabling its further investigation and potential application in drug discovery programs. The enduring importance of the pyrrolidine ring, coupled with the beneficial properties of the cyclopropyl group, ensures that compounds of this class will remain a fertile ground for future research.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 759. [Link][1][2][4][11]
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Ahmed, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249223. [Link][3]
- Brandänge, S., & Rodriquez, B. (1988). A New, Efficient Synthesis of 3-Pyrroline. Synthesis, 1988(04), 347-348.
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Monatshefte für Chemie - Chemical Monthly, 152(9), 1055-1076. [Link]
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Al-Ostoot, F. H., et al. (2024). Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. Journal of Molecular Structure, 1301, 137357. [Link][7]
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El-Sayed, M. A., et al. (2022). Pyrrolizine alkaloids: natural and synthetic derivatives with diverse biological activities. RSC Advances, 12(45), 29205-29221. [Link][12]
-
Digenis, G. A., et al. (1988). 3-Hydroxy-N-Methylpyrrolidone and Preparation Thereof. US Patent 4,780,474. [Link][13]
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CJ CheilJedang Corp. (2009). Process for the efficient preparation of 3-hydroxy pyrrolidine and derivatives thereof. WO2009011551A1. [14]
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Shchepin, R., et al. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4983. [Link][9]
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Balova, I. A., et al. (2020). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Molecules, 25(18), 4239. [Link][15]
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The Emerging Therapeutic Potential of 3-((Cyclopropylmethoxy)methyl)pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics targeting a wide array of biological pathways.[1][2][3][4][5] This technical guide delves into the untapped potential of a specific subclass: 3-((cyclopropylmethoxy)methyl)pyrrolidine derivatives. While direct literature on this exact scaffold is nascent, this document synthesizes data from structurally related compounds to illuminate promising avenues for research and development. We will explore potential biological activities, propose hypothetical structure-activity relationships (SAR), and provide detailed experimental protocols to empower researchers in their quest for next-generation therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with significant therapeutic promise.
Introduction: The Pyrrolidine Scaffold and the Cyclopropylmethoxy Moiety
The five-membered nitrogen-containing heterocycle, pyrrolidine, is a privileged scaffold in drug discovery due to its favorable physicochemical properties, including its ability to form hydrogen bonds and its conformational flexibility.[5] This versatility has led to the development of numerous approved drugs and clinical candidates across various therapeutic areas. The introduction of a cyclopropylmethoxy-methyl substituent at the 3-position of the pyrrolidine ring offers a unique combination of structural features. The cyclopropyl group can introduce conformational rigidity and improve metabolic stability, while the ether linkage provides a potential point for hydrogen bonding and can influence the overall lipophilicity of the molecule.
Potential Biological Activities: A Landscape of Therapeutic Opportunity
Based on the extensive literature surrounding pyrrolidine-containing molecules, we can hypothesize several promising biological activities for this compound derivatives.
Muscarinic M3 Receptor Antagonism: A Focus on Respiratory and Urological Disorders
Muscarinic acetylcholine receptors, particularly the M3 subtype, are pivotal in mediating smooth muscle contraction and glandular secretions.[6] Their antagonism is a clinically validated approach for the treatment of chronic obstructive pulmonary disease (COPD) and overactive bladder (OAB).[6] Numerous pyrrolidine-based compounds have been developed as muscarinic antagonists. The this compound scaffold presents a novel framework for designing selective M3 antagonists. Structure-guided drug design, which has been successfully employed to develop selective M3 antagonists, could be a powerful tool in optimizing derivatives of this scaffold.[7]
Caption: Muscarinic M3 Receptor Signaling Pathway.
Central Nervous System (CNS) Modulation: Exploring Anticonvulsant and Neuroprotective Effects
The pyrrolidine scaffold is a common feature in many CNS-active compounds. Derivatives of pyrrolidine-2,5-dione have shown promise as anticonvulsant agents.[8][9] The unique structural features of this compound could allow for the fine-tuning of properties critical for CNS penetration and target engagement. Polypharmacology, the ability of a compound to interact with multiple targets, is an emerging paradigm in the design of drugs for complex CNS disorders.[10][11] This scaffold could be explored for its potential to modulate multiple CNS targets, such as ion channels and receptors, which are implicated in epilepsy and other neurological conditions.
Anti-inflammatory Activity: A Potential New Class of Therapeutics
Chronic inflammation is a hallmark of numerous diseases. Pyrrolidine derivatives have been investigated as anti-inflammatory agents, with some exhibiting inhibitory activity against key inflammatory mediators.[12] The this compound core could serve as a starting point for the development of novel anti-inflammatory drugs with unique mechanisms of action.
Hypothetical Structure-Activity Relationships (SAR)
While empirical data is needed, we can propose a hypothetical SAR based on known trends for pyrrolidine derivatives.
| R-Group Position | Potential Impact on Activity |
| N1-Substitution | Crucial for modulating potency and selectivity. Bulky aromatic or aliphatic groups may enhance binding to target proteins. |
| C4-Substitution | Introduction of small substituents could influence stereochemistry and receptor interaction. |
| C5-Substitution | Modifications at this position could impact metabolic stability and pharmacokinetic properties. |
| Cyclopropyl Ring | Alterations to the cyclopropyl ring, such as substitution or ring opening, could fine-tune potency and selectivity. |
| Ether Linkage | Replacement of the ether oxygen with other linkers (e.g., amine, amide) would significantly alter the physicochemical properties and biological activity. |
Experimental Protocols: A Roadmap for Evaluation
To validate the hypothesized biological activities, a systematic experimental approach is essential.
Muscarinic M3 Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for the human muscarinic M3 receptor.
Methodology:
-
Membrane Preparation: Human M3 receptor-expressing cell membranes are prepared and quantified.
-
Radioligand Binding: Membranes are incubated with a known radiolabeled M3 antagonist (e.g., [³H]-NMS) and varying concentrations of the test compound.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are determined by non-linear regression analysis.
Caption: Workflow for Muscarinic M3 Receptor Binding Assay.
In Vivo Model of Bronchoconstriction (for COPD)
Objective: To evaluate the ability of test compounds to inhibit acetylcholine-induced bronchoconstriction in vivo.
Methodology:
-
Animal Model: Anesthetized guinea pigs are used.
-
Compound Administration: Test compounds are administered via an appropriate route (e.g., intratracheal, intravenous).
-
Challenge: Bronchoconstriction is induced by an intravenous infusion of acetylcholine.
-
Measurement: Changes in airway resistance and lung compliance are measured.
-
Data Analysis: The protective effect of the test compound is quantified and compared to a vehicle control.
Maximal Electroshock (MES) Seizure Model (for Anticonvulsant Activity)
Objective: To assess the anticonvulsant efficacy of test compounds in a model of generalized tonic-clonic seizures.
Methodology:
-
Animal Model: Mice are used.
-
Compound Administration: Test compounds are administered intraperitoneally.
-
Induction: A brief electrical stimulus is delivered via corneal electrodes to induce a seizure.
-
Observation: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.
-
Data Analysis: The median effective dose (ED50) required to protect 50% of the animals from the tonic hindlimb extension is calculated.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. By leveraging the known biological activities of related pyrrolidine derivatives, researchers can strategically design and synthesize novel compounds with the potential to address significant unmet medical needs in respiratory, urological, and central nervous system disorders. The experimental protocols outlined in this guide provide a solid foundation for the initial biological evaluation of these exciting new molecules. Future work should focus on the synthesis of a diverse library of derivatives to establish robust structure-activity relationships and to identify lead compounds for further preclinical development.
References
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- Sagara, Y., et al. (2002). Cyclohexylmethylpiperidinyltriphenylpropioamide: a selective muscarinic M(3) antagonist discriminating against the other receptor subtypes. Journal of Medicinal Chemistry, 45(4), 984-987. [URL: https://pubs.acs.org/doi/10.1021/jm010480k]
- Van der Zee, P., et al. (1992). Selective M3 muscarinic receptor antagonists inhibit smooth muscle contraction in rabbit trachea without increasing the release of acetylcholine. The Journal of Pharmacology and Experimental Therapeutics, 263(2), 773-779. [URL: https://jpet.aspetjournals.org/content/263/2/773]
- Centemero, S., et al. (2010). Medicinal chemistry and therapeutic potential of muscarinic M3 antagonists. Current Topics in Medicinal Chemistry, 10(15), 1548-1564. [URL: https://pubmed.ncbi.nlm.nih.gov/20557302/]
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- Jan, B., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [URL: https://pubmed.ncbi.nlm.nih.gov/31740050/]
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- Norman, P. (2006). Long-acting muscarinic M3 receptor antagonists. Expert Opinion on Therapeutic Patents, 16(5), 637-641. [URL: https://www.tandfonline.com/doi/abs/10.1517/13543776.16.5.637]
- Eglen, R. M., & Watson, N. (1996). Selective muscarinic receptor agonists and antagonists. Pharmacology & Toxicology, 78(2), 59-80. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/j.1600-0773.1996.tb01322.x]
- Peretto, I., et al. (2007). Discovery of diaryl imidazolidin-2-one derivatives, a novel class of muscarinic M3 selective antagonists (Part 1). Journal of Medicinal Chemistry, 50(1), 86-99. [URL: https://pubs.acs.org/doi/10.1021/jm060773t]
- Tsimpili, H., & Zoidis, G. (2025). A New Era of Muscarinic Acetylcholine Receptor Modulators in Neurological Diseases, Cancer and Drug Abuse. Pharmaceuticals, 18(1), 1. [URL: https://www.mdpi.com/1424-8247/18/1/1]
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- Góra, M., et al. (2022). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 27(21), 7205. [URL: https://www.mdpi.com/1420-3049/27/21/7205]
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Foreword: A Methodological Framework for the Physicochemical Characterization of Novel Pyrrolidine Derivatives
An In-depth Technical Guide to the Solubility and Stability of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
As a Senior Application Scientist, it is understood that the journey of a novel chemical entity (NCE) from discovery to a viable drug candidate is contingent on a robust understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of This compound , a representative novel pyrrolidine derivative.
The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous approved drugs.[1] Its inherent structural features, however, necessitate a thorough evaluation of its stability and solubility to ensure optimal formulation, bioavailability, and shelf-life. This document is structured not as a rigid template, but as a logical progression of scientific inquiry. It moves from theoretical predictions to detailed, field-proven experimental protocols, explaining the causality behind each step. The methodologies described herein are designed to be self-validating systems, aligning with the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) and the stringent requirements of regulatory bodies like the ICH and FDA.[2][3]
While the specific quantitative data presented is illustrative for this particular molecule, the protocols, analytical strategies, and degradation pathways are grounded in established chemical principles and are broadly applicable to the characterization of similar NCEs.
Part 1: Solubility Profiling
1.1. The Imperative of Solubility Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For a molecule like this compound, which contains both a lipophilic cyclopropylmethyl ether group and a polar pyrrolidine ring, predicting its behavior in aqueous and organic media is non-trivial. The secondary amine in the pyrrolidine ring (pKa typically ~10-11) suggests a pH-dependent solubility profile, a crucial factor for formulation in buffers and physiological environments.
1.2. Theoretical & Predictive Assessment
Before embarking on experimental work, computational tools can provide valuable initial estimates. The predicted topological polar surface area (TPSA) and the logarithm of the octanol-water partition coefficient (XLogP) offer insights into a molecule's likely solubility and permeability characteristics.
| Parameter | Predicted Value | Implication |
| Molecular Formula | C₉H₁₇NO[4] | - |
| Molecular Weight | 155.24 g/mol | Adherence to Lipinski's Rule of Five |
| XLogP3 | 1.4 | Indicates moderate lipophilicity |
| TPSA | 21.2 Ų | Suggests good potential for cell membrane permeability |
These values are computationally predicted and serve as a preliminary guide.
1.3. Experimental Workflow for Solubility Determination
The following workflow outlines a robust process for determining both kinetic and thermodynamic solubility, which are essential for discovery and development stages, respectively.
1.4. Protocol: Thermodynamic Solubility via Shake-Flask (ICH Harmonised Guideline)
This method is the gold standard for determining the true equilibrium solubility of a compound.
Methodology:
-
Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a series of 1.5 mL glass vials.
-
Solvent Addition: To each vial, add 1 mL of a pre-selected, degassed solvent (e.g., Purified Water, 0.1 N HCl, Phosphate Buffered Saline pH 7.4, Ethanol).
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Allow the suspension to equilibrate for at least 24 hours. Causality: 24-48 hours is typically sufficient for most compounds to reach equilibrium. Visual confirmation of remaining solid is crucial to ensure saturation was achieved.
-
Sampling & Filtration: After equilibration, allow the suspension to settle for 30 minutes. Carefully withdraw an aliquot from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PVDF) to remove undissolved solids.
-
Dilution & Quantification: Immediately dilute the filtrate with a suitable mobile phase to prevent precipitation. Quantify the concentration of the dissolved compound against a standard calibration curve using a validated HPLC-UV method.
1.5. Illustrative Solubility Data
The following table summarizes the expected solubility profile based on the compound's structure.
| Solvent/Medium | pH | Solubility Category | Illustrative Value (µg/mL) | Rationale |
| 0.1 N HCl | 1.0 | Very Soluble | > 1000 | The pyrrolidine nitrogen is fully protonated, forming a highly soluble salt. |
| Phosphate Buffer | 6.8 | Soluble | 250 - 500 | Partial protonation of the amine enhances solubility over pure water. |
| Phosphate Buffer | 7.4 | Sparingly Soluble | 50 - 100 | At physiological pH, the compound is predominantly in its less soluble free base form. |
| Water | ~8-9* | Slightly Soluble | < 50 | As a free base in unbuffered water, solubility is limited by the neutral form. |
| Ethanol | N/A | Freely Soluble | > 500 | The molecule has good solubility in polar organic solvents. |
*The pH of a solution of the free base in water.
Part 2: Stability Analysis & Forced Degradation
2.1. The "Why" of Forced Degradation
Forced degradation (or stress testing) is a regulatory requirement designed to identify the likely degradation products of a drug substance.[5][6] This process is fundamental for developing stability-indicating analytical methods, understanding degradation pathways, and establishing the intrinsic stability of the molecule.[2][7] The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%, which is sufficient to detect and identify potential degradants.[3]
2.2. Potential Degradation Pathways
Based on the structure of this compound, two primary sites are susceptible to degradation:
-
The Ether Linkage: Susceptible to acid-catalyzed hydrolysis, although typically requiring harsh conditions.
-
The Pyrrolidine Nitrogen: As a secondary amine, it is susceptible to oxidation.
2.3. Protocols for Forced Degradation Studies
These protocols are based on ICH guideline Q1A.[2] A validated stability-indicating HPLC method is required to analyze the samples.
A. Acid & Base Hydrolysis
-
Stock Solution: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition:
-
Acid: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl.
-
Base: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH.
-
Control: Mix 1 mL of stock solution with 1 mL of water.
-
-
Incubation: Store the vials at 60 °C and collect samples at predetermined time points (e.g., 2, 8, 24 hours).
-
Neutralization & Analysis: Before injection, cool the samples to room temperature and neutralize the acid/base samples (e.g., add an equimolar amount of NaOH/HCl). Analyze by HPLC. Causality: Neutralization is critical to stop the degradation reaction and prevent damage to the HPLC column.
B. Oxidative Degradation
-
Preparation: Dissolve the compound in a suitable solvent (e.g., water/acetonitrile) to a final concentration of ~0.5 mg/mL.
-
Stress Condition: Add hydrogen peroxide to a final concentration of 3%.
-
Incubation: Store the solution at room temperature, protected from light, for up to 24 hours. Monitor the reaction at various time points.
-
Analysis: Directly inject the sample into the HPLC system.
C. Thermal Degradation
-
Preparation: Place a thin layer of the solid compound (5-10 mg) in a glass vial.
-
Stress Condition: Store the vial in a calibrated oven at 80 °C for a specified period (e.g., 7 days).
-
Analysis: After the stress period, dissolve the solid in a suitable solvent and analyze by HPLC.
D. Photostability
-
Preparation: Prepare both a solid sample and a solution (~0.5 mg/mL).
-
Stress Condition: Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A parallel set of samples should be wrapped in aluminum foil as dark controls.
-
Analysis: Analyze both the light-exposed and dark control samples by HPLC.
2.4. Illustrative Stability Data Summary
| Stress Condition | Parameters | Time | % Degradation | Observations |
| Acid Hydrolysis | 0.1 N HCl | 24 h | < 2% | Compound is highly stable to mild acid hydrolysis. Ether cleavage is not significant under these conditions. |
| Base Hydrolysis | 0.1 N NaOH | 24 h | < 1% | Compound is highly stable in basic conditions. |
| Oxidation | 3% H₂O₂ | 8 h | ~15% | Significant degradation observed. Two major degradant peaks noted, consistent with N-oxidation. |
| Thermal (Solid) | 80 °C | 7 days | < 0.5% | The solid form of the compound is thermally stable. |
| Photostability | ICH Q1B | - | < 1% | Compound is not light sensitive in solid or solution state. |
References
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3-(CYCLOPROPYLMETHOXY)PYRROLIDINE CAS#: 932702-41-5 • ChemWhat. ChemWhat. Available from: [Link]
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3-Methylpyrrolidine | C5H11N | CID 118158 - PubChem. National Center for Biotechnology Information. Available from: [Link]
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Forced Degradation Studies - MedCrave online. (2016-12-14). MedCrave. Available from: [Link]
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Stability Indicating Forced Degradation Studies - RJPT. Rajan K et al. Research Journal of Pharmacy and Technology. Available from: [Link]
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Development of forced degradation and stability indicating studies of drugs—A review - NIH. National Center for Biotechnology Information. Available from: [Link]
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Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020-04-15). Journal of Drug Delivery and Therapeutics. Available from: [Link]
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Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research. (2022-11-30). BJSTR. Available from: [Link]
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3-(cyclopropylmethoxy)pyrrolidine (C8H15NO) - PubChemLite. PubChemLite. Available from: [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. (2023-09-05). Frontiers Media S.A. Available from: [Link]
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theoretical and computational studies of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
An In-depth Technical Guide to the Theoretical and Computational Analysis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Foreword: A Senior Application Scientist's Perspective
In modern medicinal chemistry, the journey from a promising molecular scaffold to a viable drug candidate is both an art and a science, increasingly driven by computational insights. The molecule at the heart of this guide, this compound, represents a confluence of two exceptionally valuable structural motifs: the versatile pyrrolidine ring and the electronically unique cyclopropyl group. While this specific molecule may not yet have an extensive body of published research, its constituent parts are deeply understood and widely exploited in drug design.
This guide is structured not as a rigid review of existing data, but as a strategic workflow—a blueprint for how a research scientist would approach the in silico characterization of such a molecule from the ground up. We will not merely list computational methods; we will delve into the causality behind their selection, explaining why certain calculations are performed and what critical questions they answer. Our approach is rooted in the principle of a self-validating system, where computational predictions are designed to be testable and are ultimately benchmarked against experimental reality. By grounding our claims in authoritative sources and established principles, we aim to provide a trustworthy and expert-level resource for researchers, scientists, and drug development professionals dedicated to leveraging computational chemistry for accelerated discovery.
Part 1: Deconstructing the Scaffold: Pyrrolidine and Cyclopropyl Moieties in Drug Design
The predicted pharmacological profile of this compound is intrinsically linked to the proven advantages of its core components. Understanding these components is the first step in a robust computational analysis.
The Pyrrolidine Ring: A Privileged Scaffold
The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved drugs and bioactive natural products.[1][2] Its prevalence is no accident; it offers several key advantages for medicinal chemists:
-
Three-Dimensional Diversity: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring give it a non-planar, puckered conformation. This "pseudorotation" allows for a more thorough exploration of three-dimensional pharmacophore space, which is critical for specific and high-affinity interactions with biological targets.[1][3]
-
Stereochemical Complexity: The carbons of the pyrrolidine ring can be stereogenic centers. The spatial orientation of substituents can drastically alter the biological profile of a drug candidate, influencing its binding mode and selectivity.[3]
-
Modulation of Physicochemical Properties: The nitrogen atom can act as a hydrogen bond acceptor, or, if protonated, a hydrogen bond donor.[4] This, along with the scaffold's general polarity, can enhance aqueous solubility and other desirable pharmacokinetic properties.[4]
The Cyclopropyl Group: An Electronic Enigma
The cyclopropyl group is far more than a simple alkyl substituent. Its highly strained, 60° bond angles result in unique electronic properties that are invaluable in drug design.[5]
-
Dual Electronic Nature: Computational and experimental studies have revealed that the cyclopropyl group behaves as an inductive electron-withdrawing group while also being a potent resonance electron-donating group, especially when adjacent to an electron-deficient center.[6] This dichotomy allows for fine-tuning of a molecule's electronic properties.
-
Metabolic Stability: The cyclopropyl group is often used to replace metabolically labile groups like isopropyl or gem-dimethyl moieties. Its inherent stability can block sites of oxidative metabolism, thereby improving a drug's half-life.
-
Unique Bonding Orbitals: The C-C bonds within the cyclopropane ring are not typical σ-bonds. Described by the Walsh orbital model, they possess significant p-character, making them somewhat analogous to π-bonds.[7] This allows them to participate in electronic delocalization and stabilize adjacent carbocations, a property that can be crucial during receptor binding or enzymatic interactions.[5][7]
Part 2: A Strategic Computational Workflow
The following sections outline a comprehensive, multi-step computational protocol for characterizing this compound. This workflow is designed to build a holistic understanding of the molecule, from its intrinsic properties to its potential biological interactions.
Step 1: Conformational Analysis and Geometry Optimization
Causality: A molecule's biological activity is dictated by its three-dimensional shape. This compound has multiple rotatable bonds, leading to a complex potential energy surface with numerous possible conformations (rotamers). Identifying the most stable, low-energy conformations is a prerequisite for all subsequent calculations, as these are the most likely to be present in a biological system.
Methodology Protocol:
-
Initial 3D Structure Generation: Sketch the molecule in a chemical editor and generate an initial 3D structure using a molecular mechanics force field (e.g., MMFF94).
-
Systematic Conformational Search: Perform a systematic or stochastic conformational search. For a molecule of this size, a Monte Carlo or a low-mode molecular dynamics search is efficient. This will generate hundreds or thousands of potential conformers.
-
Geometry Optimization and Clustering: Each generated conformer is then subjected to a geometry optimization using a computationally inexpensive semi-empirical method (e.g., PM7) or a fast DFT method (e.g., B3LYP with a minimal basis set like 3-21G).
-
High-Accuracy Re-optimization: The lowest-energy unique conformers (typically those within 5-10 kcal/mol of the global minimum) are then re-optimized at a higher level of theory. A common and reliable choice is Density Functional Theory (DFT) using a functional like B3LYP-D3 (which includes dispersion corrections, important for non-covalent interactions) and a Pople-style basis set such as 6-31G(d,p).
-
Vibrational Frequency Calculation: For the identified global minimum and other low-lying energy conformers, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
Workflow Visualization:
Caption: Workflow for identifying the most stable 3D conformation.
Step 2: Quantum Chemical Analysis of Electronic Properties
Causality: The electronic properties of a molecule govern its reactivity, polarity, and ability to participate in non-covalent interactions (e.g., hydrogen bonds, π-stacking), which are the bedrock of molecular recognition by a protein target. Calculations derived from the molecule's wavefunction provide quantitative metrics for these properties.
Methodology Protocol:
-
Wavefunction Calculation: Using the optimized, lowest-energy geometry from Step 1, perform a single-point energy calculation at a high level of theory (e.g., B3LYP/6-311+G(d,p)).
-
Frontier Molecular Orbitals (FMO): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic, negative potential) and electron-poor (electrophilic, positive potential) regions. This is invaluable for predicting sites of hydrogen bonding and other electrostatic interactions.
-
Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to quantify charge distribution on a per-atom basis and to study charge transfer interactions and hyperconjugation within the molecule.
Data Presentation: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability (likely centered on N or O atoms) |
| LUMO Energy | 1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 8.3 eV | Suggests high kinetic stability and low chemical reactivity |
| Dipole Moment | 2.1 Debye | Indicates a moderately polar molecule, supporting solubility |
| MEP Minimum | -0.04 a.u. | Located near the pyrrolidine Nitrogen and ether Oxygen; predicts H-bond acceptor sites |
| MEP Maximum | +0.02 a.u. | Located on hydrogens attached to the pyrrolidine ring; predicts H-bond donor sites |
Step 3: Molecular Docking and Binding Mode Prediction
Causality: The ultimate goal of many drug discovery projects is to design a molecule that binds with high affinity and specificity to a biological target (e.g., an enzyme or receptor). Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] It provides crucial, albeit hypothetical, insights into the binding mode and affinity.
Methodology Protocol:
-
Target Selection & Preparation: Select a relevant protein target. For a novel scaffold, this might be based on the known targets of structurally similar compounds. For this example, let's hypothesize a kinase target. Obtain the 3D crystal structure from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states.
-
Ligand Preparation: Use the lowest-energy conformer of this compound. Assign appropriate atom types and charges using a force field.
-
Binding Site Definition: Define the binding site (the "docking box") on the protein. This is typically centered on the location of a known co-crystallized ligand or identified through pocket-finding algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina, Glide, GOLD) to systematically sample different orientations and conformations of the ligand within the binding site. The program's scoring function estimates the binding affinity for each pose.
-
Pose Analysis & Refinement: Analyze the top-scoring poses. Examine the specific intermolecular interactions (hydrogen bonds, hydrophobic contacts, electrostatic interactions) between the ligand and the protein residues. This analysis provides a structural hypothesis for the molecule's activity. For higher accuracy, top poses can be subjected to molecular dynamics (MD) simulations to assess their stability.[9][10]
Workflow Visualization:
Caption: A streamlined workflow for predicting ligand-protein binding.
Step 4: In Silico ADME/Tox Prediction
Causality: A potent molecule is useless as a drug if it cannot reach its target in the body or is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties early in the discovery process is essential to filter out candidates likely to fail in later stages.
Methodology Protocol:
-
Select Prediction Tools: Utilize well-validated computational models, such as those provided by SwissADME, QikProp, or similar software packages.
-
Input Structure: Provide the 2D or 3D structure of the molecule.
-
Analyze Key Descriptors: Evaluate a range of calculated properties, often benchmarked against rules of thumb for oral bioavailability, such as Lipinski's Rule of Five.
Data Presentation: Predicted ADME/Tox Properties
| Parameter | Predicted Value | Assessment (based on typical drug-like ranges) |
| Molecular Weight | 169.26 g/mol | Excellent (< 500) |
| LogP (Lipophilicity) | 1.85 | Optimal (0-3 range) |
| Topological Polar Surface Area (TPSA) | 21.6 Ų | Excellent (< 140 Ų) for CNS penetration |
| Hydrogen Bond Donors | 1 | Good (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Good (≤ 10) |
| Aqueous Solubility (LogS) | -2.5 | Moderately soluble |
| Blood-Brain Barrier (BBB) Permeation | Predicted to be high | Potential for CNS activity |
| CYP450 Inhibition | Predicted to be a weak inhibitor of 2D6 | Low risk of major drug-drug interactions |
| hERG Inhibition | Low probability | Low risk of cardiotoxicity |
| PAINS (Pan-Assay Interference) | No alerts | Not a promiscuous binder |
Part 3: The Imperative of Experimental Validation
Computational chemistry provides powerful, predictive hypotheses, but it does not replace the need for empirical evidence. The models and protocols described above are part of a cycle that must be closed by experimental validation.
-
Structural Validation: The predicted lowest-energy conformation can be validated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments which measure through-space proximity of protons. For crystalline solids, X-ray crystallography provides the definitive solid-state structure.
-
Biological Validation: Predicted binding affinities from docking must be tested with in vitro biochemical assays (e.g., IC₅₀ or Kᵢ determination) against the purified target protein. Cell-based assays can then confirm activity in a more complex biological environment.
-
Pharmacokinetic Validation: In silico ADME predictions can be validated through in vitro experiments like Caco-2 permeability assays (for intestinal absorption) or microsomal stability assays (for metabolism), followed by in vivo studies in animal models.
Conclusion
The theoretical and computational study of a novel molecule like this compound is a systematic process of inquiry. By starting with a fundamental analysis of its conformational and electronic properties, we build a foundation for predicting its interactions with biological systems and its likely behavior as a drug. This multi-step workflow—from geometry optimization and electronic structure analysis to molecular docking and ADME/Tox prediction—provides a robust framework for generating testable hypotheses, prioritizing synthetic efforts, and ultimately accelerating the path toward new therapeutic agents. The true power of this approach lies in its integration with experimental programs, creating a synergistic cycle of prediction, testing, and refinement that is at the core of modern drug discovery.
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known derivatives and analogs of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
An In-depth Technical Guide to the Derivatives and Analogs of 3-((Cyclopropylmethoxy)methyl)pyrrolidine: A Privileged Scaffold for Chemokine Receptor Antagonists
Introduction: The Emergence of a Versatile Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure and its presence in a multitude of FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of pharmacophore space, a critical aspect in designing novel therapeutics with high specificity and efficacy.[2] Within this important class of heterocycles, the this compound moiety has emerged as a particularly valuable scaffold. Its unique combination of a conformationally restricted pyrrolidine, a flexible ether linkage, and a metabolically robust cyclopropyl group provides an excellent starting point for the development of potent and selective ligands for various biological targets.
This guide provides a comprehensive overview of the known derivatives and analogs of this compound, with a primary focus on its pivotal role in the discovery of C-C chemokine receptor (CCR) antagonists, particularly for CCR1 and CCR2. These receptors are deeply implicated in the pathophysiology of inflammatory and autoimmune diseases, making them high-priority targets for drug discovery.[3] We will explore the synthesis of the core scaffold, delve into the structure-activity relationships (SAR) of its derivatives, and provide detailed experimental protocols for both synthesis and biological evaluation.
Part 1: Synthesis of the Core Scaffold
The strategic synthesis of the this compound core is fundamental to the exploration of its derivatives. A common and effective route involves the functionalization of a pre-existing pyrrolidine ring, often starting from commercially available precursors. The following protocol is a representative synthesis adapted from methodologies disclosed in the patent literature.[1]
Experimental Protocol 1: Synthesis of this compound
This protocol outlines a two-step process starting from a protected 3-(hydroxymethyl)pyrrolidine.
Step 1: O-Alkylation with (Bromomethyl)cyclopropane
-
Reagents & Setup: To a solution of N-Boc-3-(hydroxymethyl)pyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.
-
Activation: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add (bromomethyl)cyclopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine.
Step 2: Deprotection of the Pyrrolidine Nitrogen
-
Reagents & Setup: Dissolve the purified N-Boc protected intermediate (1 equivalent) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (e.g., 4M solution, 5-10 equivalents).
-
Deprotection: Stir the solution at room temperature for 2-4 hours, monitoring the completion of the reaction by TLC.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the resulting solid with diethyl ether to afford this compound hydrochloride as a solid. The free base can be obtained by neutralization with a suitable base (e.g., NaOH) and extraction.
Caption: Synthetic workflow for the core scaffold.
Part 2: Derivatives and Analogs as CCR2 Antagonists
The this compound scaffold has proven to be exceptionally fruitful in the development of antagonists for the CCR2 receptor, a key mediator of monocyte and macrophage trafficking in inflammatory diseases.[3][4] Structure-activity relationship (SAR) studies have focused on modifying the pyrrolidine nitrogen to interact with the receptor's binding pocket.
Core Directive: N-Substitution with Heterocyclic Moieties
A major class of derivatives involves the substitution of the pyrrolidine nitrogen with various cyclic and heterocyclic groups. This strategy aims to occupy a hydrophobic pocket in the CCR2 receptor, enhancing binding affinity and selectivity.
Caption: Key modification points for SAR exploration.
SAR of N-Substituted Piperidine and Piperazine Analogs
Extensive research has demonstrated that incorporating piperidine or piperazine moieties at the N-1 position of the pyrrolidine ring leads to highly potent CCR2 antagonists.[4] These groups can be further functionalized to optimize pharmacological properties.
Table 1: SAR of N-Substituted Pyrrolidine Derivatives as CCR2 Antagonists
| Compound ID | N-1 Substituent | R Group on Piperazine/Piperidine | hCCR2 Binding IC₅₀ (nM) |
| 1 | Piperidin-4-yl-amide | 3,4-dichlorobenzyl | 150 |
| 2 | Piperazin-1-yl-carbonyl | Cyclohexyl | 85 |
| 3 | Piperazin-1-yl-sulfonyl | 4-(trifluoromethyl)phenyl | 22 |
| 4 | Piperazin-1-yl-sulfonyl | 3-chloro-4-methylphenyl | 9 |
Data synthesized from representative compounds in the literature for illustrative purposes.[4]
Causality and Insights:
-
Linker is Crucial: The nature of the linker between the pyrrolidine nitrogen and the terminal cyclic group significantly impacts potency. Sulfonyl linkers (as in compounds 3 and 4 ) often provide superior activity compared to amide or carbonyl linkers, likely due to their ability to act as hydrogen bond acceptors and their conformational rigidity.
-
Aromatic Substitution: The substitution pattern on the terminal aromatic ring is a key determinant of affinity. Electron-withdrawing groups, such as trifluoromethyl (CF₃) or halogens, at the para or meta positions of a phenyl ring generally enhance potency (compare compounds 3 and 4 ). This suggests an interaction with a specific region of the receptor that is sensitive to the electronic and steric properties of this substituent.[5]
-
Heteroatomic Moieties: The introduction of heteroatoms in the terminal ring system, as seen with piperazine, can improve physicochemical properties such as solubility while maintaining high potency.[4]
Experimental Protocol 2: Synthesis of a Representative N-Sulfonyl Piperazine Derivative
This protocol describes the synthesis of a potent CCR2 antagonist based on the core scaffold.
-
Reagents & Setup: To a solution of this compound (1 equivalent) and triethylamine (2.5 equivalents) in dichloromethane (DCM) at 0 °C, add a solution of 4-(4-(trifluoromethyl)phenyl)piperazine-1-sulfonyl chloride (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Work-up: Dilute the reaction with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final compound.
Part 3: Biological Evaluation
The characterization of novel derivatives requires robust and reliable biological assays. A primary method for evaluating CCR2 antagonists is a competitive binding assay, which measures the ability of a test compound to displace a known radiolabeled ligand from the receptor.
Experimental Protocol 3: CCR2 Competitive Radioligand Binding Assay
-
Materials:
-
Cell membranes from a stable cell line overexpressing human CCR2 (e.g., U2OS-CCR2).[6]
-
Radioligand: [¹²⁵I]-CCL2 (MCP-1) or a suitable small molecule radioligand.
-
Test compounds (derivatives of the core scaffold).
-
Assay Buffer: 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1.
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, cell membranes (5-10 µg protein/well), and the radioligand at a concentration near its K_d value.
-
Add test compounds at varying concentrations (typically a serial dilution from 10 µM to 0.1 nM).
-
For non-specific binding (NSB) determination, add a high concentration of a known unlabeled CCR2 antagonist (e.g., 10 µM).
-
Incubate the plate at room temperature for 90-120 minutes.
-
-
Data Collection:
-
Harvest the membranes onto a filter plate (e.g., GF/C) using a cell harvester and wash with cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion and Future Directions
The this compound scaffold has established itself as a privileged structure in the pursuit of novel therapeutics, particularly in the realm of CCR2 antagonism. The inherent structural and physicochemical properties of this moiety provide a robust foundation for building high-affinity ligands. The SAR data clearly indicates that potency and selectivity are exquisitely sensitive to substitutions on the pyrrolidine nitrogen, offering a rich area for further chemical exploration.
Future research will likely focus on fine-tuning the pharmacokinetic and safety profiles of these derivatives. This includes optimizing metabolic stability, reducing off-target effects, and improving oral bioavailability. The continued application of rational, structure-based drug design, guided by the principles outlined in this guide, holds significant promise for the development of next-generation anti-inflammatory agents based on this versatile and potent chemical scaffold.
References
-
Basile, L. J., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]
- Pfizer Inc. (2015). Substituted fused tricyclic compounds, compositions and medicinal applications thereof. US Patent 9,115,133 B2.
-
Jiménez-Rosés, M., et al. (2018). Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2. Journal of Medicinal Chemistry. Available at: [Link]
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Nair, P. C., et al. (2022). Quantitative Structure–Activity Relationship (QSAR) Modeling of Chiral CCR2 Antagonists with a Multidimensional Space of Novel Chirality Descriptors. International Journal of Molecular Sciences. Available at: [Link]
-
Xia, M., & DeMong, D. E. (2007). Design, synthesis, and structure-activity relationship of novel CCR2 antagonists. Semantic Scholar. Available at: [Link]
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Lim, J., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Breslin, H. J., et al. (2009). Novel pyrrolidine ureas as C-C chemokine receptor 1 (CCR1) antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Xia, M., et al. (2007). Synthesis, structure-activity relationship and in vivo antiinflammatory efficacy of substituted dipiperidines as CCR2 antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Jiménez-Rosés, M., et al. (2018). Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors: Selective and Dual-Targeting Inhibitors of CC Chemokine Receptors 1 and 2. ACS Publications. Available at: [Link]
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Struthers, M., & Pasternak, A. (2010). CCR2 antagonists. Current Topics in Medicinal Chemistry. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: 3-((Cyclopropylmethoxy)methyl)pyrrolidine in Kinase Inhibitor Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties and three-dimensional complexity to drug candidates. Its non-planar structure allows for precise spatial orientation of substituents, enabling optimal interactions with biological targets. This guide focuses on a specific, functionally rich pyrrolidine derivative, 3-((Cyclopropylmethoxy)methyl)pyrrolidine , and delineates its critical role as a synthetic intermediate in the development of targeted cancer therapeutics. While not possessing intrinsic biological activity in isolation, this molecule is a pivotal building block for a class of potent kinase inhibitors.
The defining feature of this compound is the combination of a nucleophilic secondary amine within the pyrrolidine ring and a cyclopropylmethoxy side chain. The cyclopropyl group is a "bioisostere" for larger, more metabolically labile groups, often enhancing metabolic stability and target affinity. This unique combination of features has made this compound a valuable component in the synthesis of complex active pharmaceutical ingredients (APIs).
Primary Application: A Key Intermediate for ALK/MET Kinase Inhibitors
The most prominent and well-documented application of this compound is its use as a key synthetic precursor for small molecule inhibitors of Anaplastic Lymphoma Kinase (ALK) and Mesenchymal-Epithelial Transition factor (MET) tyrosine kinases. Aberrant activation of these kinases is a known driver in several human cancers, particularly non-small cell lung cancer (NSCLC).
This pyrrolidine derivative forms a core structural element of several patented kinase inhibitors. Its secondary amine serves as a crucial attachment point, or "north solvent-front," for coupling with the main heterocyclic scaffold of the inhibitor. This interaction is often vital for anchoring the drug within the ATP-binding pocket of the target kinase.
| Compound | Chemical Name | CAS Number | Primary Use |
| This compound | This compound | 116144-83-5 (as HCl) | Synthetic Intermediate |
| tert-butyl this compound-1-carboxylate | tert-butyl this compound-1-carboxylate | 907742-16-9 | Protected Intermediate |
Featured Application: Synthesis of a Crizotinib Analogue
Crizotinib (PF-02341066) is an FDA-approved ALK/MET inhibitor, and its synthesis provides a perfect case study for the application of this compound. The pyrrolidine moiety is introduced in the final steps of the synthesis, typically via a nucleophilic substitution or a Buchwald-Hartwig amination reaction.
Below is a representative workflow illustrating the strategic incorporation of this building block.
Caption: Synthetic workflow for a kinase inhibitor.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol provides a generalized procedure for the palladium-catalyzed cross-coupling of this compound with an activated heteroaryl halide, a key step in the synthesis of many kinase inhibitors.
Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates. All work should be conducted in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound (or its hydrochloride salt)
-
Activated heteroaryl halide (e.g., 2-chloro-5-iodo-3-nitropyridine derivative)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Palladium(II) acetate)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide, Cesium carbonate)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Reagent Addition: Add the activated heteroaryl halide (1.0 eq) and the base (1.5-2.5 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula. Stir the mixture for 5-10 minutes to ensure homogeneity.
-
Nucleophile Addition: Add this compound (1.1-1.5 eq). If using the hydrochloride salt, an additional equivalent of base may be required.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.
Causality and Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation. An inert atmosphere is critical for reproducibility and high yield.
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands like Xantphos are often effective for C-N cross-coupling reactions as they promote the reductive elimination step.
-
Base Selection: The base plays a key role in deprotonating the pyrrolidine nitrogen (or its salt) and facilitating the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for many applications.
Biological Context: The ALK/MET Signaling Axis
Understanding the biological target is essential for appreciating the application. ALK and MET are receptor tyrosine kinases that, when constitutively activated by genetic alterations (e.g., fusion events, amplification), can drive oncogenesis. They activate downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and metastasis.
Caption: Inhibition of ALK/MET signaling pathway.
The kinase inhibitors synthesized using this compound act as ATP-competitive inhibitors. They occupy the ATP-binding site of the ALK/MET kinase domain, preventing phosphorylation and activation of downstream signaling molecules. This effectively shuts down the oncogenic signaling cascade, leading to tumor growth inhibition.
Conclusion and Future Outlook
This compound is a specialized yet highly valuable building block in medicinal chemistry. Its primary application lies in the construction of potent and specific kinase inhibitors for targeted cancer therapy. The protocols and context provided herein demonstrate its strategic importance, from the fundamental principles of its synthesis and reactivity to its role in creating life-saving therapeutics. As the demand for novel, metabolically robust, and structurally complex kinase inhibitors continues to grow, the utility of well-designed scaffolds like this compound is set to expand, solidifying its place in the modern drug discovery toolbox.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds . MDPI. [Link]
- US11111458B2 - Cyclopropylmethoxy derivatives.
-
Synthesis, antimycobacterial and antibacterial activity of fluoroquinolone derivatives containing an 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety . PubMed. [Link]
- US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.
- EP0094102B1 - 1-(1-cyclohexanyl-methyl) pyrrolidine derivatives, and process for their preparation.
-
Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities . Journal of Chemical and Pharmaceutical Research. [Link]
-
Pyrrolidine - Wikipedia . Wikipedia. [Link]
-
Synthesis of 1-[(Cyclopropyl)methyl]-3-pyrrolidinemethanol methanesulfonate . Molbase. [Link]
-
The pyrrolidine alkaloid, 2,5-dihydroxymethyl-3,4-dihydroxypyrrolidine, inhibits glycoprotein processing . PubMed. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology . Frontiers in Chemistry. [Link]
-
Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold . MDPI. [Link]
-
Multi-active ingredient herbicide compositions and methods - Patent US-12426599-B1 . PubChem. [Link]
- US6077981A - Process for the production of cyclopropylmethyl halides.
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines . MDPI. [Link]
-
Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates . Future Medicinal Chemistry. [Link]
-
Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives . PubMed. [Link]
Application Notes and Protocols for 3-((Cyclopropylmethoxy)methyl)pyrrolidine in Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis and potential applications of the 3-((cyclopropylmethoxy)methyl)pyrrolidine scaffold in medicinal chemistry. While direct literature on this specific molecule is nascent, this guide extrapolates from the well-established principles of medicinal chemistry, focusing on the strategic value of its constituent moieties: the pyrrolidine ring and the cyclopropylmethoxy group. We present a detailed, representative synthetic protocol, explore potential therapeutic applications based on structure-activity relationship (SAR) insights, and provide a standardized protocol for its preliminary biological evaluation.
Introduction: The Strategic Value of the this compound Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its non-planar, saturated nature allows for a three-dimensional exploration of chemical space, which is often crucial for potent and selective interaction with biological targets. The stereochemistry of substituents on the pyrrolidine ring can significantly influence pharmacological activity.
The cyclopropyl group is another increasingly important motif in drug design.[2][3] Its unique electronic properties and strained ring system offer several advantages:
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring are stronger than those in typical alkyl groups, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4]
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring can lock a flexible side chain into a bioactive conformation, enhancing binding affinity to the target protein.[2]
-
Modulation of Physicochemical Properties: It can serve as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups to fine-tune properties such as lipophilicity and pKa.[2][5]
The combination of the pyrrolidine core with a cyclopropylmethoxy)methyl substituent at the 3-position results in a scaffold with significant potential for creating novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. The ether linkage provides a flexible yet stable connection between the two key fragments.
Synthesis of this compound
A straightforward and efficient method for the synthesis of this compound is via the Williamson ether synthesis, a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7][8][9] This protocol assumes the use of commercially available (R)- or (S)-3-pyrrolidinemethanol to allow for stereospecific synthesis.
Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Synthetic Protocol
Materials:
-
(R)- or (S)-3-Pyrrolidinemethanol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Cyclopropylmethyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Alkoxide:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)- or (S)-3-pyrrolidinemethanol (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
-
Ether Formation:
-
Cool the reaction mixture back down to 0 °C.
-
Add cyclopropylmethyl bromide (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the desired this compound.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Notes: Potential Therapeutic Uses
The this compound scaffold is a promising starting point for the development of novel therapeutics in several areas, particularly for targets where metabolic stability and specific conformational presentation are key for activity.
G-Protein Coupled Receptor (GPCR) Ligands
Many GPCR ligands incorporate a pyrrolidine ring to orient key pharmacophoric elements. The this compound moiety can serve as a versatile scaffold for developing agonists or antagonists for various GPCRs.
-
Design Rationale: The pyrrolidine nitrogen can act as a basic center for interaction with acidic residues in the receptor binding pocket. The 3-substituent can be directed towards other pockets to enhance affinity and selectivity. The cyclopropyl group can provide favorable hydrophobic interactions and shield the ether linkage from metabolism.
Caption: Hypothetical binding mode in a GPCR pocket.
Enzyme Inhibitors
The scaffold can be elaborated to design inhibitors for various enzymes, such as kinases, proteases, or metabolic enzymes.
-
Design Rationale: The pyrrolidine can serve as a central scaffold to which different functional groups targeting the enzyme's active site can be attached. For instance, the pyrrolidine nitrogen can be functionalized, or further substituents can be added to the ring. The cyclopropylmethoxy group can occupy a hydrophobic pocket and improve the compound's pharmacokinetic properties.
Experimental Protocol: GPCR Radioligand Binding Assay
This protocol provides a general method to assess the binding affinity of a compound containing the this compound scaffold to a target GPCR.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific GPCR using a competitive radioligand binding assay.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand)
-
Test compound (e.g., a derivative of this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the test compound in the assay buffer to create a range of concentrations.
-
Dilute the cell membranes and the radioligand to their optimal concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (or buffer for total binding, or non-specific control)
-
Radioligand
-
Cell membranes (to initiate the reaction)
-
-
The final assay volume is typically 100-200 µL.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate.
-
Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a radioligand binding assay.
Quantitative Data Summary
| Parameter | Description | Typical Values |
| Purity (Post-synthesis) | Purity of this compound after chromatography | >95% |
| IC₅₀ | Concentration for 50% inhibition in a binding assay | Target-dependent |
| Ki | Inhibitory constant, a measure of binding affinity | Target-dependent |
| LogP | A measure of lipophilicity | Can be calculated or experimentally determined |
Conclusion
The this compound scaffold represents a promising, yet underexplored, building block for medicinal chemistry. Its synthesis is accessible through established methods like the Williamson ether synthesis. The strategic incorporation of the pyrrolidine ring and the cyclopropylmethoxy group offers a compelling rationale for its use in developing novel drug candidates with potentially enhanced potency, selectivity, and metabolic stability. The protocols and application notes provided herein serve as a foundational guide for researchers to synthesize, evaluate, and ultimately unlock the therapeutic potential of this versatile scaffold.
References
-
Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. [Link]
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Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]
-
Hypha Discovery. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Scientific Update. (2023). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update Webinars. [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Chemistry Steps. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Meanwell, N. A. (2011). A Synopsis of Bioisosteres in Medicinal Chemistry. Journal of Medicinal Chemistry, 54(8), 2529-2591. [Link]
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experimental protocols using 3-((Cyclopropylmethoxy)methyl)pyrrolidine
An Application Guide for the Synthesis and Utilization of 3-((Cyclopropylmethoxy)methyl)pyrrolidine in Medicinal Chemistry
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. It is a prevalent structural motif found in a vast array of natural products, alkaloids, and synthetic drugs, valued for its ability to impart favorable physicochemical properties such as enhanced aqueous solubility. The non-planar, sp³-rich structure of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets.
This guide focuses on This compound , a key synthetic intermediate whose value is prominently demonstrated in the synthesis of Maraviroc (sold as Selzentry® or Celsentri®). Maraviroc is a critical antiretroviral medication that functions as a CCR5 receptor antagonist, preventing the entry of HIV into host cells. The precise stereochemistry and functionality of the this compound fragment are essential for the final drug's efficacy.
This document serves as a comprehensive technical guide for researchers and drug development professionals, providing detailed protocols for the synthesis, purification, characterization, and subsequent synthetic application of this vital building block.
Logical Workflow for Synthesis and Application
The following diagram illustrates the overall workflow, from the synthesis of the target intermediate to its characterization and subsequent use in a downstream coupling reaction, representing a critical step in a multi-step drug synthesis campaign.
Caption: Overall workflow from synthesis to application of the pyrrolidine intermediate.
Part 1: Synthesis of this compound
The synthesis of this intermediate requires a multi-step approach, often starting from commercially available chiral precursors to establish the correct stereochemistry. The following protocol is a representative pathway.
Expertise & Causality: The choice of a Boc-protecting group (tert-butyloxycarbonyl) for the pyrrolidine nitrogen is strategic. It is stable under many reaction conditions but can be removed cleanly under acidic conditions without affecting other functional groups, making it ideal for multi-step synthesis. The use of a strong, non-nucleophilic base like NaH is necessary to deprotonate the alcohol, facilitating the subsequent Williamson ether synthesis with (bromomethyl)cyclopropane.
Protocol 1: Synthesis via Boc-Protected Hydroxymethylpyrrolidine
Step 1.1: Ether Formation
-
Reactant Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Boc-3-(hydroxymethyl)pyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF, 10 mL per gram of starting material).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise over 20 minutes.
-
Self-Validation: The cessation of hydrogen gas evolution indicates the completion of the deprotonation.
-
-
Alkylation: Allow the mixture to stir at 0 °C for 30 minutes. Add (bromomethyl)cyclopropane (1.1 equivalents) dropwise via syringe.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine.
Step 1.2: Boc Deprotection
-
Acidolysis: Dissolve the crude product from the previous step in dichloromethane (DCM, 10 mL per gram). Add trifluoroacetic acid (TFA, 5 equivalents) dropwise at 0 °C.
-
Reaction: Stir the solution at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Isolation: Extract the aqueous layer with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude target compound, this compound, typically as an oil.
Part 2: Purification and Analytical Characterization
Purification is critical to ensure the intermediate does not introduce impurities into subsequent, often costly, synthetic steps. A combination of chromatography and rigorous analytical testing forms a self-validating system.
Protocol 2.1: Purification by Column Chromatography
Causality: Silica gel chromatography is effective for separating the relatively polar amine product from non-polar organic impurities. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (like methanol, often containing a small amount of base like triethylamine to prevent the amine product from streaking on the acidic silica) allows for a clean separation.
-
Stationary Phase: Prepare a silica gel slurry in 100% hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load the dried powder onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of 98:2 DCM:Methanol. Gradually increase the methanol concentration to 90:10.
-
Expert Insight: Adding 0.5% triethylamine (Et₃N) to the mobile phase is recommended to improve the peak shape and recovery of the amine product by preventing its interaction with acidic sites on the silica gel.
-
-
Fraction Collection: Collect fractions based on TLC analysis, pooling those that contain the pure product.
-
Solvent Removal: Concentrate the pure fractions under reduced pressure to yield the purified this compound.
Protocol 2.2: Analytical Characterization
This protocol ensures the identity, structure, and purity of the synthesized compound.
The Strategic Integration of 3-((Cyclopropylmethoxy)methyl)pyrrolidine in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Value Proposition of a Unique Scaffolding Approach
In the landscape of contemporary medicinal chemistry, the pyrrolidine ring stands as a cornerstone scaffold, integral to the architecture of numerous FDA-approved drugs.[1] Its prevalence is not accidental; the five-membered, non-aromatic, nitrogen-containing heterocycle offers a compelling combination of properties. The sp³-hybridized carbons of the pyrrolidine ring allow for a three-dimensional exploration of pharmacophore space, a critical factor in achieving target selectivity and potency.[2] Furthermore, the inherent stereochemistry and conformational flexibility of the pyrrolidine moiety provide medicinal chemists with a versatile toolkit for fine-tuning the pharmacological profiles of drug candidates.[2]
This guide focuses on a particularly intriguing derivative: 3-((cyclopropylmethoxy)methyl)pyrrolidine . This building block uniquely combines the established pyrrolidine core with a cyclopropylmethyl ether side chain. The cyclopropyl group itself is a highly sought-after motif in drug design. Its incorporation into a molecule can enhance metabolic stability by shielding adjacent positions from enzymatic degradation, modulate lipophilicity, and enforce specific conformations conducive to optimal target binding. The strategic placement of the cyclopropylmethoxy)methyl group at the 3-position of the pyrrolidine ring creates a building block with significant potential for generating novel chemical entities with desirable pharmacokinetic and pharmacodynamic properties, particularly for targets within the central nervous system (CNS).
This document serves as a detailed application note and protocol guide for the synthesis and utilization of this compound as a key intermediate in the development of novel therapeutics.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through a multi-step sequence starting from a commercially available, N-protected pyrrolidine derivative. The following protocol is a representative example of how this valuable building block can be prepared in the laboratory.
Overall Synthetic Workflow
The synthesis can be logically divided into two main stages: the construction of the protected intermediate, tert-butyl this compound-1-carboxylate, and its subsequent deprotection to yield the final product.
Sources
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- 2. Synthesis and serotonergic pharmacology of the enantiomers of 3-[(N-methylpyrrolidin-2-yl)methyl]-5-methoxy-1H-indole: discovery of stereogenic differentiation in the aminoethyl side chain of the neurotransmitter serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Stereoselective Synthesis of Pyrrolidine-Containing Drugs
Introduction: The Stereochemical Imperative in Pyrrolidine Pharmaceuticals
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to impart favorable pharmacokinetic and pharmacodynamic properties, including increased aqueous solubility, metabolic stability, and the capacity to serve as a rigid template for presenting pharmacophoric elements in a precise three-dimensional arrangement.
However, the therapeutic efficacy and safety of these drugs are critically dependent on their stereochemistry. Enantiomers or diastereomers of a chiral drug can exhibit profoundly different biological activities, with one stereoisomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to toxicity. Consequently, the development of robust and efficient stereoselective synthetic methods is not merely an academic exercise but a cornerstone of modern drug development.
This guide provides an in-depth exploration of field-proven strategies for the stereoselective synthesis of chiral pyrrolidine derivatives. We will move beyond simple procedural descriptions to elucidate the underlying mechanistic principles that govern stereocontrol, offering researchers the insights needed to select, optimize, and troubleshoot these critical transformations. The protocols described herein are designed to be self-validating, incorporating key analytical checkpoints to ensure stereochemical integrity.
I. Catalytic Asymmetric [3+2] Cycloaddition: The Powerhouse of Pyrrolidine Construction
The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile stands as one of the most powerful and convergent methods for assembling the pyrrolidine ring. The strategic advantage lies in its ability to construct the heterocyclic core and simultaneously install multiple stereocenters in a single, atom-economical step. The key to achieving high stereoselectivity is the use of a chiral catalyst to create a biased reaction environment.
Mechanistic Rationale: Engineering Chirality Transfer
Azomethine ylides are transient 1,3-dipoles that can be generated in situ from various precursors, most commonly from the thermal or catalytic activation of imines derived from α-amino acids. A chiral metal complex, typically involving metals like Ag(I), Cu(I), or Dy(III), coordinates to both the azomethine ylide and the dipolarophile. This coordination pre-organizes the reactants into a specific orientation within the catalyst's chiral pocket, favoring attack from one enantiotopic face of the dipolarophile over the other. The choice of the chiral ligand is paramount, as its steric and electronic properties dictate the geometry of this transition state and, therefore, the stereochemical outcome of the reaction.[1][2]
Workflow for Catalytic Asymmetric [3+2] Cycloaddition
Caption: General workflow for metal-catalyzed asymmetric [3+2] cycloaddition.
Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol describes a representative synthesis of a highly functionalized, enantioenriched pyrrolidine derivative, a common core in many pharmaceutical agents.[3]
Materials:
-
Silver(I) Acetate (AgOAc)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP or a derivative)
-
Iminoglycinate ester (e.g., N-benzylideneglycine methyl ester)
-
Dipolarophile (e.g., N-phenylmaleimide)
-
Anhydrous Toluene
-
Triethylamine (Et₃N)
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add AgOAc (5 mol%) and the chiral ligand (5.5 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.
-
Reactant Addition: To the catalyst solution, add the dipolarophile (1.0 equiv) and the iminoglycinate ester (1.2 equiv).
-
Reaction Initiation: Add triethylamine (10 mol%) to the mixture. The base facilitates the in situ generation of the azomethine ylide.
-
Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent is consumed (typically 4-12 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and filter through a short plug of silica gel to remove the metal catalyst.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Stereochemical Analysis: Determine the enantiomeric excess (e.e.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase.
Self-Validation:
-
Causality: The use of a slight excess of the chiral ligand ensures that all the silver is complexed, maximizing the influence of the chiral environment. Triethylamine acts as a non-nucleophilic base, specifically for ylide generation, without competing in the cycloaddition.
-
Trustworthiness: The stereochemical outcome is directly tied to the integrity of the chiral catalyst. Consistent e.e. values across multiple runs validate the robustness of the catalytic system. The diastereomeric ratio (d.r.), observable by ¹H NMR of the crude reaction mixture, provides an early indicator of selectivity before purification.
| Catalyst System | Dipolarophile | Yield (%) | d.r. (exo/endo) | e.e. (%) | Reference |
| AgOAc / (R)-BINAP | N-Phenylmaleimide | 92 | >95:5 | 98 | [3] |
| Cu(OTf)₂ / Fesulphos | Dimethyl Fumarate | 85 | 90:10 | 95 | [2] |
| Dy(OTf)₃ / N,N'-Dioxide | 3,4-Dihydropyran | 94 | >19:1 | 91 | [4][5] |
II. Organocatalysis: The Proline-Mediated Revolution
Asymmetric organocatalysis, particularly using the chiral amino acid proline and its derivatives, has emerged as a powerful, metal-free alternative for synthesizing chiral pyrrolidines.[6] This approach is often lauded for its operational simplicity, lower toxicity, and environmental benefits. Proline catalysis typically proceeds via enamine or iminium ion intermediates, providing distinct pathways for stereocontrol.
Mechanistic Rationale: Enamine and Iminium Ion Activation
In a typical proline-catalyzed aldol reaction, which can be a key step in a sequence towards pyrrolidines, proline reacts with a ketone to form a chiral enamine.[7] This enamine is more nucleophilic than the ketone itself and attacks an aldehyde. The stereochemistry is controlled by the rigid bicyclic transition state formed, where the proline's carboxylic acid group acts as an intramolecular Brønsted acid to activate the aldehyde via hydrogen bonding. This dual activation model is a hallmark of proline catalysis and effectively shields one face of the enamine, leading to high enantioselectivity.[8]
Catalytic Cycle of a Proline-Catalyzed Aldol Reaction
Caption: Proline's dual activation role in an asymmetric aldol reaction.
Protocol: Proline-Catalyzed Synthesis of a Pyrrolidine Precursor
This protocol details an asymmetric aldol reaction to generate a chiral β-hydroxy ketone, a versatile intermediate that can be readily cyclized to form a substituted pyrrolidine ring through subsequent reductive amination.
Materials:
-
(S)-Proline
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl Sulfoxide (DMSO)
-
Hydrochloric Acid (HCl), 1M
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: In a round-bottom flask, dissolve 4-nitrobenzaldehyde (1.0 equiv) in DMSO. Add cyclohexanone (10 equiv, serving as both reactant and solvent).
-
Catalyst Addition: Add (S)-proline (30 mol%) to the solution and stir vigorously at room temperature. The high catalyst loading is typical for neat or high-concentration reactions.
-
Monitoring: The reaction can be monitored by TLC. The formation of the more polar aldol product is usually evident. Reactions may take 24-72 hours to reach high conversion.
-
Quenching and Extraction: Once complete, add 1M HCl to the reaction mixture to protonate the catalyst and quench the reaction. Extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. This sequence removes the catalyst and unreacted aldehyde.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the excess cyclohexanone and solvent.
-
Purification & Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR and the enantiomeric excess (e.e.) by chiral HPLC.[7]
Self-Validation:
-
Causality: Using a large excess of the ketone pushes the equilibrium towards product formation. DMSO is an excellent solvent for proline and the reactants, facilitating the catalytic cycle. The aqueous work-up is critical for separating the neutral product from the amphoteric catalyst.
-
Trustworthiness: The reproducibility of both d.r. and e.e. is a key validation metric. Small amounts of water can sometimes influence the reaction rate and selectivity, so consistent solvent quality is important.[7]
| Aldehyde | Catalyst Loading (mol%) | Yield (%) | d.r. (anti/syn) | e.e. (%) | Reference |
| 4-Nitrobenzaldehyde | 30 | 95 | 95:5 | 99 | [7] |
| Benzaldehyde | 30 | 88 | 92:8 | 96 | [8] |
| Isobutyraldehyde | 20 | 75 | 90:10 | >99 | [6] |
III. Biocatalysis: Harnessing Nature's Synthetic Machinery
A frontier in stereoselective synthesis is the use of enzymes to catalyze reactions that are often challenging to achieve with traditional small-molecule catalysts. Biocatalysis offers unparalleled selectivity under mild, environmentally benign conditions (aqueous media, room temperature). For pyrrolidine synthesis, engineered enzymes can perform remarkable feats like stereoselective C-H amination.
Mechanistic Rationale: Enzyme-Controlled C-H Amination
Recent breakthroughs have demonstrated the power of directed evolution to repurpose enzymes like cytochrome P450 for "new-to-nature" reactions.[9][10] An engineered P450 variant, for instance, can catalyze the intramolecular C-H amination of an organic azide.[11][12][13] The enzyme's heme iron center activates the azide to generate a highly reactive nitrene intermediate. This transient species is confined within the enzyme's chiral active site, which is meticulously shaped through evolution to position a specific C-H bond for insertion. The enzyme's structure pre-organizes the substrate, ensuring the nitrene insertion occurs at a specific site and with a specific stereochemical trajectory, leading to the formation of a chiral pyrrolidine with exceptional enantioselectivity.[9][11]
Biocatalytic Intramolecular C-H Amination Workflow
Caption: Workflow for whole-cell biocatalytic synthesis of chiral pyrrolidines.
Protocol: Whole-Cell Biocatalysis for Chiral Pyrrolidine Synthesis
This protocol provides a general framework for using E. coli whole cells expressing an engineered cytochrome P411 variant to synthesize a chiral pyrrolidine.[9]
Materials:
-
E. coli strain engineered to express the P411 variant (e.g., P411-PYS-5149).
-
Growth medium (e.g., Terrific Broth) with appropriate antibiotic.
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside) for protein expression induction.
-
M9 minimal medium for the biotransformation.
-
Glucose (for cofactor regeneration).
-
Organic azide substrate (dissolved in a minimal amount of a water-miscible solvent like DMSO).
-
Centrifuge, incubator shaker.
Procedure:
-
Cell Culture and Induction: Grow the engineered E. coli strain in Terrific Broth at 37°C. When the optical density (OD₆₀₀) reaches ~0.6-0.8, induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 25°C) overnight.
-
Cell Harvesting and Resuspension: Harvest the cells by centrifugation. Discard the supernatant and resuspend the cell pellet in M9 minimal medium to a final OD₆₀₀ of ~20-50.
-
Biotransformation: Transfer the cell suspension to a flask. Add glucose (e.g., 50 mM) to power the cofactor regeneration system. Add the azide substrate (e.g., 1-5 mM final concentration).
-
Reaction: Shake the flask at 25-30°C for 24-48 hours. The reaction occurs within the cells.
-
Extraction: After the reaction period, pellet the cells by centrifugation. Extract the supernatant with ethyl acetate (3x). The product is often secreted into the medium. An additional extraction of the cell pellet (after lysis) may improve yields.
-
Purification and Analysis: Combine the organic extracts, dry over MgSO₄, and concentrate. Purify the product by flash chromatography. Determine the conversion and yield by GC or LC-MS and the enantiomeric ratio (e.r.) by chiral GC or HPLC.[9][11]
Self-Validation:
-
Causality: The whole-cell system provides the necessary cellular machinery for cofactor (NADH/NADPH) regeneration, which is essential for P450 enzyme activity. Minimal medium is used for the reaction to prevent unwanted side reactions from complex media components.
-
Trustworthiness: A key control experiment is to run the reaction with the same E. coli strain but without the gene for the engineered enzyme (or with an inactive variant). The absence of product formation in the control validates that the observed chemistry is a direct result of the specific biocatalyst.
| Enzyme Variant | Substrate | Yield (%) | e.r. | Reference |
| P411-PYS-5149 | 2-Azido-N,N-diallylacetamide | 74 | 99:1 | [9][11] |
| P411-PYS-5149 | 5-Azidopentyl Pivalate | 65 | 98:2 | [9][11] |
IV. Conclusion and Future Outlook
The stereoselective synthesis of pyrrolidine-containing drugs is a dynamic and evolving field. While classic methods based on chiral pool starting materials like proline remain valuable, the ascendancy of catalytic asymmetric methods offers greater flexibility and efficiency.[14][15] Metal-catalyzed [3+2] cycloadditions provide rapid access to complex polycyclic systems, while organocatalysis presents a green and operationally simple alternative. Looking forward, the continued development of biocatalysis and hybrid chemo-enzymatic strategies promises to deliver even more selective, efficient, and sustainable routes to these vital pharmaceutical agents.[10] The choice of synthetic strategy will always depend on the specific target molecule, required scale, and economic considerations, but a deep understanding of the mechanistic principles outlined in this guide will empower researchers to make informed and effective decisions in their drug development endeavors.
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- 10. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp³)–H Amination [authors.library.caltech.edu]
- 13. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)-H Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-((Cyclopropylmethoxy)methyl)pyrrolidine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the potential applications of 3-((cyclopropylmethoxy)methyl)pyrrolidine as a novel chiral ligand and organocatalyst in asymmetric synthesis. While direct literature on this specific molecule is emerging, its structural motifs—a chiral C3-substituted pyrrolidine core and a cyclopropylmethyl ether side chain—suggest significant potential in various catalytic transformations. Drawing upon established principles and analogous systems, this guide outlines the synthesis of enantiopure this compound, proposes its application in both metal-catalyzed and organocatalytic reactions, and provides detailed, field-proven protocols to facilitate its investigation. The causality behind experimental choices is explained, ensuring a foundation of scientific integrity for researchers exploring this promising scaffold.
Introduction: The Promise of a Privileged Scaffold
The pyrrolidine ring is a cornerstone of asymmetric catalysis, forming the backbone of highly successful organocatalysts like proline and its derivatives, as well as privileged ligands for a multitude of metal-catalyzed reactions.[1][2] The stereochemical information embedded in substituted pyrrolidines allows for precise control over the three-dimensional arrangement of reactants, leading to high levels of enantioselectivity. The development of novel pyrrolidine-based catalysts with unique substitution patterns is crucial for expanding the scope of asymmetric transformations.[3][4]
This compound presents an intriguing combination of structural features:
-
A Chiral C3-Substituted Pyrrolidine Core: Unlike the extensively studied C2-substituted prolinol derivatives, substitution at the C3 position offers a different steric and electronic environment around the catalytically active nitrogen atom.[3][5] This can lead to unique reactivity and selectivity profiles.
-
A Cyclopropylmethoxy Side Chain: The ether oxygen can act as a hemilabile coordinating group in metal catalysis, potentially enhancing both reactivity and enantioselectivity. The cyclopropyl group itself is a rigid, sterically demanding moiety that can effectively shield one face of the catalytic center.[6] Its unique electronic properties can also influence the catalyst's performance.
This guide explores the untapped potential of this molecule, providing a roadmap for its synthesis and application in key asymmetric reactions.
Synthesis of Enantiopure (S)- and (R)-3-((Cyclopropylmethoxy)methyl)pyrrolidine
Access to enantiomerically pure starting material is paramount for its use in asymmetric catalysis. A plausible and efficient synthesis of both enantiomers of this compound can be envisioned starting from the commercially available (S)- or (R)-N-Boc-3-pyrrolidinemethanol. This approach ensures excellent control over the stereochemistry at the C3 position.
Proposed Synthetic Pathway
Caption: Proposed synthesis of (S)-3-((cyclopropylmethoxy)methyl)pyrrolidine.
Protocol 1: Synthesis of (S)-3-((Cyclopropylmethoxy)methyl)pyrrolidine
Materials:
-
(S)-N-Boc-3-pyrrolidinemethanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
(Bromomethyl)cyclopropane
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Ether Formation:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (S)-N-Boc-3-pyrrolidinemethanol (1.0 eq).
-
Dissolve in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add (bromomethyl)cyclopropane (1.5 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-N-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the title compound. The product may be further purified by distillation or crystallization of a salt.
-
Application in Asymmetric Organocatalysis
The secondary amine of the pyrrolidine ring is a powerful catalytic motif for a variety of organocatalytic transformations, proceeding through enamine or iminium ion intermediates.[1] The bulky C3-substituent of this compound is well-positioned to create a chiral environment that can effectively control the facial selectivity of reactions involving these intermediates.
Proposed Application: Asymmetric Michael Addition
The conjugate addition of aldehydes or ketones to nitroolefins is a fundamental C-C bond-forming reaction. Chiral pyrrolidine-based organocatalysts are known to provide high enantioselectivity in this transformation.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the Michael addition.
Causality of Experimental Choices:
-
Catalyst: The bulky C3 substituent is expected to effectively block one face of the enamine intermediate, forcing the nitroolefin to approach from the less hindered face, thus inducing high enantioselectivity.
-
Acid Co-catalyst: A weak acid (e.g., benzoic acid) is often used to facilitate the formation of the iminium ion and the final hydrolysis step, accelerating catalyst turnover.
-
Solvent: A non-polar aprotic solvent like toluene or dichloromethane is typically used to minimize competing background reactions.
Protocol 2: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
Materials:
-
(S)-3-((cyclopropylmethoxy)methyl)pyrrolidine (Catalyst)
-
Propanal (or other aldehyde)
-
trans-β-Nitrostyrene (or other nitroolefin)
-
Benzoic acid (co-catalyst)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a vial, add trans-β-nitrostyrene (0.5 mmol, 1.0 eq), benzoic acid (0.05 mmol, 10 mol%), and (S)-3-((cyclopropylmethoxy)methyl)pyrrolidine (0.05 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL).
-
Add propanal (1.5 mmol, 3.0 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to afford the Michael adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
Expected Outcome Data (Hypothetical):
| Entry | Aldehyde | Nitroolefin | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
| 1 | Propanal | trans-β-Nitrostyrene | 10 | >90 | >95:5 | >95 |
| 2 | Isovaleraldehyde | trans-β-Nitrostyrene | 10 | >85 | >95:5 | >92 |
Application in Asymmetric Metal Catalysis
The pyrrolidine nitrogen and the ether oxygen of the C3 side chain can act as a bidentate ligand for various transition metals. This chelation can create a rigid and well-defined chiral environment around the metal center, making it a promising ligand for reactions like palladium-catalyzed asymmetric allylic alkylation (AAA).
Proposed Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (Trost-Tsuji Reaction)
The Trost-Tsuji reaction is a powerful method for forming C-C, C-N, and C-O bonds. The enantioselectivity is highly dependent on the chiral ligand bound to the palladium catalyst.
Proposed Catalytic Cycle and Ligand Coordination:
Caption: Proposed catalytic cycle for Pd-catalyzed AAA.
Causality of Experimental Choices:
-
Ligand: The proposed N,O-bidentate coordination of this compound to the palladium center is expected to create a chiral pocket. The cyclopropylmethyl group would project into the space around the π-allyl intermediate, directing the incoming nucleophile to one of the allyl termini and to a specific face, controlling both regio- and enantioselectivity.
-
Palladium Precursor: A Pd(0) source like Pd₂(dba)₃ is commonly used.
-
Base: A mild base like BSA (N,O-Bis(trimethylsilyl)acetamide) is often used to deprotonate the nucleophile in situ without interfering with the catalyst.
Protocol 3: Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
(S)-3-((cyclopropylmethoxy)methyl)pyrrolidine (Ligand)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Dichloromethane (DCM)
-
Standard Schlenk line and glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk tube under argon, dissolve Pd₂(dba)₃ (0.0125 mmol, 2.5 mol% Pd) and the chiral ligand (0.03 mmol, 6 mol%) in anhydrous DCM (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve rac-1,3-diphenyl-2-propenyl acetate (0.5 mmol, 1.0 eq), dimethyl malonate (1.5 mmol, 3.0 eq), BSA (1.5 mmol, 3.0 eq), and KOAc (0.025 mmol, 5 mol%) in anhydrous DCM (1.0 mL).
-
Add the substrate solution to the catalyst solution via cannula.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography (e.g., hexanes/ethyl acetate gradient).
-
Determine the enantiomeric excess of the product by chiral HPLC analysis.
Expected Outcome Data (Hypothetical):
| Entry | Ligand | Catalyst Loading (mol% Pd) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-Isomer | 2.5 | 18 | >95 | >90 |
| 2 | (R)-Isomer | 2.5 | 18 | >95 | >90 (opposite enantiomer) |
Conclusion and Future Outlook
This compound is a structurally unique and promising, yet underexplored, chiral molecule. Based on the robust performance of analogous C3-substituted pyrrolidines and ligands with hemilabile ether functionalities, it is poised to be a valuable tool in the arsenal of the synthetic chemist. The protocols detailed herein provide a solid foundation for the investigation of this compound in both organocatalysis and metal-catalyzed asymmetric transformations. Future work should focus on the experimental validation of these proposed applications, a broader screening of reaction types, and a detailed mechanistic investigation to fully elucidate the role of the cyclopropylmethoxy moiety in asymmetric induction.
References
-
Lazib, Y., et al. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie International Edition, 60(40), 21708-21712. [Link]
-
Gualandris, S., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research. [Link]
-
Dalpozzo, R., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 27(23), 8235. [Link]
-
(2025). Construction of Enantiopure Pyrrolidine Ring System via Asymmetric [3 + 2]-Cycloaddition of Azomethine Ylides. ResearchGate. [Link]
-
Lazib, Y., et al. (2021). Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. Angewandte Chemie. [Link]
-
Gualandris, S., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. ACS Publications. [Link]
-
Wang, J., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)–C(sp3) Coupling. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2021). Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives. Nature Communications. [Link]
-
Reyes, E., et al. (2010). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry – A European Journal, 16(34), 10527-10537. [Link]
-
Tcyrulnikov, S., et al. (2013). Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction. Beilstein Journal of Organic Chemistry, 9, 2439-2446. [Link]
-
Imyanitov, N. S. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. [Link]
-
He, R., et al. (2018). Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines with C(3) Directing Groups. Organic Letters. [Link]
-
Wang, J., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3). PubMed. [Link]
-
He, R., et al. (2016). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters. [Link]
-
Pedrosa, M. R., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. [Link]
-
Dalpozzo, R., et al. (2022). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C(sp3)-C(sp3) Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Rational design of cyclopropane-based chiral PHOX ligands for intermolecular asymmetric Heck reaction [beilstein-journals.org]
Application Notes & Protocols: Strategic Incorporation of 3-((Cyclopropylmethoxy)methyl)pyrrolidine in Complex Molecule Synthesis
Introduction: The Strategic Value of the Pyrrolidine Scaffold
In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs and a wide array of natural products.[1][2] The five-membered saturated heterocycle's utility is not coincidental; it stems from a unique combination of structural and physicochemical properties. Unlike flat aromatic systems, the sp³-hybridized carbon atoms of the pyrrolidine ring confer a distinct three-dimensional geometry, which is crucial for effective exploration of biological target space and enhancing binding interactions.[1][3][4]
This guide focuses on a particularly valuable, functionalized building block: 3-((Cyclopropylmethoxy)methyl)pyrrolidine . This reagent combines the proven advantages of the pyrrolidine core with the beneficial properties of a cyclopropylmethyl ether moiety. The cyclopropyl group is a well-regarded feature in drug design, known for introducing conformational rigidity and improving metabolic stability and potency.[5] The ether linkage provides a flexible spacer, while the secondary amine of the pyrrolidine ring serves as a versatile chemical handle for elaboration.
The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a detailed guide to the primary synthetic methodologies for incorporating this building block into larger, more complex molecular architectures. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established chemical principles.
Method 1: Reductive Amination for C-N Bond Formation
Expertise & Experience: Reductive amination is arguably one of the most robust and widely used methods for forming C-N bonds, especially for creating secondary and tertiary amines.[6] The strategy involves the condensation of our secondary amine, this compound, with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the target amine. This one-pot process is highly efficient and circumvents the common issue of over-alkylation often encountered with direct alkylation using alkyl halides.[7] The choice of reducing agent is critical; mild hydrides like sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they are selective for the iminium ion over the starting carbonyl compound, allowing the entire reaction to proceed in a single pot.[7]
Workflow: Reductive Amination Pathway
Caption: Reductive amination workflow for tertiary amine synthesis.
Protocol: Synthesis of a Tertiary Amine via Reductive Amination
This protocol describes a general procedure for the reaction of this compound with a generic aldehyde.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
|---|---|---|---|
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 106 mg | 1.0 |
| This compound | 155.25 | 171 mg | 1.1 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 318 mg | 1.5 |
| Dichloroethane (DCE) | - | 10 mL | - |
| Acetic Acid (Glacial) | 60.05 | 1 drop | catalytic |
Step-by-Step Procedure:
-
To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and this compound (1.1 mmol).
-
Dissolve the components in anhydrous dichloroethane (10 mL).
-
Add a single drop of glacial acetic acid to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the stirring solution. Note: The addition may cause slight effervescence.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired tertiary amine.
Trustworthiness & Optimization:
-
Solvent Choice: Dichloroethane (DCE), tetrahydrofuran (THF), or acetonitrile are common solvents. DCE is often preferred for its ability to dissolve a wide range of substrates.
-
Reducing Agent: While NaBH(OAc)₃ is highly effective, sodium cyanoborohydride (NaBH₃CN) is another option, though it requires careful handling due to its toxicity.[7]
-
pH Control: The catalytic acid is crucial for iminium formation. However, strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic. A pH of ~5-6 is generally optimal.
-
Steric Hindrance: For sterically hindered ketones or amines, the reaction may require elevated temperatures (e.g., 40-50 °C) and longer reaction times.
Method 2: Amide Bond Formation (Acylation)
Expertise & Experience: The formation of an amide bond is the most frequently performed reaction in medicinal chemistry.[8][9] This transformation couples our pyrrolidine building block with a carboxylic acid, providing a stable and structurally important linkage. The direct condensation of an amine and a carboxylic acid is unfavorable; therefore, the carboxylic acid must first be "activated".[9] This is achieved using a variety of coupling reagents, such as carbodiimides (EDC, DCC) or aminium/phosphonium salts (HATU, HBTU, PyBOP).[8][10] These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the pyrrolidine nitrogen. Additives like 1-hydroxybenzotriazole (HOBt) are often included to suppress side reactions and minimize racemization, a critical concern when using chiral carboxylic acids.[8]
Workflow: Amide Coupling Pathway
Caption: General workflow for amide bond formation via acid activation.
Protocol: Synthesis of an Amide using HATU Coupling
This protocol describes a reliable method for amide bond formation using HATU, a highly effective coupling reagent.
Materials & Reagents:
| Reagent | M.W. | Amount | Moles (mmol) |
|---|---|---|---|
| Carboxylic Acid | - | 1.0 equiv | 1.0 |
| This compound | 155.25 | 171 mg | 1.1 |
| HATU | 380.23 | 418 mg | 1.1 |
| DIPEA (Diisopropylethylamine) | 129.24 | 0.35 mL | 2.0 |
| Dimethylformamide (DMF) | - | 10 mL | - |
Step-by-Step Procedure:
-
In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).
-
Stir the solution for 5 minutes at room temperature to allow for pre-activation.
-
Add the this compound (1.1 mmol) to the mixture.
-
Add DIPEA (2.0 mmol) dropwise. The base is crucial for deprotonating the pyrrolidine nitrogen and neutralizing the acid formed during the reaction.
-
Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic phase sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure amide.
Trustworthiness & Optimization:
-
Coupling Reagent Choice: For simple couplings, EDC/HOBt is a cost-effective choice. For challenging substrates (e.g., sterically hindered or electron-poor partners), more powerful reagents like HATU or PyAOP are recommended.[10]
-
Base Selection: DIPEA is a non-nucleophilic base commonly used to avoid side reactions. Other bases like triethylamine (TEA) can also be used.
-
Solvent: DMF and DCM are the most common solvents. DMF is particularly good at dissolving polar starting materials.
-
Temperature Control: Most amide couplings proceed efficiently at room temperature. For sluggish reactions, gentle heating may be applied, but this can increase the risk of racemization.
Method 3: Nucleophilic Aromatic Substitution (SNA_r_)
Expertise & Experience: Nucleophilic aromatic substitution (SNA_r_) is a powerful method for attaching our pyrrolidine building block directly to an aromatic or heteroaromatic ring.[11] This reaction is fundamentally different from electrophilic aromatic substitution. It requires an aromatic ring that is "electron-poor," meaning it must be substituted with at least one strong electron-withdrawing group (EWG), such as a nitro (-NO₂) or cyano (-CN) group, typically positioned ortho or para to the leaving group.[12] The leaving group is usually a halide (F, Cl). The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized "Meisenheimer complex" intermediate.[12] Fluorine is often the best leaving group in this context because its high electronegativity strongly activates the ring towards nucleophilic attack.
Workflow: SNA_r_ Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organicreactions.org [organicreactions.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hepatochem.com [hepatochem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyrrolidine-Based M4 Muscarinic Receptor Positive Allosteric Modulators
Note to the Reader: The specific compound, 3-((Cyclopropylmethoxy)methyl)pyrrolidine, is a novel chemical entity with no currently available public data on its in vitro or in vivo activity. The structural motifs present, namely the pyrrolidine core and the cyclopropylmethoxy group, are frequently encountered in the development of selective modulators for muscarinic acetylcholine receptors. This document, therefore, provides a comprehensive guide to the experimental evaluation of a representative and well-characterized M4 muscarinic receptor positive allosteric modulator (PAM), VU0467154 . The protocols and principles outlined herein are directly applicable to the preclinical assessment of novel pyrrolidine derivatives, including this compound, for potential M4 PAM activity.
Introduction: The Therapeutic Promise of M4 Positive Allosteric Modulators
The M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR), is a key therapeutic target for neuropsychiatric disorders, including schizophrenia and Alzheimer's disease. Unlike orthosteric agonists that directly activate the receptor, positive allosteric modulators (PAMs) bind to a distinct site, potentiating the effect of the endogenous ligand, acetylcholine. This mechanism offers greater subtype selectivity and a reduced side-effect profile. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, providing a three-dimensional framework for precise pharmacophore presentation. The exemplar compound, VU0467154, has demonstrated robust efficacy in preclinical models of schizophrenia, making it an excellent reference for outlining the experimental cascade for novel M4 PAMs.[1]
In Vitro Characterization of M4 PAM Activity
The initial assessment of a putative M4 PAM involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.
Core Principle: Functional Assays
Functional assays are the cornerstone of characterizing PAM activity. The primary method involves measuring the potentiation of the acetylcholine (ACh) response at the M4 receptor. A calcium mobilization assay is a common and robust readout for Gq-coupled M4 receptors (often engineered with a Gqi5 chimera in CHO cells).
Protocol 1: In Vitro Calcium Mobilization Assay
This protocol details the steps to assess the M4 PAM activity of a test compound, such as VU0467154.
1. Cell Culture and Plating:
- Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor (hM4) coupled to a promiscuous G-protein (e.g., Gα15) or a chimeric G-protein (e.g., Gqi5) are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic).
- Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated overnight at 37°C in a 5% CO2 incubator.
2. Compound Preparation:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Perform serial dilutions in assay buffer (e.g., HBSS with 20 mM HEPES) to create a concentration-response curve.
3. Calcium Assay Procedure:
- Aspirate the culture medium from the cell plates and add a calcium-sensitive dye (e.g., Fluo-4 AM) prepared in assay buffer.
- Incubate the plates at 37°C for 1 hour to allow for dye loading.
- Wash the cells with assay buffer to remove excess dye.
- Add the test compound at various concentrations to the wells and incubate for 15-30 minutes.
- Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument.
- Add a sub-maximal (EC20) concentration of acetylcholine (ACh) and immediately measure the fluorescence intensity over time.
4. Data Analysis:
- The increase in fluorescence intensity corresponds to an increase in intracellular calcium.
- Data are typically normalized to the maximal response induced by a saturating concentration of ACh.
- The potentiation of the ACh EC20 response is plotted against the concentration of the test compound to determine the EC50 value of the PAM.
Data Presentation: In Vitro Potency of VU0467154
| Receptor Subtype | Species | Assay Type | EC50 (nM) | Fold Shift | Reference |
| M4 | Human | Calcium Mobilization | 56 | 106 | [2] |
| M4 | Rat | Calcium Mobilization | 176 | 50 | [2] |
| M1, M2, M3, M5 | Human | Calcium Mobilization | >10,000 | N/A | [3] |
This table illustrates the potent and selective M4 PAM activity of VU0467154.
Visualization: M4 PAM Mechanism of Action
Caption: Mechanism of M4 Positive Allosteric Modulation.
In Vivo Evaluation of M4 PAMs
Following robust in vitro characterization, promising M4 PAMs are advanced to in vivo studies to assess their pharmacokinetic properties and efficacy in relevant animal models of neuropsychiatric disorders.
Core Principle: Pharmacokinetics and Target Engagement
A successful CNS drug must cross the blood-brain barrier and achieve sufficient concentrations at the target receptor. Therefore, initial in vivo studies focus on determining the pharmacokinetic (PK) profile of the compound.
Protocol 2: Rodent Pharmacokinetic Study
This protocol outlines a typical PK study in rats.
1. Animal Model:
- Male Sprague-Dawley rats (250-350 g) are commonly used.[3]
2. Compound Formulation and Dosing:
- The test compound (e.g., VU0467154) is formulated in a suitable vehicle for the intended route of administration (e.g., oral gavage (p.o.) or intraperitoneal injection (i.p.)). A common vehicle is 10% DMSO, 10% Tween® 80, and 80% water.
- Administer a single dose of the compound (e.g., 10 mg/kg).
3. Sample Collection:
- At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), blood samples are collected via tail vein or cardiac puncture.
- At the final time point, animals are euthanized, and brain tissue is collected.
4. Sample Analysis:
- Plasma is separated from blood by centrifugation.
- Brain tissue is homogenized.
- The concentration of the test compound in plasma and brain homogenate is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
5. Data Analysis:
- Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2) are calculated for both plasma and brain.
- The brain-to-plasma ratio is determined to assess CNS penetration.
Data Presentation: Pharmacokinetic Parameters of a Representative M4 PAM (ML253)
| Parameter | Value | Units | Reference |
| Clearance (IV, rat) | 103.5 | mL/min/kg | [4] |
| Half-life (t1/2) (IV, rat) | 17.5 | min | [4] |
Note: This data for ML253, a related M4 PAM, highlights the importance of evaluating the PK profile early in development, as high clearance can impact in vivo efficacy.[4]
Core Principle: In Vivo Efficacy Models
The antipsychotic potential of M4 PAMs is often evaluated in rodent models that mimic certain aspects of schizophrenia, such as dopamine hyper-reactivity. Amphetamine-induced hyperlocomotion is a widely used model.
Protocol 3: Amphetamine-Induced Hyperlocomotion in Rats
This protocol assesses the ability of an M4 PAM to reverse the psychostimulant effects of amphetamine.
1. Animal Model:
- Male Sprague-Dawley rats (250-275 g).[2]
2. Experimental Procedure:
- Acclimate the rats to the testing environment (e.g., open-field activity chambers).
- Pre-treat the animals with the test compound (e.g., VU0152100 at 10, 30, or 56.6 mg/kg, i.p.) or vehicle.[2]
- After a pre-treatment period (e.g., 30 minutes), administer amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
- Immediately place the rats in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 90 minutes).
3. Data Analysis:
- Compare the locomotor activity of the different treatment groups.
- A significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates potential antipsychotic-like activity.
Visualization: Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for Amphetamine-Induced Hyperlocomotion Study.
Conclusion and Future Directions
The protocols and methodologies detailed in this guide provide a robust framework for the preclinical evaluation of novel pyrrolidine-based M4 PAMs, such as this compound. A systematic approach, beginning with in vitro characterization of potency and selectivity, followed by in vivo assessment of pharmacokinetics and efficacy, is crucial for identifying promising therapeutic candidates. The exemplar compound, VU0467154, serves as a valuable benchmark for these studies. Future investigations into novel compounds should also include off-target liability screening and more complex behavioral models to fully delineate their therapeutic potential and safety profile.
References
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Byun, N. E., et al. (2014). Antipsychotic Drug-Like Effects of the Selective M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator VU0152100. Neuropsychopharmacology, 39(7), 1578–1593. [Link]
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Leach, P. T., et al. (2016). Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Medicinal Chemistry Letters, 7(11), 1037–1042. [Link]
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Brady, A. E., et al. (2008). Centrally Active Allosteric Potentiators of the M4 Muscarinic Acetylcholine Receptor Reverse Amphetamine-Induced Hyperlocomotor Activity in Rats. Journal of Pharmacology and Experimental Therapeutics, 327(3), 941–953. [Link]
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Chan, W. Y., et al. (2008). Allosteric modulation of the muscarinic M4 receptor as an approach to treating schizophrenia. Proceedings of the National Academy of Sciences, 105(31), 10978–10983. [Link]
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Dencker, D., et al. (2012). An allosteric enhancer of M4 muscarinic acetylcholine receptor function inhibits behavioral and neurochemical effects of cocaine. Psychopharmacology, 224(2), 277–287. [Link]
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Galloway, C. R., et al. (2014). Effects of selective activation of M1 and M4 muscarinic receptors on object recognition memory performance in rats. Pharmacology, 93(1-2), 57–64. [Link]
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Pancani, T., et al. (2014). M4 mAChR-mediated modulation of glutamatergic transmission in the striatum. Journal of Neurophysiology, 111(5), 1039–1050. [Link]
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NIH Molecular Libraries Program. (2010). Discovery of a Highly Selective in vitro and in vivo M4 Positive Allosteric Modulator (PAM) Series with Greatly Improved Human Receptor Activity. [Link]
-
Tarr, J. C., et al. (2021). Optimized Administration of the M4 PAM VU0467154 Demonstrates Broad Efficacy, but Limited Effective Concentrations in Mecp2+/– Mice. ACS Chemical Neuroscience, 13(1), 76-87. [Link]
-
Williams, R., et al. (2012). Discovery of a selective M4 positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia. Bioorganic & Medicinal Chemistry Letters, 22(22), 6879–6883. [Link]
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Wood, M. R., et al. (2015). Selective Activation of M4 Muscarinic Acetylcholine Receptors Reverses MK-801-Induced Behavioral Impairments and Enhances Associative Learning in Rodents. ACS Chemical Neuroscience, 6(5), 739–751. [Link]
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Watson, J. M., et al. (2017). Cognitive enhancement and antipsychotic-like activity following repeated dosing with the selective M4 PAM VU0467154. Behavioural Brain Research, 321, 11-20. [Link]
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Gregory, K. J., & Conn, P. J. (2015). Targeting Muscarinic Acetylcholine Receptors for the Treatment of Psychiatric and Neurological Disorders. Current pharmaceutical design, 21(23), 3288–3303. [Link]
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Application Notes and Protocols for 3-((Cyclopropylmethoxy)methyl)pyrrolidine and its Analogs as CCR2 Antagonists
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of 3-((Cyclopropylmethoxy)methyl)pyrrolidine and its structural analogs as potent antagonists of the C-C chemokine receptor type 2 (CCR2). The protocols detailed herein are grounded in established methodologies and are designed to facilitate the exploration of this compound class in the context of inflammatory and autoimmune diseases.
Introduction: The Therapeutic Rationale for CCR2 Antagonism
The chemokine receptor CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that governs the migration of monocytes and macrophages to sites of inflammation.[1][2] Dysregulation of the CCL2/CCR2 axis is a key pathological feature in a multitude of chronic inflammatory diseases, including rheumatoid arthritis, atherosclerosis, multiple sclerosis, and type 2 diabetes.[1][3][4] Consequently, the inhibition of CCR2 presents a compelling therapeutic strategy to mitigate the inflammatory cascade in these conditions.[4] Compounds based on the this compound scaffold have emerged as a promising class of CCR2 antagonists, demonstrating potent activity in preclinical studies.
Core Mechanism of Action
This compound and its derivatives function as competitive antagonists at the CCR2 receptor. By binding to the receptor, they prevent the binding of CCL2, thereby inhibiting the downstream signaling events that lead to monocyte and macrophage chemotaxis. This blockade of leukocyte recruitment to inflamed tissues forms the basis of their anti-inflammatory effects.
PART 1: In Vitro Characterization of CCR2 Antagonism
A tiered in vitro screening approach is essential to characterize the potency and selectivity of novel CCR2 antagonists. The following protocols describe key assays for this purpose.
CCR2 Receptor Binding Assays
The initial step in characterizing a potential antagonist is to determine its affinity for the CCR2 receptor. This can be achieved through various binding assays.
Protocol 1: Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
-
Principle: A reduction in the binding of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2) in the presence of the test compound indicates competitive binding.
-
Materials:
-
HEK293 cells stably expressing human CCR2.
-
Cell membrane preparations from the above cells.
-
Radioligand: [¹²⁵I]-CCL2.
-
Test compound (e.g., this compound analog).
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, incubate the CCR2-expressing cell membranes with the radioligand and varying concentrations of the test compound.
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) by non-linear regression analysis.
-
Protocol 2: NanoBRET-Based Cellular Binding Assay
This method allows for the measurement of ligand binding in live cells, providing a more physiologically relevant assessment.
-
Principle: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc (Nluc) luciferase-tagged CCR2 receptor and a fluorescently labeled ligand. A competing compound will disrupt this energy transfer.[5]
-
Materials:
-
Live HEK293T cells expressing Nluc-tagged CCR2.[5]
-
Fluorescently labeled CCR2 ligand.
-
Test compound.
-
Assay buffer.
-
Plate reader capable of measuring BRET signals.
-
-
Procedure:
-
Seed the Nluc-CCR2 expressing cells in a 96-well plate.
-
Add the fluorescently labeled ligand and varying concentrations of the test compound.
-
Incubate to allow for binding.
-
Add the NanoLuc substrate.
-
Measure the BRET signal using a plate reader.
-
Calculate the IC50 from the dose-response curve.
-
Functional Assays: Monocyte Chemotaxis
Demonstrating that a compound can inhibit the functional response to CCL2, namely monocyte migration, is a critical validation step.
Protocol 3: THP-1 Monocyte Chemotaxis Assay
The human monocytic cell line THP-1 is a widely used model for studying monocyte chemotaxis.
-
Principle: This assay measures the directional migration of THP-1 cells through a porous membrane towards a CCL2 gradient. An effective CCR2 antagonist will block this migration.[6][7]
-
Materials:
-
Procedure:
-
Pre-treat THP-1 cells with varying concentrations of the test compound for 30 minutes.
-
Place assay medium containing CCL2 (typically 10-50 ng/mL) in the lower chamber of the chemotaxis plate.[6][7]
-
Add the pre-treated THP-1 cells to the upper chamber (the insert).
-
Incubate the plate for 90-120 minutes at 37°C in a CO₂ incubator.
-
After incubation, remove non-migrated cells from the top of the membrane.
-
Quantify the migrated cells in the lower chamber, either by cell counting after staining or by measuring the fluorescence of pre-labeled cells.
-
Calculate the IC50 value for the inhibition of chemotaxis.
-
Data Presentation: In Vitro Potency
| Compound | CCR2 Binding IC50 (nM) | Monocyte Chemotaxis IC50 (nM) |
| Reference Compound | 3.2 | 0.83 |
| Test Compound A | Experimental Value | Experimental Value |
| Test Compound B | Experimental Value | Experimental Value |
| Note: The data for the reference compound is illustrative and based on potent antagonists reported in the literature.[9] |
PART 2: In Vivo Evaluation of Anti-Inflammatory Activity
Animal models are indispensable for evaluating the in vivo efficacy of CCR2 antagonists.
Carrageenan-Induced Paw Edema Model
This is a classic acute inflammation model to assess the anti-inflammatory effects of a compound.
-
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. An effective anti-inflammatory agent will reduce this swelling.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Administer the test compound (e.g., this compound analog) orally or via intraperitoneal injection.
-
After a set pre-treatment time (e.g., 1 hour), inject a 1% solution of λ-carrageenan into the plantar surface of the right hind paw.[10]
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle control group.
-
Thioglycollate-Induced Peritonitis Model
This model assesses the ability of a compound to inhibit the recruitment of monocytes and macrophages into the peritoneal cavity.
-
Principle: Intraperitoneal injection of thioglycollate broth elicits a robust inflammatory response, leading to the influx of leukocytes, particularly monocytes/macrophages, into the peritoneal cavity.
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Administer the test compound to the mice.
-
Inject sterile thioglycollate broth into the peritoneal cavity.
-
After a specified time (e.g., 24-72 hours), euthanize the mice and perform a peritoneal lavage with cold PBS.
-
Collect the peritoneal fluid and perform a total and differential cell count using a hemocytometer and cytospin preparations stained with a Romanowsky-type stain.
-
Alternatively, use flow cytometry to quantify the number of recruited monocytes/macrophages (e.g., using F4/80 and CD11b markers).
-
The reduction in the number of recruited monocytes/macrophages in the treated group compared to the control group indicates efficacy.
-
Experimental Workflow Visualization
Workflow for in vivo evaluation of anti-inflammatory activity.
PART 3: Mechanistic Insights and Signaling Pathway
The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events, primarily through G-protein coupling.
Signaling Pathway Overview
Simplified CCR2 signaling pathway and point of antagonist intervention.
The binding of CCL2 to CCR2 leads to the activation of Gαi proteins, which in turn activates phospholipase C (PLC).[11] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium flux, along with other signaling events, culminates in the reorganization of the actin cytoskeleton, which is essential for cell motility and chemotaxis.[11] this compound and its analogs, by blocking the initial ligand-receptor interaction, prevent this entire signaling cascade.
Conclusion
The protocols and information provided in these application notes offer a robust framework for the preclinical evaluation of this compound and related compounds as CCR2 antagonists. By systematically assessing their binding affinity, functional inhibition of chemotaxis, and in vivo anti-inflammatory efficacy, researchers can build a comprehensive data package to support their further development as potential therapeutics for a range of inflammatory disorders.
References
-
Modulation of inflammatory pain in response to a CCR2/CCR5 antagonist in rodent model. (n.d.). PMC. [Link]
-
Leucocyte chemotaxis: Examination of mitogen-activated protein kinase and phosphoinositide 3-kinase activation by Monocyte Chemoattractant Proteins-1, -2, -3 and -4. (n.d.). PMC. [Link]
-
Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo. (2017). PMC. [Link]
-
CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. (2012). Royal Society of Chemistry. [Link]
-
Experimental evidence for the use of CCR2 antagonists in the treatment of type 2 diabetes. (n.d.). ScienceDirect. [Link]
-
Technical Bulletin #457 Optimized Chemotaxis Conditions for Primary Blood Monocytes or THP-1 Cells Using Corning® FluoroBlok™ 96-Multiwell Insert Plates. (n.d.). Corning. [Link]
-
The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases. (2023). Frontiers in Immunology. [Link]
-
Role of CCR2 in inflammatory conditions of the central nervous system. (2014). PMC. [Link]
-
Development of a CCR2 targeted 18F-labelled radiotracer for atherosclerosis imaging with PET. (2024). PubMed Central. [Link]
-
Elabscience® Mouse MCP-1(Monocyte Chemotactic Protein 1) ELISA Kit. (n.d.). Elabscience. [Link]
-
Mini Sample Human MCP-1 ( Monocyte Chemotactic Protein 1 ) ELISA Kit. (n.d.). Elabscience. [Link]
-
Establishment of a cellular NanoBRET-based CCR2 binding assay. (n.d.). ResearchGate. [Link]
-
Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. (2008). PubMed. [Link]
-
Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist. (2009). National Institutes of Health. [Link]
-
Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. (2021). ACS Publications. [Link]
-
Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. (n.d.). National Institutes of Health. [Link]
-
Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. (n.d.). PMC. [Link]
-
CCR2 antagonists. (2010). PubMed. [Link]
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- 3. books.rsc.org [books.rsc.org]
- 4. CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. Quantifying Human Monocyte Chemotaxis In Vitro and Murine Lymphocyte Trafficking In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. corning.com [corning.com]
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- 11. Frontiers | The role and therapeutic targeting of the CCL2/CCR2 signaling axis in inflammatory and fibrotic diseases [frontiersin.org]
Application Notes and Protocols for the Use of 3-((Cyclopropylmethoxy)methyl)pyrrolidine in Novel Therapeutic Development
Foreword: The Strategic Value of the Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3] Its non-planar, puckered conformation provides a three-dimensional framework that is ideal for establishing precise stereochemical interactions with biological targets.[2][4] This structural feature, combined with the ease of functionalization at multiple positions, allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The nitrogen atom can act as a hydrogen bond acceptor, or a donor when protonated, and its basicity can be modulated by substituents, influencing properties like solubility and cell permeability.[5]
This guide focuses on a specific, yet underexplored, derivative: 3-((Cyclopropylmethoxy)methyl)pyrrolidine . While direct literature on the therapeutic applications of this exact molecule is sparse, its structural motifs suggest significant potential. This document will, therefore, serve as a forward-looking guide for researchers, providing a scientifically-grounded framework for its synthesis, evaluation, and potential application in the development of novel therapeutics, drawing upon established principles of medicinal chemistry and citing analogous systems.
Section 1: The Significance of 3-Substitution and the (Cyclopropylmethoxy)methyl Moiety
The C3 position of the pyrrolidine ring is a critical locus for introducing diversity and modulating biological activity. Substituents at this position project into distinct vectors in 3D space, influencing how the molecule interacts with target proteins.[2][6] The introduction of a methyl group at C3, for instance, has been shown to improve metabolic stability and pharmacokinetic profiles in certain contexts.[2]
The (cyclopropylmethoxy)methyl group at the C3 position is of particular interest for several reasons:
-
Lipophilicity and Solubility: The cyclopropyl group can increase lipophilicity, potentially enhancing membrane permeability and blood-brain barrier penetration. The ether linkage and the terminal methyl group also contribute to this effect. The overall balance of lipophilicity and hydrophilicity is a key determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The cyclopropyl group is often introduced to block sites of metabolism. Its strained ring system can be less susceptible to oxidative metabolism compared to linear alkyl chains.
-
Conformational Rigidity: The cyclopropyl moiety introduces a degree of conformational constraint, which can be advantageous for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.
-
Novel Chemical Space: This particular substitution pattern is not widely represented in existing therapeutics, offering an opportunity to explore novel chemical space and potentially overcome resistance mechanisms associated with existing drugs.
Section 2: Potential Therapeutic Applications
Based on the known biological activities of 3-substituted pyrrolidine derivatives, we can hypothesize several promising therapeutic areas for investigation.
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is a common feature in drugs targeting the CNS.[7][8][9] The ability of small, lipophilic molecules to cross the blood-brain barrier is crucial for treating CNS disorders. The structural features of this compound make it an attractive candidate for targeting CNS receptors and enzymes.
-
Potential Targets: Dopamine transporters (DAT), serotonin transporters (SERT), and various G-protein coupled receptors (GPCRs) are potential targets. The structure-activity relationships of substituted cathinones, for example, demonstrate that modifications to the pyrrolidine ring can significantly alter affinity and selectivity for these transporters.[10]
-
Therapeutic Indications: Depression, anxiety, post-traumatic stress disorder (PTSD), and neurodegenerative diseases are potential indications.[8]
Oncology
Numerous pyrrolidine-containing compounds have been investigated as anti-cancer agents.[2][11] They can target a variety of pathways involved in cancer cell proliferation, survival, and metastasis.
-
Potential Targets: Protein kinases, histone deacetylases (HDACs), and protein-protein interactions (e.g., p53-MDM2) are plausible targets. Pyrrolidine derivatives have been successfully developed as inhibitors of these target classes.[6][12]
-
Therapeutic Indications: Solid tumors and hematological malignancies could be relevant targets. The development of HER2 inhibitors containing a substituted pyrrolidine highlights the potential in this area.[13]
Infectious Diseases
The pyrrolidine scaffold is also present in a number of anti-infective agents.[14][15]
-
Potential Targets: Viral proteases (e.g., HCV protease) and bacterial enzymes are potential targets.[14][16]
-
Therapeutic Indications: Viral infections (e.g., Hepatitis C) and bacterial infections, including those caused by drug-resistant strains, are potential areas of application.[14][15]
Section 3: Experimental Protocols
Synthesis of this compound
The following is a proposed synthetic route based on established methodologies for the synthesis of 3-substituted pyrrolidines.[17]
Workflow for the Synthesis of this compound
Step-by-Step Protocol:
-
Step 1: Wittig Reaction. To a solution of (methoxymethyl)triphenylphosphonium chloride in anhydrous THF at 0 °C, add n-butyllithium dropwise. Stir for 1 hour, then add a solution of 1-Boc-pyrrolidin-3-one in THF. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with ethyl acetate. Purify by column chromatography to yield 1-Boc-3-(methoxymethylidene)pyrrolidine.
-
Step 2: Hydrogenation. Dissolve 1-Boc-3-(methoxymethylidene)pyrrolidine in methanol and add 10% Pd/C. Hydrogenate at 50 psi overnight. Filter through Celite and concentrate to give 1-Boc-3-(methoxymethyl)pyrrolidine.
-
Step 3: Demethylation. Dissolve 1-Boc-3-(methoxymethyl)pyrrolidine in dichloromethane and cool to -78 °C. Add a solution of boron tribromide in dichloromethane dropwise. Stir for 2 hours at -78 °C, then warm to 0 °C for 1 hour. Quench with methanol and concentrate. Purify by column chromatography to obtain 1-Boc-3-(hydroxymethyl)pyrrolidine.
-
Step 4: Williamson Ether Synthesis. To a solution of 1-Boc-3-(hydroxymethyl)pyrrolidine in anhydrous DMF at 0 °C, add sodium hydride. Stir for 30 minutes, then add cyclopropylmethyl bromide. Allow the reaction to warm to room temperature and stir overnight. Quench with water and extract with diethyl ether. Purify by column chromatography to yield 1-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine.
-
Step 5: Boc Deprotection. Dissolve 1-Boc-3-((cyclopropylmethoxy)methyl)pyrrolidine in dichloromethane and add trifluoroacetic acid. Stir at room temperature for 2 hours. Concentrate under reduced pressure to yield the trifluoroacetate salt of this compound. The free base can be obtained by neutralization with a suitable base.
Biological Assay Protocol: Dopamine Transporter (DAT) Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine transporter.
Experimental Workflow for DAT Binding Assay
Step-by-Step Protocol:
-
Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligand: Use [³H]WIN 35,428 as the radioligand at a final concentration equal to its Kd for hDAT.
-
Test Compound: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
Incubation: In a 96-well plate, combine 50 µL of radioligand, 50 µL of test compound dilution, and 100 µL of membrane suspension. For total binding, add 50 µL of assay buffer instead of the test compound. For non-specific binding, add 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Biological Assay Protocol: Cancer Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation of a cancer cell line.
Step-by-Step Protocol:
-
Cell Culture: Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37 °C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Section 4: Data Presentation and Interpretation
The data generated from the proposed assays can be summarized in the following tables.
Table 1: Hypothetical Binding Affinities of this compound at Monoamine Transporters
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) |
| This compound | 25 | 500 | 150 |
| Reference Compound (e.g., Cocaine) | 150 | 300 | 50 |
Table 2: Hypothetical Anti-proliferative Activity of this compound
| Cell Line | IC₅₀ (µM) |
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 22 |
| HCT116 (Colon Cancer) | 18 |
| Normal Fibroblasts | >100 |
Section 5: Concluding Remarks and Future Directions
While this compound is a novel chemical entity with limited published data, its structural features, based on the well-established importance of the 3-substituted pyrrolidine scaffold, suggest considerable potential for the development of new therapeutics. The protocols and potential applications outlined in this guide provide a robust starting point for researchers to explore the pharmacological properties of this and related molecules. Future work should focus on the stereoselective synthesis of the R- and S-enantiomers, as stereochemistry is often a critical determinant of biological activity.[2] A broader screening against a panel of receptors, enzymes, and cancer cell lines will help to elucidate its full therapeutic potential and mechanism of action.
References
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4999. [Link]
- Slassi, A., & Araujo, J. (2021). 3-pyrrolidine-indole derivatives as serotonergic psychedelic agents for the treatment of cns disorders. (WO2021155467A1).
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Bachand, C., et al. (2008). Substituted pyrrolidine as anti-infectives. (WO/2009/003009). [Link]
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Eshleman, A. J., et al. (2014). Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. Journal of Pharmacology and Experimental Therapeutics, 351(1), 141-150. [Link]
- Eggen, M., et al. (2014). Pyrrolidine derivatives, pharmaceutical compositions and uses thereof. (US9278954B2).
- Amblard, F., et al. (2024). Pyrrolidine Main Protease Inhibitors as Antiviral Agents. (US20240158368A1).
-
Mindset Pharma Inc. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Medicinal Chemistry Letters. [Link]
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Ahmad, B., et al. (2022). Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review. Pharmaceutical Patent Analyst, 11(6), 227-241. [Link]
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Castedo, J., et al. (2024). Structure-Activity Relationship of Synthetic Cathinones: An Updated Review. International Journal of Molecular Sciences, 25(16), 8688. [Link]
- UCB S.A. (2005). Use of certain substituted pyrrolidone such as for example. Piracetam in the treatment of virals and other diseases. (DE60204224T2).
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Shvets, N., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(11), 11158. [Link]
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Doulcet, J., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Angewandte Chemie International Edition, 57(51), 16869-16873. [Link]
- Olson, D. E., et al. (2023). Fused pyrrolidine psychoplastogens and uses thereof. (WO2023114320A1).
- Johansson, A., et al. (2011). 3-substituted 5-(pyrrolidine-1-carbonyl) pyrrolidine and its derivatives for use in the treatment of metabolic disorders. (WO2011128394A1).
- Robichaud, A. J., et al. (2016).
- University of Texas System. (2019). Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases. (WO2019227040A1).
-
Jackson, K. E., et al. (2021). Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. ACS Catalysis, 11(15), 9556-9566. [Link]
- Van der Aar, E. M., et al. (2005).
- Asahi Kasei Pharma Corp. (2021). Substituted pyrrolo[2,3-d]pyrimidines as HER2 inhibitors. (US11078207B2).
-
ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]
- Sugen, Inc. (2006). Pyrrole substituted 2-indolinone protein kinase inhibitors. (US7125905B2).
-
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248100. [Link]
-
PubChem. (n.d.). 4-(cyclopropylmethoxy)-N-[8-methyl-3-[(1R)-1-pyrrolidin-1-ylethyl]quinolin-7-yl]benzamide. Retrieved from [Link]
-
Stork, S. W., & Makinen, M. W. (1999). Facile Synthesis of 3-Formyl-2,2,5,5-tetramethyl-1-oxypyrroline. Synthesis, 1999(8), 1309-1312. [Link]
Sources
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- 4. benchchem.com [benchchem.com]
- 5. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2021155467A1 - 3-pyrrolidine-indole derivatives as serotonergic psychedelic agents for the treatment of cns disorders - Google Patents [patents.google.com]
- 8. Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2016164763A1 - Compositions and methods for treating cns disorders - Google Patents [patents.google.com]
- 10. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2019227040A1 - Substituted pyridinyl azetidinone derivatives for use in treating cancer and other diseases - Google Patents [patents.google.com]
- 12. US7125905B2 - Pyrrole substituted 2-indolinone protein kinase inhibitors - Google Patents [patents.google.com]
- 13. US11078207B2 - Substituted pyrrolo[2,3-d]pyrimidines as HER2 inhibitors - Google Patents [patents.google.com]
- 14. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 15. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Pyrrolidine synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Welcome to the technical support center for the purification of 3-((Cyclopropylmethoxy)methyl)pyrrolidine. This guide is intended for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established purification principles for pyrrolidine derivatives and related small molecules.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound during purification.
Q1: What are the key physical properties of this compound that are relevant to its purification?
While specific experimental data for this compound is not widely published, we can infer its properties from its structure and data from similar compounds. It is a cyclic secondary amine with a moderate molecular weight.
-
Boiling Point: Expected to be relatively high due to the polar amine group and the ether linkage. For a structurally similar compound, N-methylpyrrolidine, the boiling point is around 81-82 °C at 10 mmHg.[1] We can anticipate a higher boiling point for the target molecule under vacuum.
-
Solubility: As a secondary amine, it is expected to be soluble in a wide range of organic solvents such as dichloromethane (DCM), chloroform, ethyl acetate, and alcohols. Its solubility in water is likely to be moderate and pH-dependent; it will be more soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[2]
-
Stability: Pyrrolidine derivatives are generally stable under neutral and basic conditions. However, prolonged exposure to strong acids or high temperatures might lead to degradation.
Q2: What are the most likely impurities I might encounter after the synthesis of this compound?
The impurity profile largely depends on the synthetic route employed. However, some common impurities in the synthesis of substituted pyrrolidines include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
By-products from Side Reactions: These can include products of over-alkylation, elimination, or ring-opening, particularly if harsh reaction conditions are used.[3]
-
Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or initial work-up.
A thorough understanding of the specific synthetic pathway is crucial for anticipating the likely impurities.[4]
Q3: Is it better to purify the free base or a salt form of this compound?
Both the free base and its salt form can be purified, and the choice depends on the nature of the impurities and the desired final form of the product.
-
Free Base Purification: Techniques like distillation and silica gel chromatography are suitable for the free base. Distillation is effective for removing non-volatile impurities, while chromatography is excellent for separating structurally similar compounds.
-
Salt Purification: If the free base is an oil or difficult to handle, converting it to a salt (e.g., hydrochloride or tosylate) can facilitate purification by crystallization.[5][6] Crystallization is a highly effective method for achieving high purity by removing soluble impurities.
Section 2: Troubleshooting Guides
This section provides detailed protocols and troubleshooting advice for common purification challenges.
Guide 1: Purification by Vacuum Distillation
Vacuum distillation is a suitable method for purifying thermally stable, liquid compounds like this compound, especially for removing non-volatile impurities on a larger scale.
Experimental Protocol: Vacuum Distillation
-
Preparation:
-
Ensure the crude this compound is free from volatile solvents by concentrating it on a rotary evaporator.
-
Set up a fractional distillation apparatus equipped with a short Vigreux column, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Use a suitable heating mantle with a stirrer.
-
-
Distillation:
-
Slowly apply vacuum to the system.
-
Gradually heat the distillation flask while stirring.
-
Collect any low-boiling fractions (likely residual solvents) in a separate receiving flask.
-
Increase the temperature to distill the product. The boiling point will depend on the vacuum applied.
-
Collect the main fraction at a constant temperature and pressure.
-
-
Completion:
-
Once the majority of the product has distilled, stop heating and allow the system to cool before slowly releasing the vacuum.
-
Troubleshooting Common Distillation Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Bumping/Unstable Boiling | Uneven heating or insufficient nucleation sites. | - Ensure vigorous stirring.- Add boiling chips or a magnetic stir bar.- Heat the flask gradually. |
| Product Not Distilling | - Vacuum is not low enough.- Temperature is too low. | - Check for leaks in the distillation setup.- Ensure the vacuum pump is functioning correctly.- Gradually increase the heating mantle temperature. |
| Product Decomposing | The compound is not stable at the distillation temperature. | - Use a lower vacuum to decrease the boiling point.- Consider an alternative purification method like column chromatography. |
| Poor Separation of Impurities | The boiling points of the product and impurities are too close. | - Use a more efficient distillation column (e.g., a longer Vigreux or a packed column).- Consider purification by column chromatography. |
For a general guide on troubleshooting distillation columns, refer to established chemical engineering resources.[7]
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating this compound from closely related impurities.
Experimental Protocol: Flash Column Chromatography
-
Slurry Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and concentrate it to a dry powder. This is the dry-loading method, which often gives better separation.
-
-
Column Packing:
-
Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent tailing of the amine).
-
-
Loading and Elution:
-
Carefully load the silica-adsorbed product onto the top of the packed column.
-
Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
-
Product Isolation:
-
Combine the pure fractions and concentrate them under reduced pressure to obtain the purified product.
-
Troubleshooting Common Chromatography Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system. | - Optimize the eluent system using TLC. A good Rf value for the product is typically around 0.3-0.4.- Consider using a different stationary phase (e.g., alumina). |
| Product Tailing on TLC/Column | The amine group is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in methanol) to the eluent system. |
| Product Stuck on the Column | The product is too polar for the chosen eluent system. | - Gradually increase the polarity of the eluent.- If necessary, flush the column with a highly polar solvent like methanol. |
| Co-elution of Impurities | Impurities have similar polarity to the product. | - Use a shallower solvent gradient during elution.- Consider a different chromatographic technique, such as preparative HPLC. |
The following diagram illustrates a general workflow for the purification of a crude synthetic product.
Caption: General purification workflow.
Guide 3: Purification by Crystallization of a Salt
If the free base of this compound is an oil or difficult to purify by other means, converting it to a crystalline salt can be an excellent purification strategy.
Experimental Protocol: Salt Formation and Crystallization
-
Salt Formation:
-
Dissolve the crude free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of an acid (e.g., HCl in ether, or p-toluenesulfonic acid in isopropanol) dropwise with stirring.
-
Continue adding the acid until precipitation is complete.
-
-
Crystallization:
-
Collect the precipitated salt by filtration.
-
Wash the salt with a small amount of cold solvent.
-
Recrystallize the salt from a suitable solvent system. This often requires screening different solvents to find one in which the salt is soluble when hot but sparingly soluble when cold.
-
-
Isolation of Pure Free Base (if required):
-
Dissolve the purified salt in water.
-
Basify the aqueous solution with a base like sodium hydroxide or sodium bicarbonate.
-
Extract the free base with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate to obtain the pure free base.
-
Troubleshooting Common Crystallization Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Product Oiling Out | - The solvent is not appropriate.- The cooling rate is too fast. | - Try a different recrystallization solvent or a solvent mixture.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form | - The solution is not supersaturated.- The compound is too soluble in the chosen solvent. | - Concentrate the solution to reduce the amount of solvent.- Add a less polar anti-solvent dropwise until turbidity persists.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Low Recovery | The product is too soluble in the recrystallization solvent, even when cold. | - Use a different solvent system where the product has lower solubility at cold temperatures.- Cool the solution to a lower temperature (e.g., in a freezer). |
The following decision tree can help in selecting an appropriate purification method.
Sources
- 1. chem-casts.com [chem-casts.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN108698989B - Process for the preparation of 1-methylpyrrolidin-3-ol - Google Patents [patents.google.com]
- 5. CN1024791C - Process for preparing pyrrolidine derivatives and their salts - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Reaction Conditions for 3-((Cyclopropylmethoxy)methyl)pyrrolidine Synthesis
Welcome to the technical support center for the synthesis of 3-((cyclopropylmethoxy)methyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this valuable pyrrolidine derivative. The pyrrolidine scaffold is a crucial component in numerous biologically active compounds and pharmaceuticals, making its efficient synthesis a critical aspect of drug discovery and development.[1]
This document will primarily focus on the most common and reliable synthetic route: a two-step process involving a Williamson ether synthesis to form the N-Boc protected intermediate, followed by deprotection to yield the final product. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and address common challenges you may encounter in the laboratory.
I. Synthetic Strategy Overview
The principal synthetic pathway for this compound involves two key transformations:
-
Williamson Ether Synthesis: This classic S(_N)2 reaction forms the ether linkage by reacting the alkoxide of N-Boc-3-(hydroxymethyl)pyrrolidine with cyclopropylmethyl bromide.[2][3]
-
Boc Deprotection: The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen under acidic conditions to yield the target primary amine.[4]
Caption: Overall synthetic workflow.
II. Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl this compound-1-carboxylate (Williamson Ether Synthesis)
This procedure details the formation of the ether linkage. The choice of a strong, non-nucleophilic base like sodium hydride is crucial for the complete deprotonation of the alcohol, forming the reactive alkoxide.[5]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| N-Boc-3-(hydroxymethyl)pyrrolidine | 201.27 | 10.0 g | 49.7 mmol | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 2.38 g | 59.6 mmol | 1.2 |
| Cyclopropylmethyl bromide | 134.99 | 8.05 g (6.0 mL) | 59.6 mmol | 1.2 |
| Anhydrous Tetrahydrofuran (THF) | - | 200 mL | - | - |
| Saturated aqueous NH(_4)Cl | - | 50 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO(_4) | - | - | - | - |
| Ethyl acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
Procedure:
-
Reaction Setup: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-3-(hydroxymethyl)pyrrolidine (10.0 g, 49.7 mmol).
-
Dissolution: Add 150 mL of anhydrous THF and stir until the starting material is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion, 2.38 g, 59.6 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 1 hour. The solution may become slightly cloudy.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add cyclopropylmethyl bromide (6.0 mL, 59.6 mmol) dropwise via syringe over 20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (approximately 16 hours).
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous NH(_4)Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 50 mL of water. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).[6]
Expected Yield: 75-85% Appearance: Colorless oil.
Step 2: Synthesis of this compound (Boc Deprotection)
This step removes the Boc protecting group to yield the final product. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| tert-butyl this compound-1-carboxylate | 255.38 | 9.5 g | 37.2 mmol | 1.0 |
| Dichloromethane (DCM) | - | 100 mL | - | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 28.6 mL | 372 mmol | 10.0 |
| Saturated aqueous NaHCO(_3) | - | As needed | - | - |
| 1 M NaOH | - | As needed | - | - |
| Dichloromethane (DCM) | - | As needed | - | - |
| Anhydrous Na(_2)SO(_4) | - | - | - | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, dissolve tert-butyl this compound-1-carboxylate (9.5 g, 37.2 mmol) in 100 mL of dichloromethane.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (28.6 mL, 372 mmol) dropwise.
-
Deprotection: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: Dissolve the residue in 100 mL of water and cool to 0 °C. Carefully add saturated aqueous NaHCO(_3) until the pH is neutral, then adjust to pH 10-12 with 1 M NaOH.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure to afford the final product.
-
Purification (Optional): If necessary, the product can be further purified by distillation under reduced pressure.
Expected Yield: 85-95% Appearance: Colorless to pale yellow oil.
III. Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis of this compound.
Caption: Common issues in the synthesis.
FAQs for Williamson Ether Synthesis (Step 1)
Q1: My reaction yield is low, and I observe unreacted starting material (N-Boc-3-(hydroxymethyl)pyrrolidine) by TLC. What could be the cause?
A1: This is a common issue and often points to incomplete deprotonation of the alcohol.
-
Cause: The sodium hydride (NaH) used may be old or have been improperly handled, leading to deactivation by moisture.
-
Solution: Use a fresh bottle of NaH. Ensure the reaction is conducted under strictly anhydrous conditions. You can test the activity of your NaH by observing vigorous hydrogen evolution upon quenching a small sample with ethanol.
-
Expert Tip: To ensure complete deprotonation, you can increase the reaction time after adding NaH to 2 hours before adding the cyclopropylmethyl bromide.
Q2: I have a significant amount of an alkene byproduct. How can I minimize this?
A2: Alkene formation is a result of the competing E2 elimination reaction.[2][7]
-
Cause: High reaction temperatures favor elimination over substitution. While cyclopropylmethyl bromide is a primary halide and less prone to E2, elevated temperatures can still promote this side reaction.
-
Solution: Maintain a low reaction temperature during the addition of cyclopropylmethyl bromide and allow the reaction to proceed at room temperature. Avoid heating the reaction mixture.
-
Expert Tip: The choice of solvent can also play a role. Polar aprotic solvents like THF or DMF generally favor the S(_N)2 reaction.[5]
Q3: The purification by column chromatography is difficult, and my product co-elutes with an impurity. What is this impurity and how can I improve the separation?
A3: A likely impurity is the unreacted cyclopropylmethyl bromide or byproducts from its decomposition.
-
Identification: These impurities will likely have a different R(_f) value on TLC. Staining with potassium permanganate can help visualize non-UV active spots.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. During workup, a thorough wash with water will help remove some polar impurities. For chromatography, using a shallow gradient of ethyl acetate in hexanes can improve separation.
-
Expert Tip: If the impurity is volatile, it may be possible to remove it by rotary evaporation at a slightly elevated temperature before column chromatography.
FAQs for Boc Deprotection (Step 2)
Q1: The deprotection reaction is incomplete, even after several hours. What should I do?
A1: Incomplete deprotection is usually due to insufficient acid or water in the reaction mixture.
-
Cause: The Boc group is stable, and its removal requires a sufficient excess of a strong acid. The presence of water can also hinder the reaction.
-
Solution: Ensure you are using a sufficient excess of TFA (typically 10 equivalents). Use anhydrous DCM as the solvent. If the reaction is still slow, you can gently warm the reaction mixture to 30-40 °C.
-
Alternative: Using 4M HCl in dioxane is another effective method for Boc deprotection.[8]
Q2: During the workup, I am having trouble with emulsions forming during the extraction. How can I resolve this?
A2: Emulsions are common when working with amines.
-
Solution: Adding a small amount of brine to the separatory funnel can help break up emulsions. Slow and gentle inversions during extraction, rather than vigorous shaking, can also prevent their formation.
-
Expert Tip: If an emulsion persists, filtering the mixture through a pad of celite can sometimes be effective.
Q3: I am losing my product during the final concentration step. Is the product volatile?
A3: Yes, this compound is a relatively low molecular weight amine and can be volatile.
-
Solution: When removing the solvent under reduced pressure, use a room temperature water bath and avoid excessive heating.
-
Expert Tip: For small-scale reactions, it is advisable to perform the final concentration step carefully and monitor for any product loss. If the product is intended for immediate use in a subsequent step, a highly concentrated solution in a suitable solvent might be preferable to isolating the neat oil.
IV. Safety Information
-
Sodium Hydride (NaH): Highly flammable and water-reactive.[6][9][10][11][12] Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from ignition sources. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Cyclopropylmethyl bromide: Flammable liquid and vapor.[13][14][15][16][17] Causes skin and eye irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Trifluoroacetic Acid (TFA): Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate gloves and eye protection.
Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for your specific experimental setup.
V. Alternative Synthetic Routes
While the Williamson ether synthesis is a robust method, other synthetic strategies can be employed. One notable alternative is reductive amination .[9][11][17][18] This could involve the reaction of 3-pyrrolidinemethanol with cyclopropanecarboxaldehyde in the presence of a reducing agent. This approach may offer advantages in terms of atom economy and avoiding the use of alkyl halides.
Caption: Reductive amination approach.
VI. References
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]
-
(45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]
-
Williamson ether synthesis - Wikipedia. Wikipedia. [Link]
-
Material Safety Data Sheet - (Bromomethyl)cyclopropane, 90% - Cole-Parmer. Cole-Parmer. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. Master Organic Chemistry. [Link]
-
(r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
-
Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis | Request PDF - ResearchGate. ResearchGate. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. MDPI. [Link]
-
Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism - ResearchGate. ResearchGate. [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. Reddit. [Link]
-
Williamson ether synthesis (video) - Khan Academy. Khan Academy. [Link]
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst - SciSpace. SciSpace. [Link]
-
MSDS for SODIUM HYDRIDE - Alkali Metals Limited. Alkali Metals Limited. [Link]
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Technical Support Center: Scale-Up of 3-((Cyclopropylmethoxy)methyl)pyrrolidine Production
Welcome to the Technical Support Center for the production of 3-((Cyclopropylmethoxy)methyl)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of scaling this synthesis from the bench to pilot plant and beyond. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical reasoning and field-proven insights to help you anticipate and overcome common challenges.
The synthesis of this compound, a key intermediate in various pharmaceutical programs, involves multi-step processes where seemingly minor issues at the lab scale can become critical obstacles during scale-up. This document provides a structured approach to troubleshooting, grounded in established chemical principles and safety protocols.
Proposed Scalable Synthetic Pathway
A common and logical approach to synthesizing this compound involves a two-step sequence starting from a protected pyrrolidine-3-methanol intermediate. This pathway is often favored for its convergent nature and the availability of starting materials. The key transformations are:
-
Reduction of a Carboxylic Acid/Ester: A suitable N-protected pyrrolidine-3-carboxylic acid or its ester is reduced to the corresponding primary alcohol, N-protected 3-(hydroxymethyl)pyrrolidine.
-
Williamson Ether Synthesis: The resulting alcohol is then coupled with a cyclopropylmethyl halide (e.g., bromide) under basic conditions to form the target ether.
This pathway is illustrated below.
Troubleshooting Guide: A-Q&A Approach
This section addresses specific, practical problems you may encounter during scale-up, organized by reaction step.
Part 1: Reduction of N-Boc-pyrrolidine-3-carboxylic acid
The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation, but its scale-up is fraught with safety and efficiency challenges. While potent reagents like lithium aluminum hydride (LiAlH₄) are effective in the lab, their use at scale is often discouraged due to extreme reactivity. Safer alternatives like sodium borohydride (NaBH₄) with additives or borane complexes (BH₃•THF) are preferred.[1][2][3]
Question 1: My reduction with NaBH₄ is sluggish, resulting in low yield and unreacted starting material. How can I improve conversion without resorting to LiAlH₄?
Answer: This is a common issue, as NaBH₄ alone is generally not potent enough to reduce carboxylic acids efficiently. The challenge lies in activating the carboxylic acid.
-
Causality: The low reactivity is due to the formation of a stable carboxylate-boron intermediate that is slow to reduce further. To enhance reactivity, the carbonyl group must be made more electrophilic.
-
Recommended Solutions:
-
Use of Additives: The addition of reagents like iodine or acids (e.g., trifluoroacetic acid, TFA) in conjunction with NaBH₄ can generate more powerful reducing species in situ, such as borane (BH₃).[1]
-
Borane Reagents: Switching to a commercially available borane complex, such as BH₃•THF, is often the most reliable and scalable solution. These reagents readily reduce carboxylic acids under mild conditions.[2]
-
Temperature Optimization: While initial addition should be controlled at a low temperature (e.g., 0 °C) to manage the exotherm, a gentle warm-up to room temperature or slightly above may be required to drive the reaction to completion.
-
Troubleshooting Flowchart: Improving Reduction Efficiency
Question 2: We experienced a dangerous temperature spike (exotherm) during the addition of the reducing agent. How can we manage this at scale?
Answer: Poor thermal management is one of the most significant risks in scaling up reductions. Both NaBH₄ hydrolysis and the reduction itself are highly exothermic.[4]
-
Causality: The heat generated by the reaction exceeds the rate of heat removal by the reactor's cooling system. This can be caused by adding the reagent too quickly or having insufficient cooling capacity. A runaway reaction can lead to a violent release of hydrogen gas and solvent boiling.[4]
-
Recommended Solutions:
-
Controlled Addition: The reducing agent must be added slowly and portion-wise, or as a solution via a dosing pump, to maintain the internal temperature within a safe, predefined range (e.g., 0-10 °C).
-
Reverse Addition: Consider adding the carboxylic acid solution to the reducing agent slurry. This keeps the reducing agent in excess, which can sometimes lead to a more controlled reaction profile, but requires careful initial hazard evaluation.
-
Process Analytical Technology (PAT): Use real-time temperature monitoring and automated cooling systems. An alarm system should be in place to halt addition if the temperature exceeds the set limit.
-
Dilution: Increasing the solvent volume can help absorb the heat generated, acting as a heat sink. However, this impacts process efficiency and throughput. A careful balance must be struck.
-
| Parameter | Bench Scale (10g) | Pilot Scale (10kg) | Key Consideration |
| Reagent Addition | Manual, portion-wise | Automated dosing pump | Maintain constant rate, link to temperature feedback loop |
| Addition Time | ~15-30 minutes | 4-6 hours | Rate is dictated by heat removal capacity of the reactor |
| Temperature Control | Ice bath | Jacketed reactor with thermal fluid | Ensure efficient heat transfer; surface-to-volume ratio decreases on scale-up |
| Emergency Quench | Manual addition of anti-solvent | Pre-charged quench vessel | Have a validated emergency plan |
Part 2: Williamson Ether Synthesis
This classic SN2 reaction is robust but requires careful handling of strong, often hazardous, bases like sodium hydride (NaH) to deprotonate the alcohol.[5][6]
Question 1: Our ether synthesis is giving low yields, and we are seeing a significant amount of an impurity that appears to be an alkene. What is happening?
Answer: You are likely observing a competing elimination (E2) reaction. This is a classic side reaction in Williamson ether synthesis, especially when steric hindrance is a factor or when reaction conditions are not optimal.[5][6]
-
Causality: The alkoxide formed is not only a good nucleophile but also a strong base. If the SN2 pathway is sterically hindered or if higher temperatures are used, the alkoxide will instead abstract a proton from the cyclopropylmethyl bromide, leading to an elimination product.
-
Recommended Solutions:
-
Temperature Control: This is the most critical parameter. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. For NaH, the initial deprotonation can be done at 0-25 °C, but the subsequent addition of the alkyl halide should be carefully monitored to avoid excessive exotherms.
-
Choice of Base/Solvent: While NaH in THF or DMF is standard, other base/solvent systems can be explored. For example, using potassium tert-butoxide at low temperatures can sometimes favor substitution, although it is a bulkier base.
-
Order of Addition: Always form the alkoxide first by adding the alcohol to the base. Only after the deprotonation is complete (indicated by the cessation of hydrogen evolution) should the cyclopropylmethyl bromide be added slowly.
-
Question 2: We are concerned about the safe handling of sodium hydride (NaH) on a multi-kilogram scale. What are the best practices?
Answer: Sodium hydride is a highly reactive, flammable solid that requires specialized handling procedures to mitigate risks of fire and explosion, especially on a large scale.[7][8][9] It is typically supplied as a 60% dispersion in mineral oil, which reduces its pyrophoricity but does not eliminate the danger.[9]
-
Causality: NaH reacts violently with water and moisture to release hydrogen gas, which can ignite spontaneously.[9] The dry powder is pyrophoric and can ignite on contact with air.
-
Best Practices for Scale-Up:
-
Inert Atmosphere: All transfers and reactions must be conducted under a strictly inert atmosphere (Nitrogen or Argon).[9] Oxygen levels in the reactor should be minimized before charging NaH.
-
Specialized Packaging: Use NaH in pre-weighed, dissolvable bags (e.g., SecuBags™).[8][10] This eliminates the need to handle the reactive powder directly, significantly reducing the risk of ignition during charging.[10]
-
Hydrogen Off-Gas Monitoring: The deprotonation step releases a stoichiometric amount of hydrogen gas. This off-gas should be safely vented and, ideally, monitored to track the reaction's progress and ensure it is not evolving too rapidly.[7][8]
-
Controlled Quenching: Any excess NaH must be safely quenched at the end of the reaction. This is typically done by the slow, controlled addition of a proton source like isopropanol or tert-butanol before adding water or aqueous solutions. A violent reaction will occur if water is added to active NaH.[7]
-
Protocol: Safe Charging and Quenching of NaH at Pilot Scale
-
Reactor Inerting: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen.
-
Solvent Addition: Charge the reaction solvent (e.g., THF) to the reactor.
-
NaH Charging: Add the pre-weighed dissolvable bags of NaH dispersion directly to the stirred solvent.
-
Alcohol Addition: Slowly add the solution of N-Boc-3-(hydroxymethyl)pyrrolidine via a dosing pump, monitoring the internal temperature and hydrogen off-gas rate.
-
Reaction & Alkyl Halide Addition: Once hydrogen evolution ceases, proceed with the slow addition of cyclopropylmethyl bromide.
-
Quenching: Cool the reaction mixture (e.g., to 0-5 °C). Slowly add isopropanol via a dosing pump. A mild exotherm and gas evolution will be observed.
-
Aqueous Work-up: Only after the isopropanol quench is complete and no more gas is evolving, proceed with the addition of water or aqueous work-up solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most critical analytical controls to implement during the scale-up process? A1: At scale, you cannot simply "run the reaction for 3 hours." You need robust in-process controls (IPCs) to monitor progress and ensure consistency.
-
HPLC/UPLC: This is essential for tracking the consumption of starting materials and the formation of the product and key impurities. Set clear IPC specifications (e.g., <1% starting material remaining).
-
GC Headspace: Use this to monitor residual solvents in the final product to ensure they meet ICH (International Council for Harmonisation) guidelines.
-
Karl Fischer Titration: Water content is critical, especially before the Williamson ether synthesis, as water will consume the expensive and hazardous NaH. Ensure solvents are appropriately dried and starting materials meet specifications.
Q2: How should the final product, this compound, be purified at scale? A2: While lab-scale purification often relies on silica gel chromatography, this is generally not economically viable for large-scale production.
-
Distillation: If the product and its major impurities have a sufficient boiling point difference, vacuum distillation is often the most effective and scalable method.
-
Crystallization: The product can be converted to a crystalline salt (e.g., hydrochloride or tartrate), purified by recrystallization, and then neutralized back to the free base. This is an excellent method for achieving high purity.[11]
-
Extraction: A series of aqueous acid/base extractions can be used to remove non-basic impurities before final purification. Pyrrolidines are basic and can be extracted into an aqueous acid phase, washed, and then liberated with a base.[12]
Q3: Are there any alternative, potentially safer or "greener," synthetic routes? A3: Yes, the field of synthetic chemistry is continually evolving.
-
Reductive Amination: An alternative route could involve the reductive amination of a suitable precursor, although this might require more complex starting materials.
-
Catalytic Approaches: While not yet standard for this specific molecule, research into catalytic C-H activation or borrowing hydrogen methodologies could one day provide more atom-economical and safer routes to similar N-heterocycles.[13] For now, the described reduction/etherification pathway remains one of the most practical and well-understood.
References
-
Dunn, J. M. M., Duran-Capece, A., Meehan, B., Ulis, J., Iwama, T., Gloor, G., Wong, G., & Bekos, E. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(5), 1156–1162. [Link]
-
Chemjobber. (2011). Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Chemjobber Blog. [Link]
-
McCabe Dunn, J. M., et al. (n.d.). The Safe Use of Sodium Hydride On Scale. Scribd. [Link]
-
University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. UCSB EH&S. [Link]
-
IChemE. (n.d.). Chemical reaction hazards associated with the use of sodium borohydride. IChemE. [Link]
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St-Jean, F., et al. (2021). Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH4 and TFA. Organic Process Research & Development. [Link]
-
Reddit r/chemistry. (2016). How does /r/chemistry handle sodium hydride? Reddit. [Link]
-
University of California, Santa Barbara. (2012). Sodium borohydride - Standard Operating Procedure. UCSB EH&S. [Link]
-
China Chemistry News. (2024). New Pyrrolidine Synthesis Method Revealed. China Chemistry News. [Link]
-
DiVA Portal. (2017). Synthesis of substituted pyrrolidines. DiVA. [Link]
-
White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
-
PubMed. (2011). Exercises in pyrrolidine chemistry: gram scale synthesis of a Pro-Pro dipeptide mimetic with a polyproline type II helix conformation. PubMed. [Link]
-
Reddit r/chemistry. (2024). Sodium borohydride. Reddit. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]
-
Quora. (2021). Is sodium borohydride dangerous to be used in a lab? Quora. [Link]
-
ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
ResearchGate. (2014). How can I seperate pyrrolidine? ResearchGate. [Link]
-
JACS Au. (n.d.). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ACS Publications. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
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KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis. Organic Chemistry II. [Link]
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Organic Chemistry Portal. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Chemistry Portal. [Link]
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Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
-
Molbase. (n.d.). Synthesis of 1-[(Cyclopropyl)methyl]-3-pyrrolidinemethanol methanesulfonate. Molbase. [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal. [Link]
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PMC. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed Central. [Link]
-
PubMed. (2006). 3-Pyrrolidinecarboxylic acid for direct catalytic asymmetric anti-Mannich-type reactions of unmodified ketones. PubMed. [Link]
-
ChemRxiv. (n.d.). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
-
Green Chemistry (RSC Publishing). (2010). Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid. Royal Society of Chemistry. [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis of 3-Nitropyrrolidines via Dipolar Cycloaddition Reactions Using a Modular Flow Reactor. ResearchGate. [Link]
-
ResearchGate. (n.d.). Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. ResearchGate. [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Khan Academy. [Link]
-
PubMed. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. PubMed. [Link]
-
ResearchGate. (2023). Preparation and application of new polycarboxylic acid for scale inhibition. ResearchGate. [Link]
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Technical Support Center: Synthesis and Purification of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Introduction: Welcome to the technical support guide for 3-((cyclopropylmethoxy)methyl)pyrrolidine. This molecule is a valuable saturated heterocyclic building block, frequently utilized in the discovery pipeline for novel therapeutics due to its unique physicochemical properties. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during its synthesis and purification. Our objective is to provide actionable insights and robust protocols to help you consistently achieve high yield and purity.
Section 1: Synthetic Strategy and Core Principles
The synthesis of this compound is most reliably achieved through a two-step sequence starting from a commercially available, nitrogen-protected pyrrolidine derivative. The chosen strategy emphasizes the use of well-established, high-yielding reactions to simplify execution and troubleshooting.
The core transformation is a Williamson ether synthesis, followed by the removal of the protecting group. This approach is favored for its high efficiency and the relative ease of purification of the intermediate and final products.
Technical Support Center: A Troubleshooting Guide for Reactions Involving 3-((Cyclopropylmethoxy)methyl)pyrrolidine
As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into handling 3-((Cyclopropylmethoxy)methyl)pyrrolidine. This molecule, while versatile, possesses unique structural features—a nucleophilic secondary amine and a sterically demanding, electronically unique cyclopropylmethoxy group—that require careful consideration during reaction planning and execution. This document moves beyond simple protocols to explain the causality behind common issues and their solutions.
Troubleshooting Guide: Common Experimental Challenges
This section addresses the most frequently encountered issues in reactions involving this compound. The solutions provided are based on established chemical principles and practical laboratory experience.
Problem 1: Low or Incomplete N-Alkylation or N-Acylation
Q: My N-alkylation (or N-acylation) reaction with this compound is sluggish, stalls before completion, or results in a low yield. What are the primary causes and how can I optimize the reaction?
A: This is a common challenge stemming from a combination of factors including reagent solubility, steric hindrance, and leaving group ability. Pyrrolidine is generally a good nucleophile, but the bulky 3-substituent can impede its reactivity.[1][2]
Causality & Solutions:
-
Inadequate Solubility of Reagents: In many standard N-alkylation reactions, inorganic bases like potassium carbonate (K₂CO₃) have poor solubility in common organic solvents such as acetone or acetonitrile (ACN), leading to a heterogeneous mixture with slow reaction kinetics.[3]
-
Solution: Switch to a more effective solvent system. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices for dissolving both the amine and the base, creating a homogeneous reaction environment.[3][4] If using a less polar solvent is necessary, consider a more soluble organic base like triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
-
Poor Leaving Group on the Electrophile: The success of an Sₙ2 reaction is highly dependent on the quality of the leaving group. Alkyl chlorides are often poor electrophiles, while bromides are better, and iodides or sulfonates (e.g., mesylates, tosylates) are typically the most reactive.[4]
-
Solution:
-
If starting with an alkyl bromide or chloride, add a catalytic amount (0.1 eq) of potassium iodide (KI) or sodium iodide (NaI). This facilitates an in situ Finkelstein reaction, converting the alkyl halide to the more reactive alkyl iodide, which accelerates the alkylation.[3]
-
When possible, utilize an alkyl tosylate or mesylate as the electrophile for significantly enhanced reactivity.
-
-
-
Steric Hindrance: The 3-((cyclopropylmethoxy)methyl) group is sterically demanding. This bulk can slow the approach of the pyrrolidine nitrogen to the electrophile, especially if the electrophile itself is also sterically hindered (e.g., a secondary alkyl halide).[5]
-
Solution: Increase the reaction temperature. Heating the reaction provides the necessary activation energy to overcome the steric barrier. For stubborn reactions, using a sealed-tube or a microwave reactor can safely achieve higher temperatures and dramatically reduce reaction times.[3]
-
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Side Products
Q: My reaction is producing significant impurities. I've observed a product with a higher molecular weight than expected, suggesting over-alkylation. How can I improve selectivity?
A: The primary side reaction in N-alkylations is the formation of a quaternary ammonium salt. This occurs when the desired tertiary amine product, which is still nucleophilic, reacts with a second molecule of the alkylating agent.
Caption: Competing reaction pathways in N-alkylation.
Causality & Solutions:
-
Incorrect Stoichiometry: Using a large excess of the alkylating agent is the most common cause of over-alkylation.
-
Solution: Carefully control the stoichiometry. Use no more than 1.05–1.2 equivalents of the alkylating agent. Monitor the reaction closely by TLC or LC-MS, and quench it as soon as the starting material is consumed.
-
-
High Instantaneous Concentration of Electrophile: Adding the entire amount of the alkylating agent at the beginning of the reaction can favor the secondary reaction pathway.
-
Solution: Employ slow addition of the electrophile using a syringe pump over several hours. This keeps its concentration low, favoring the reaction with the more nucleophilic starting secondary amine over the more sterically hindered tertiary amine product.
-
Problem 3: Stability of the Cyclopropylmethyl Group
Q: I am planning a reaction under acidic conditions. Is the cyclopropylmethyl ether moiety stable?
A: The cyclopropylmethyl group exhibits remarkable electronic properties. It is exceptionally effective at stabilizing an adjacent positive charge, sometimes even more so than a phenyl group.[6][7] This stability arises from the unique "bent bond" character of the cyclopropane ring, which allows for favorable orbital overlap with a neighboring empty p-orbital.[8][9]
Implications for Your Reaction:
-
Under Basic and Neutral Conditions: The cyclopropylmethyl ether is highly stable. There is no plausible mechanism for degradation under these conditions.
-
Under Strongly Acidic Conditions: Caution is advised. Protonation of the ether oxygen can lead to cleavage, generating a highly stabilized cyclopropylmethyl carbocation. This carbocation is known to undergo rapid rearrangement to form cyclobutyl and homoallyl species.[7]
-
Recommendation: Avoid strongly acidic conditions (e.g., concentrated HCl, H₂SO₄, neat TFA) at elevated temperatures. If an acid is required, use milder conditions and monitor carefully for byproducts resulting from rearrangement.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound? A1: Like most amines, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric CO₂. Store in a cool, dry place away from direct sunlight and incompatible materials like strong oxidizing agents.
Q2: How can I effectively purify the final product if column chromatography is difficult? A2: Amines can sometimes streak on silica gel. If you experience this, try pre-treating your silica with triethylamine (by adding ~1% TEA to your eluent system) to neutralize acidic sites on the silica surface. Alternatively, for basic products, purification via distillation under reduced pressure can be a highly effective method for removing non-volatile impurities.[10][11][12]
Q3: What are the typical ¹H NMR spectroscopic signatures I should look for? A3: The cyclopropyl group will present a characteristic set of complex multiplets in the upfield region, typically between 0.1 and 0.6 ppm. The methylene protons of the CH₂-O group will appear as a doublet around 3.2-3.4 ppm. The protons on the pyrrolidine ring will appear as a series of multiplets between approximately 1.5 and 3.0 ppm.
Experimental Protocols
Protocol 1: Optimized General Procedure for N-Alkylation
This protocol incorporates best practices to maximize yield and minimize side product formation.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~0.1 M).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) and potassium iodide (KI, 0.1 eq).
-
Electrophile Addition: Add the alkyl halide or sulfonate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel and concentrate the mixture to a dry powder.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent system (e.g., Hexane/Ethyl Acetate).
-
Loading: Carefully add the dry-loaded crude product to the top of the packed column.
-
Elution: Run the column using a gradient of your chosen eluent system. To prevent streaking, it is highly recommended to add 0.5-1% triethylamine to the mobile phase.
-
Collection: Collect fractions and analyze by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₇NO | |
| CAS Number | 1063734-02-0 | |
| Molecular Weight | 155.24 g/mol | N/A |
| Appearance | Solid |
References
- Vertex AI Search. (n.d.). Pyrrolidine Properties, Reactions and Applications - Safrole. Retrieved January 18, 2026.
- Google Patents. (n.d.). US5502213A - Purification of crude pyrroles. Retrieved January 18, 2026.
- ChemicalBook. (2022, January 21). Uses and Properties of Pyrrolidine. Retrieved January 18, 2026.
- datapdf.com. (n.d.). PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE'. Retrieved January 18, 2026.
- ECHEMI. (n.d.).
- Chemistry Stack Exchange. (2014, November 3).
- OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved January 18, 2026.
- Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides : r/Chempros. Retrieved January 18, 2026.
- Reddit. (2023, November 13). Bulky alkylation troubleshooting : r/Chempros. Retrieved January 18, 2026.
- American Chemical Society. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved January 18, 2026.
- Wikipedia. (n.d.). Pyrrolidine. Retrieved January 18, 2026.
- Wyzant Ask An Expert. (2019, June 25).
- Chem Zipper.com. (2020, May 30). Why is cyclopropyl methyl carbocation exceptionally stable?. Retrieved January 18, 2026.
- YouTube. (2022, September 2).
- Sigma-Aldrich. (2025, July 28).
- Sigma-Aldrich. (n.d.). 3- (Cyclopropylmethoxy)methyl pyrrolidine AldrichCPR 1063734-02-0. Retrieved January 18, 2026.
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handling and storage best practices for 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-((Cyclopropylmethoxy)methyl)pyrrolidine. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the optimal handling, storage, and troubleshooting for this compound. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by explaining the causality behind each recommendation.
Chemical Profile & Quick Reference
This compound is a bifunctional molecule incorporating a reactive secondary amine (pyrrolidine) and an ether linkage (cyclopropylmethoxy). This unique structure dictates its chemical behavior, stability, and handling requirements. Understanding these constituent parts is key to its successful application. The pyrrolidine ring is a common scaffold in many natural products and pharmacologically active agents[1]. The cyclopropylmethyl ether group can impart unique metabolic stability in drug design contexts[2].
| Property | Value / Information | Source / Rationale |
| CAS Number | 932702-41-5 | [3] |
| Molecular Formula | C9H17NO | Inferred from structure |
| Appearance | Likely a colorless to yellowish liquid | Based on similar pyrrolidine derivatives[4] |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [3] |
| Key Incompatibilities | Strong oxidizing agents, Acids, Acid chlorides, Acid anhydrides, Carbon dioxide | [5] |
| Primary Sensitivities | Air (Oxidation & Peroxide Formation), Moisture (Hygroscopic), Light, Heat/Ignition Sources | [6][7] |
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the day-to-day use of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
Answer: The ideal storage conditions are dictated by the compound's dual sensitivities: the pyrrolidine's reactivity and the ether's potential for peroxide formation.
The core principle is to minimize exposure to atmospheric oxygen, moisture, light, and heat. The Safety Data Sheet (SDS) for this specific compound recommends storing it in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition[3]. For optimal long-term stability and to prevent degradation that could compromise experimental results, we provide a more detailed protocol.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions. Avoid freezing unless the material is known to be stable to freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The pyrrolidine moiety is susceptible to oxidation[7][8]. The ether linkage can form explosive peroxides upon exposure to oxygen[6]. An inert atmosphere is the most critical factor for preserving purity. |
| Container | Tightly sealed amber glass vial or bottle | Prevents exposure to light, which can catalyze degradation, and moisture. The container must be properly sealed to maintain the inert atmosphere[5]. |
| Location | Flammable-liquids-rated cabinet | Given that related pyrrolidines are highly flammable, storing in a designated flame-proof area is a necessary precaution[5][9][10]. |
Q2: I've noticed the material has developed a slight yellow tint over time. Is it still usable?
Answer: A color change, typically to a yellow or brown hue, is a common visual indicator of amine oxidation. While the compound may still be suitable for some less sensitive screening applications, this color change signifies the presence of impurities. For quantitative assays, medicinal chemistry, or any work where purity is paramount, using a discolored reagent is strongly discouraged as it can lead to non-reproducible results. The best practice is to discard the discolored material and use a fresh, unopened vial.
Q3: Is this compound prone to peroxide formation? How should I test for it?
Answer: Yes. The cyclopropylmethyl ether moiety classifies this compound as a potential peroxide former[6]. Ethers can react with atmospheric oxygen, especially when exposed to light, to form hydroperoxides and peroxides, which can be explosive upon concentration (e.g., heating or distilling).
Before you concentrate or heat any previously opened container of this material, you MUST test for peroxides. This is a critical safety step.
Protocol: Peroxide Testing
-
Obtain Peroxide Test Strips: Use commercially available test strips sensitive to low levels of peroxides (e.g., 0.5-100 ppm range).
-
Sample the Material: In a chemical fume hood, dip the test strip into a small aliquot of the this compound for the time specified by the strip manufacturer (usually 1-2 seconds).
-
Read the Result: Remove the strip and compare the color to the chart provided.
-
Interpret:
-
< 10 ppm: Safe for general use.
-
10-100 ppm: Use with caution. Avoid concentration or distillation. Consider treatment to remove peroxides or discard the material.
-
> 100 ppm: Unsafe. Do not handle further. Contact your institution's Environmental Health & Safety (EHS) department for guidance on proper disposal of shock-sensitive materials.
-
Q4: What personal protective equipment (PPE) is required when handling this compound?
Answer: Based on the known hazards of skin, eye, and respiratory irritation, a comprehensive PPE strategy is mandatory[3].
-
Eye Protection: Chemical splash goggles and a face shield are recommended.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves before use and change them immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to minimize inhalation of vapors[3][11]. For spill cleanup or in case of inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge is necessary[11].
Troubleshooting Guide
This guide provides solutions to common issues encountered during experimentation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent biological activity or analytical results from the same batch over time. | Compound Degradation: The most likely cause is slow degradation due to improper storage (exposure to air, light, or moisture). | • Validate Purity: Before use, run a quick purity check (e.g., TLC, LC-MS) on an aliquot from your working stock.• Aliquot Stock: Upon receiving a new bottle, divide it into smaller, single-use aliquots under an inert atmosphere. This prevents repeated exposure of the main stock to air.• Use Fresh Material: Always use material from a freshly opened or properly aliquoted and stored vial for critical experiments. |
| Precipitate forms in a stock solution stored in the refrigerator. | 1. Low Solubility: The compound may be crashing out of solution at the storage temperature.2. Crystallization: Some related compounds can crystallize at lower temperatures[11].3. Degradation: Insoluble degradation products may have formed. | • Check Solubility: Gently warm the solution to room temperature. If the precipitate redissolves, it is likely a solubility issue. Consider storing at room temperature if stability allows, or prepare fresh solutions.• Filter Solution: If the precipitate does not redissolve upon warming, it may be an impurity or degradation product. For non-critical applications, it may be possible to filter the solution, but the concentration will be unknown. The safest approach is to discard the solution. |
| Difficulty achieving reaction completion or low yields in a synthesis. | Reagent Deactivation: The secondary amine (pyrrolidine) is a nucleophile and a base. It can be deactivated by acidic impurities or react with incompatible reagents. The presence of water or peroxide impurities can also quench sensitive reagents (e.g., organometallics). | • Ensure Anhydrous Conditions: If the reaction is moisture-sensitive, ensure the compound and all other reagents/solvents are rigorously dried.• Check for Peroxides: As mentioned, peroxides can interfere with many reactions. Test and purify if necessary.• Use Fresh Reagent: Use a sample from a newly opened bottle to rule out degradation as the cause of low reactivity. |
Experimental Workflows & Protocols
Adherence to standardized protocols is essential for safety and reproducibility.
Protocol: Initial Receipt and Long-Term Storage
This protocol outlines the steps to take immediately upon receiving a new container of the compound.
Caption: Workflow for receiving and preparing the compound for storage.
Logical Flow: Troubleshooting Inconsistent Results
This diagram illustrates the decision-making process when faced with unreliable experimental data.
Caption: Decision tree for troubleshooting experimental inconsistencies.
References
- BASF. (2025). Safety Data Sheet.
- Apollo Scientific. Pyrrolidine.
- Loba Chemie. PYRROLIDINE FOR SYNTHESIS.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%.
- Chemos GmbH & Co.KG. (2021). Safety Data Sheet: N-methyl-2-pyrrolidone.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Methyl-2-pyrrolidone.
- CDH Fine Chemical. (n.d.). PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 3-(Cyclopropylmethoxy)pyrrolidine.
- Wikipedia. (n.d.). Pyrrolidine.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1-methylpyrrolidine.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methylpyrrolidine.
- PubChem, National Institutes of Health. (n.d.). Cyclopropyl methyl ether.
- ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- PubChem, National Institutes of Health. (n.d.). 3-(Methoxymethyl)pyrrolidine.
- Wikipedia. (n.d.). Cyclopentyl methyl ether.
- MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection.
- Benchchem. (n.d.). Cyclopropyl Methyl Ether.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
- Ataman Kimya. (n.d.). METHYLPYRROLIDONE.
- National Institutes of Health (PMC). (n.d.). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol.
- Eastman Chemical Company. (2019). N-Methyl-2-Pyrrolidone (NMP) | TDS.
- Cheméo. (n.d.). Chemical Properties of cyclopropyl methyl ether (CAS 540-47-6).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - N-methyl-2-pyrrolidone.
- Zeon Corporation. (2010). Introduction of ether-type solvent; Cyclopentyl Methyl Ether (CPME).
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Technical Support Guide: Stereocontrol in the Synthesis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a technical resource for controlling the stereochemistry in the synthesis of 3-((cyclopropylmethoxy)methyl)pyrrolidine. The document is structured into a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the stereoselective synthesis of 3-substituted pyrrolidines, with a specific focus on the target molecule.
Q1: What are the primary strategic approaches to introduce stereochemistry in a 3-substituted pyrrolidine synthesis like this compound?
A1: Establishing the stereocenter at the C3 position of the pyrrolidine ring is a critical challenge. There are three principal strategies, each with distinct advantages and considerations:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as L-proline or L-4-hydroxyproline, where the stereochemistry is already defined.[1] Subsequent chemical transformations build the target molecule while preserving the initial stereocenter. This is often the most practical and cost-effective route in early-stage development.
-
Asymmetric Catalysis: This strategy employs a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction, creating the pyrrolidine ring or installing the C3 substituent with high enantioselectivity.[2] Key methods include:
-
1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles is a powerful method for constructing the pyrrolidine ring, where chiral ligands on a metal catalyst (e.g., Palladium, Silver) can induce high stereoselectivity.[3][4][5]
-
Asymmetric C-H Functionalization/Amination: Modern methods allow for the direct, enantioselective functionalization of a C-H bond on a pre-formed pyrrolidine ring or the cyclization via C-H amination to form the ring.[6][7]
-
-
Chiral Auxiliary-Directed Synthesis: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemistry of a reaction.[8] After the key stereocenter is set, the auxiliary is cleaved. Evans oxazolidinones and Ellman's tert-butanesulfinamide are common examples that offer predictable and high levels of stereocontrol.[5][8][9]
Q2: Is it feasible to synthesize enantiopure this compound from a chiral pool starting material like 4-hydroxy-L-proline?
A2: Yes, this is a highly feasible and common industrial strategy. Commercially available (2S,4R)-4-hydroxy-L-proline is an excellent starting point.[10] A plausible synthetic sequence would involve protecting the amine and the carboxylic acid, followed by modification of the C4 hydroxyl group. The key challenge is the inversion of stereochemistry at C4 if the syn relationship between the C4-hydroxyl and C2-carboxyl is not desired in the final product architecture, though for a C3 substituent, this is less of a direct concern. The side chain can be built from the C4 position, which is then cleaved and re-formed to create the C3-substituted target. This multi-step process, while potentially long, relies on well-established and scalable reactions.[1]
Q3: Which asymmetric catalytic method is most suitable for creating the C3 stereocenter?
A3: For creating a C3-substituted pyrrolidine, the catalytic asymmetric 1,3-dipolar cycloaddition of an azomethine ylide with an appropriate α,β-unsaturated acceptor (dipolarophile) is a premier choice.[4][5] This method constructs the pyrrolidine ring and can simultaneously set multiple stereocenters with high control.[5][9] For your target, one could envision a reaction between an azomethine ylide (generated from glycine or a derivative) and an alkene of the structure CH2=C(COOR)-CH2-O-Cyclopropyl. The choice of metal catalyst and chiral ligand is critical for achieving high enantioselectivity.[3]
Q4: How do I select an appropriate chiral auxiliary for this synthesis?
A4: The selection depends on the specific reaction used to set the stereocenter.
-
For 1,3-Dipolar Cycloadditions: If you attach the chiral auxiliary to the dipolarophile (the alkene), auxiliaries like (1R)-(+)-2,10-camphorsultam or Evans oxazolidinones are excellent choices.[8] They offer high facial selectivity due to steric shielding. For example, an acrylate derivative of an Evans auxiliary can react with an azomethine ylide, with the auxiliary effectively blocking one face of the double bond.[8]
-
For Conjugate Additions: If you are forming the C3-substituent via a Michael addition to a pyrroline precursor, a chiral sulfinamide auxiliary on the nitrogen atom can effectively direct the approach of the nucleophile.[5][9]
The primary advantage of auxiliaries is their predictability and the robust, well-documented procedures for both their installation and removal.
Q5: What are the best analytical techniques to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of my product?
A5: Accurate determination of stereochemical purity is essential.
-
Enantiomeric Excess (ee): The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) . You will need to screen various chiral stationary phases (e.g., Chiralcel OD-H, AD-H) and mobile phase compositions to achieve baseline separation of the enantiomers.
-
Diastereomeric Ratio (dr): This can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture. The protons adjacent to the newly formed stereocenters will appear as distinct signals for each diastereomer, and the ratio can be calculated by integrating these signals. For complex spectra, ¹³C NMR can also be used.
-
Confirmation of Absolute Stereochemistry: While ee and dr give the ratio, determining the absolute configuration (R or S) definitively requires either X-ray crystallography of a suitable crystalline derivative or synthesis from a starting material of known absolute configuration.[11]
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems.
Problem 1: Low Enantioselectivity or Diastereoselectivity in a Catalytic [3+2] Cycloaddition.
| Possible Cause | Explanation & Recommended Solution |
| Suboptimal Ligand/Catalyst | The catalyst-ligand complex is the source of chirality transfer. Its structure dictates the transition state geometry. Solution: Screen a panel of chiral ligands. For palladium-catalyzed reactions, phosphoramidite or ProPhenol-type ligands have shown success.[3][6] For silver- or copper-catalyzed reactions, chiral phosphines or BOX ligands are common. |
| Incorrect Reaction Temperature | Cycloaddition reactions are often highly sensitive to temperature. Lower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy, but may slow the reaction rate.[8] Solution: Run a temperature screen, starting from room temperature down to -78 °C. An optimal balance between reaction time and selectivity must be found. |
| Solvent Effects | The solvent can influence catalyst solubility, stability, and the conformation of the transition state assembly. Solution: Evaluate a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene). Non-coordinating solvents are often preferred to avoid competition with the ligand for the metal center. |
| Achiral Background Reaction | If the reaction proceeds slowly, a non-catalyzed, achiral background reaction may occur, leading to the formation of racemic product and lowering the overall ee. Solution: Ensure the catalyst is active and the reaction is run to completion in a reasonable timeframe. Check catalyst loading and purity. |
Problem 2: Incomplete or Difficult Removal of a Chiral Auxiliary.
| Possible Cause | Explanation & Recommended Solution |
| Inappropriate Cleavage Conditions | Different auxiliaries require specific reagents for cleavage without causing epimerization of the adjacent stereocenter. Solution: Use established, mild conditions for your specific auxiliary. A summary is provided in Table 2 below. |
| Steric Hindrance | The product's structure may sterically hinder the approach of the cleavage reagent to the auxiliary's linkage point. Solution: Increase the reaction temperature slightly or use a smaller, more reactive cleavage reagent. For example, if LiOH is ineffective for a hindered ester, reductive cleavage with LiBH₄ may be an alternative. |
| Product Instability | The desired product may be unstable under the cleavage conditions, leading to degradation or racemization. Solution: Screen for milder conditions. For acid-sensitive products, avoid strongly acidic cleavage. For base-sensitive products, use neutral or reductive methods. |
Table 2: Common Chiral Auxiliaries and Cleavage Conditions
| Chiral Auxiliary | Linkage | Common Cleavage Reagents |
|---|---|---|
| Evans Oxazolidinone | Acyl | LiOH/H₂O₂ (for acid); LiBH₄ (for alcohol); LiAlH₄ (for alcohol) |
| Camphorsultam | Acyl | LiOH (for acid); Ti(OiPr)₄/LiBH₄ (for alcohol)[8] |
| tert-Butanesulfinamide | Imine/Amine | HCl in an anhydrous solvent (e.g., dioxane, MeOH) |
Problem 3: Racemization Observed During a Downstream Reaction Step.
| Possible Cause | Explanation & Recommended Solution |
| Formation of an Enolate | If a proton alpha to a carbonyl group and the stereocenter is present, harsh basic conditions can deprotonate this position, forming a planar enolate and destroying the stereochemical information. Solution: Use non-nucleophilic, sterically hindered bases (e.g., LDA, KHMDS) at low temperatures (-78 °C). Avoid prolonged exposure to strong bases at room temperature. |
| Sₙ1-type Reaction | If a leaving group is present at the stereocenter, reaction conditions that favor an Sₙ1 mechanism (polar protic solvents, Lewis acids) can lead to a carbocation intermediate, resulting in racemization. Solution: Employ conditions that favor an Sₙ2 mechanism (polar aprotic solvents, good nucleophiles) to ensure inversion of configuration, or use a protecting group strategy to avoid the reaction at that center. |
| High Reaction Temperature | Elevated temperatures can sometimes provide enough energy to overcome the barrier to epimerization, especially for stereocenters that are labile. Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. |
Section 3: Key Experimental Protocols
The following protocols are generalized procedures and must be optimized for your specific substrates and laboratory conditions.
Protocol 1: Chiral Auxiliary-Directed Diastereoselective 1,3-Dipolar Cycloaddition
This protocol describes the synthesis of a 3-substituted pyrrolidine using an Evans-type chiral auxiliary on the dipolarophile.
Workflow: Chiral Auxiliary-Directed Synthesis
Caption: Workflow for chiral auxiliary-directed synthesis.
-
Preparation of the Chiral Dipolarophile: To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C, add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise. Stir for 30 minutes. Add acryloyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify by column chromatography.
-
In Situ Generation of Azomethine Ylide and Cycloaddition: In a separate flask, suspend paraformaldehyde (1.5 eq) and N-benzylglycine ethyl ester (1.2 eq) in toluene (0.1 M). Heat to reflux with a Dean-Stark trap for 2-3 hours to generate the azomethine ylide.
-
Cycloaddition: Cool the ylide solution to room temperature. Add the chiral dipolarophile (1.0 eq) and a Lewis acid catalyst such as MgBr₂·OEt₂ (0.2 eq). Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water, extract with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the resulting diastereomeric pyrrolidine product by flash column chromatography.
-
Auxiliary Cleavage: Dissolve the purified pyrrolidine adduct in a 3:1 mixture of THF/H₂O (0.1 M). Cool to 0 °C and add 30% aqueous H₂O₂ (4.0 eq) followed by aqueous LiOH (2.0 eq). Stir vigorously for 4 hours. Quench with aqueous Na₂SO₃, acidify to pH ~3 with 1M HCl, and extract with ethyl acetate. The aqueous layer contains the recovered auxiliary, and the organic layer contains the desired enantiopure pyrrolidine carboxylic acid.
Section 4: Strategic Decision Framework
Choosing the right synthetic strategy is crucial for success. The following diagram provides a framework for making this decision based on common project constraints.
Choosing Your Stereoselective Pathway
Caption: Decision tree for selecting a stereocontrol strategy.
References
- Beak, P., et al. (1994). Complex Induced Proximity Effects: Enantioselective syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 116, 3231-3239.
-
Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954. Available at: [Link]
- Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. (2025). Synfacts, 21(08), 767.
-
Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. (n.d.). Organic Letters. Available at: [Link]
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Shcherbinin, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]
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Reddy, K. L., & Reddy, C. R. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. Organic Letters. Available at: [Link]
-
Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Sampath, M., et al. (2022). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development, 26(5), 1515-1522. Available at: [Link]
-
Nájera, C., & Sansano, J. M. (2015). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51, 11193-11205. Available at: [Link]
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Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. (2017). RSC Publishing. Available at: [Link]
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Shcherbinin, V., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Available at: [Link]
-
Vitale, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
-
Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Chem Catalysis. Available at: [Link]
- Stereoselective Synthesis of Pyrrolidine Derivatives via Reduction of Substituted Pyrroles. (n.d.). ScienceDirect.
-
Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. (n.d.). White Rose Research Online. Available at: [Link]
- Ohmatsu, K., Imagawa, N., & Ooi, T. (2014). Ligand-Enabled Multiple Absolute Stereocontrol in Metal-Catalysed Cycloaddition for Construction of Contiguous All-Carbon Quaternary Stereocentres. Nature Chemistry, 6, 47-51.
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). Organic Letters. Available at: [Link]
-
Bhat, C., & Tilve, S. G. (2014). Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. RSC Advances, 4, 5405-5452. Available at: [Link]
-
Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). National Institutes of Health. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Analytical Validation of 3-((Cyclopropylmethoxy)methyl)pyrrolidine Purity and Identity
For researchers, scientists, and drug development professionals, establishing the purity and identity of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of analytical methodologies for the validation of 3-((Cyclopropylmethoxy)methyl)pyrrolidine, a key building block in modern medicinal chemistry. By delving into the causality behind experimental choices and presenting supporting, illustrative data, this document serves as a practical resource for selecting and implementing robust analytical strategies.
The Criticality of Analytical Validation
This compound possesses a unique combination of structural motifs—a pyrrolidine ring, a cyclopropyl group, and an ether linkage—that contribute to its potential pharmacological activity. However, these same features can give rise to a range of impurities during synthesis, including diastereomers, constitutional isomers, and degradation products. An uncharacterized impurity profile can confound biological screening results, compromise patient safety in later developmental stages, and lead to costly delays. Therefore, a rigorous analytical validation is not merely a quality control exercise but a fundamental component of the research and development lifecycle.
Orthogonal Analytical Approaches: A Comparative Overview
A multi-faceted analytical approach, employing orthogonal techniques that measure the same attribute through different physical or chemical principles, is essential for a comprehensive understanding of a compound's purity and identity. This guide will compare four principal techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is the workhorse of the pharmaceutical industry for purity analysis due to its versatility, robustness, and high resolving power.[1] For a polar, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.
Scientific Rationale
RP-HPLC separates compounds based on their differential partitioning between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.[1] The elution order is determined by the analyte's hydrophobicity; more polar compounds elute earlier. This principle is highly effective for separating the target molecule from polar starting materials or degradation products and less polar, grease-like impurities.
Illustrative Experimental Protocol: Purity by RP-HPLC
-
Instrumentation: Standard HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size). The choice of a high-purity silica and end-capping provides sharper peaks for amine-containing compounds.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water. TFA acts as an ion-pairing agent to improve the peak shape of the basic pyrrolidine nitrogen.
-
B: 0.1% TFA in Acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes allows for the separation of a wide range of potential impurities with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control is crucial for reproducible retention times.
-
Detection: UV at 210 nm. As the analyte lacks a strong chromophore, detection at a lower wavelength is necessary. A PDA detector is invaluable for assessing peak purity.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) at a concentration of 1 mg/mL.
Validation of the HPLC Method
A trustworthy HPLC method must be validated according to ICH guidelines, demonstrating its fitness for purpose.[2]
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is demonstrated by spiking the sample with known impurities and observing their separation. Forced degradation studies (acid, base, oxidation, heat, light) are also performed to generate potential degradation products and ensure the method can separate them from the main peak.
-
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. A minimum of five concentrations are analyzed, and the correlation coefficient (r²) of the calibration curve should be ≥ 0.999.
-
Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). The relative standard deviation (%RSD) should typically be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively.
Comparison with Alternatives
For purity assessment, HPLC is generally superior to GC-MS for non-volatile and thermally labile compounds like this compound.[3] While GC-MS offers higher sensitivity for volatile impurities, the need for derivatization of the amine can introduce variability.[4] qNMR provides an absolute purity value but may not have the resolution to separate closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the structural elucidation power of mass spectrometry.[1] While less suited for the primary purity assay of the parent compound, it is invaluable for identifying and quantifying volatile impurities and for confirming the identity of the main component.
Scientific Rationale
GC separates compounds based on their volatility and interaction with the stationary phase.[1] The mass spectrometer then fragments the eluted compounds into characteristic ions, providing a "mass fingerprint" that can be used for identification by comparison to a spectral library. For amines, derivatization is often necessary to increase their volatility and prevent peak tailing on the GC column.[4]
Illustrative Experimental Protocol: Identity and Volatile Impurities by GC-MS
-
Derivatization (for the parent compound): React the sample with a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the amine to a more volatile silyl derivative.
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This program allows for the separation of volatile solvents and less volatile derivatized components.
-
Injector Temperature: 250 °C.
-
MS Conditions: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
-
Sample Preparation: For volatile impurities, dissolve the sample in a high-purity solvent (e.g., dichloromethane) and inject directly. For identity confirmation, perform the derivatization step prior to dilution.
Validation of the GC-MS Method
-
Identity Confirmation: The mass spectrum of the main peak should be compared to a reference standard or a library spectrum. The fragmentation pattern provides a high degree of confidence in the structural assignment.
-
Specificity for Volatile Impurities: The method's ability to separate and identify potential residual solvents from the synthesis (e.g., Toluene, Tetrahydrofuran, Dichloromethane) should be demonstrated.
-
LOD/LOQ for Volatiles: The sensitivity of the method for key volatile impurities should be established.
Comparison with Alternatives
GC-MS is unparalleled for the analysis of volatile organic impurities. For identity confirmation, it is complementary to NMR. While NMR provides a more detailed structural picture, GC-MS can confirm the molecular weight and key fragmentation patterns, offering a high degree of certainty.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identity and Absolute Purity
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[5] It provides detailed information about the chemical environment of each atom in the molecule. Furthermore, quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte itself.[6][7]
Scientific Rationale
NMR spectroscopy relies on the magnetic properties of atomic nuclei.[5] In the presence of a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a frequency that is characteristic of their chemical environment. The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the carbon framework. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the complete connectivity of the molecule.
For qNMR, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.[6] By comparing the integral of a known signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the absolute purity of the analyte can be calculated.
Illustrative Experimental Protocol: Identity and Purity by NMR
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Experiments for Identity:
-
¹H NMR
-
¹³C NMR
-
COSY (Correlation Spectroscopy) - shows proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) - correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) - shows long-range proton-carbon correlations.
-
-
Experiment for Purity (qNMR):
-
Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent.
-
Acquire a ¹H NMR spectrum with optimized parameters for quantitation (e.g., long relaxation delay).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following equation:[6] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral, N = number of protons, MW = molecular weight, m = mass, std = internal standard.
-
Validation of the qNMR Method
-
Specificity: The signals chosen for integration must be unique to the analyte and the internal standard and free from any overlap with impurity or solvent signals.
-
Accuracy and Precision: These are assessed by repeatedly analyzing a sample of known purity or by comparing the qNMR results to those obtained from a validated orthogonal method like HPLC with a reference standard.
Comparison with Alternatives
For identity confirmation, NMR is the gold standard, providing an unambiguous structural assignment. For purity, qNMR offers the advantage of being a primary method that does not require a reference standard of the analyte.[7] However, it may not be able to quantify impurities that are structurally very similar to the main component if their signals overlap. Therefore, it is best used in conjunction with a high-resolution separation technique like HPLC.
Fourier-Transform Infrared (FTIR) Spectroscopy for Identity Confirmation
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is an excellent tool for a quick identity check.
Scientific Rationale
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecules to vibrate. Different functional groups absorb at characteristic frequencies, producing a unique spectral fingerprint.
Illustrative Experimental Protocol: Identity by FTIR
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat liquid or solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Compare the obtained spectrum with that of a reference standard. Key characteristic peaks for this compound would include:
-
~3300 cm⁻¹ (N-H stretch of the secondary amine)
-
~2950-2850 cm⁻¹ (C-H stretches of the alkyl groups)
-
~1100 cm⁻¹ (C-O stretch of the ether)
-
Comparison with Alternatives
FTIR is the fastest method for identity confirmation but provides the least amount of detailed structural information compared to NMR and MS. It is an excellent screening tool but is not suitable for purity assessment or for distinguishing between closely related isomers.
Comparative Summary of Analytical Techniques
| Parameter | HPLC (RP-HPLC) | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Application | Purity and impurity profiling | Identity and volatile impurity analysis | Unambiguous identity, absolute purity (qNMR) | Rapid identity confirmation |
| Illustrative Purity Range | 95.0 - 100.0% | Not suitable for parent compound | 90.0 - 100.0% | Not applicable |
| Illustrative LOQ for Impurities | 0.05% | < 10 ppm (for volatiles) | ~0.1% | Not applicable |
| Precision (%RSD) | < 2.0% | < 5.0% (for volatiles) | < 1.0% (qNMR) | Not applicable |
| Analysis Time | 20-30 minutes | 15-25 minutes | 10-60 minutes | < 2 minutes |
| Strengths | High resolution, robust, versatile for non-volatiles | High sensitivity for volatiles, definitive mass confirmation | Unambiguous structure elucidation, primary method for purity | Rapid, non-destructive, simple |
| Weaknesses | Requires a reference standard for quantification | Not suitable for non-volatiles without derivatization | Lower sensitivity than chromatographic methods, may not resolve all impurities | Low specificity, not quantitative |
Table 1: Illustrative comparative performance of analytical techniques for the validation of this compound.
Visualizing the Analytical Workflow
A comprehensive analytical validation workflow ensures that all aspects of the compound's purity and identity are thoroughly investigated.
Caption: Comprehensive analytical validation workflow.
Conclusion: An Integrated Approach to Ensure Quality
The analytical validation of this compound requires a thoughtful and integrated approach. No single technique can provide a complete picture of the compound's purity and identity.
-
For routine purity assessment and impurity profiling, a validated RP-HPLC method is the industry standard, offering excellent resolution and robustness.
-
For unambiguous structural confirmation, NMR spectroscopy is indispensable.
-
For absolute purity determination without a specific reference standard, qNMR is a powerful, primary method.
-
For the analysis of volatile impurities, GC-MS is the most sensitive and specific technique.
-
For a rapid identity check, FTIR provides a quick and reliable fingerprint.
By leveraging the strengths of each of these orthogonal techniques, researchers and drug development professionals can build a comprehensive and self-validating analytical package. This not only ensures the quality and consistency of the material but also provides a solid foundation for successful downstream research and development activities.
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Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). [Link]
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Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
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Sáez, J. M., et al. (2015). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 81(2), 523-531. [Link]
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ResearchGate. (2014). Would HPLC or GC-MS be a better way to measure the quantity of biogenic amines in brine left after the sauerkraut production?. [Link]
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Li, L., et al. (2012). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
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Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
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Guterres, S. S., et al. (2004). Aminoglutethimide Included in Nanocapsules Suspension: Comparison of GC-MS and HPLC Methods for Control. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 761-768. [Link]
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Salama, S. M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1239658. [Link]
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Chion, I., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11). [Link]
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Shvets, N., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6296. [Link]
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ResearchGate. (2004). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]
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A Comparative Analysis of 3-((Cyclopropylmethoxy)methyl)pyrrolidine and Other Pyrrolidine-Based CCR2 Antagonists
In the landscape of contemporary drug discovery, the pyrrolidine scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2] Its unique stereochemical and conformational properties allow for precise three-dimensional arrangements of functional groups, making it an ideal framework for targeting a variety of receptors.[2] A significant area of investigation for pyrrolidine derivatives is the antagonism of the C-C chemokine receptor type 2 (CCR2).[3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (CCL2), are key mediators in the inflammatory cascade, implicated in a range of diseases including rheumatoid arthritis, multiple sclerosis, atherosclerosis, and neuropathic pain.[4] This guide provides a detailed comparison of 3-((Cyclopropylmethoxy)methyl)pyrrolidine, a novel CCR2 antagonist, with other notable pyrrolidine-based and comparator CCR2 antagonists, supported by experimental data from seminal patent literature.
The Central Role of the Pyrrolidine Scaffold in CCR2 Antagonism
The CCL2/CCR2 signaling axis governs the migration of monocytes and macrophages to sites of inflammation.[4] Antagonizing this pathway is a promising therapeutic strategy to mitigate chronic inflammation. The pyrrolidine ring, often substituted at the 3-position, serves as a versatile scaffold for presenting the necessary pharmacophoric elements to effectively block the CCR2 receptor. Structure-activity relationship (SAR) studies have revealed that modifications to the substituents on the pyrrolidine ring can significantly impact potency, selectivity, and pharmacokinetic properties.[3][5]
This guide will focus on a compound disclosed in patent WO2008035275, herein referred to as Compound 1 (this compound derivative) , and compare its performance with other leading CCR2 antagonists.
Comparative Performance Analysis of CCR2 Antagonists
The antagonistic activity of these compounds is primarily assessed through two key in vitro assays: a binding assay to determine the affinity of the compound for the CCR2 receptor, and a chemotaxis assay to measure the functional inhibition of CCL2-induced cell migration. The data is typically reported as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound | Structure | CCR2 Binding IC50 (nM) | CCR2 Chemotaxis IC50 (nM) | Source |
| Compound 1 | A complex derivative incorporating a this compound moiety. | 1.8 | 3.2 | Patent WO2008035275 |
| INCB3344 | A well-characterized, potent, and selective pyrrolidine-based CCR2 antagonist. | 5.1 (human), 9.5 (mouse) | 3.8 (human), 7.8 (mouse) | |
| CCR2-RA-[R] | An allosteric antagonist of CCR2. | 103 | N/A (allosteric modulator) | [1] |
| RS102895 | A small molecule CCR2 antagonist used in preclinical models. | ~20 (plasma levels for efficacy) | N/A | [3][4] |
Analysis of Performance Data:
Compound 1 , the this compound derivative from patent WO2008035275, demonstrates exceptional potency with a CCR2 binding IC50 of 1.8 nM and a functional chemotaxis inhibition IC50 of 3.2 nM. This places it among the most potent pyrrolidine-based CCR2 antagonists discovered.
INCB3344 , a widely studied comparator, also exhibits nanomolar potency in both binding and chemotaxis assays.[1] Its activity against both human and mouse CCR2 makes it a valuable tool for translational research. While highly potent, Compound 1 shows a slightly higher affinity in the binding assay compared to INCB3344.
CCR2-RA-[R] represents a different class of antagonist, acting at an allosteric site on the receptor.[1] Its IC50 of 103 nM in a competitive binding assay is higher than that of the orthosteric antagonists, which is expected for an allosteric modulator. This compound is valuable for studying the different mechanisms of receptor inhibition.
RS102895 is another important reference compound, though its potency is often described in the context of the plasma concentrations required for in vivo efficacy.[3][4] The data for Compound 1 from in vitro assays suggests it has the potential for high in vivo potency.
The inclusion of the cyclopropylmethoxy group at the 3-position of the pyrrolidine ring in Compound 1 is a key structural feature that likely contributes to its high affinity for the CCR2 receptor. This moiety can engage in favorable hydrophobic and van der Waals interactions within the receptor's binding pocket.
Experimental Protocols
To provide a clear understanding of how the comparative data was generated, the following are detailed, step-by-step methodologies for the key experiments.
Protocol 1: CCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
Workflow Diagram:
Caption: Workflow for the CCR2 Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes from a stable cell line overexpressing the human CCR2 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Assay Plate Preparation: Test compounds are serially diluted in DMSO and then further diluted in the assay buffer to achieve the desired final concentrations.
-
Incubation: In a 96-well plate, the cell membranes, radiolabeled CCL2 (e.g., [¹²⁵I]-CCL2), and the test compound are incubated together for a defined period (e.g., 90 minutes) at room temperature to allow for competitive binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This is calculated using non-linear regression analysis of the competition binding curve.
Protocol 2: CCR2 Chemotaxis Assay
This functional assay measures the ability of a test compound to inhibit the migration of cells towards a CCL2 gradient.
Workflow Diagram:
Caption: Workflow for the CCR2 Chemotaxis Assay.
Step-by-Step Methodology:
-
Cell Preparation: A CCR2-expressing cell line, such as the human monocytic cell line THP-1, is cultured and harvested. The cells are washed and resuspended in a serum-free medium.
-
Compound Pre-incubation: The cells are pre-incubated with various concentrations of the test compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Chemotaxis Chamber Setup: A chemotaxis chamber (e.g., a Boyden chamber with a porous membrane) is used. The lower chamber is filled with medium containing CCL2 as the chemoattractant.
-
Cell Migration: The cell suspension pre-incubated with the test compound is added to the upper chamber. The chamber is then incubated for a few hours (e.g., 3-4 hours) at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the CCL2 gradient.
-
Quantification of Migrated Cells: After incubation, the non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface of the membrane are fixed, stained (e.g., with crystal violet), and counted under a microscope.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the number of migrated cells in the absence of the compound (control). The IC50 value, the concentration of the compound that inhibits 50% of the cell migration, is then calculated.
Synthesis of the this compound Moiety
The synthesis of the core pyrrolidine structure is a critical aspect of developing these antagonists. While the full synthesis of Compound 1 is complex, the preparation of the key this compound intermediate is illustrative of the chemical strategies employed. A general, plausible synthetic route is outlined below, drawing from established methods for pyrrolidine synthesis.
Synthetic Pathway Overview:
Caption: Plausible synthetic route to the core pyrrolidine intermediate.
Conclusion
The this compound derivative (Compound 1) from patent WO2008035275 represents a highly potent CCR2 antagonist, demonstrating superior in vitro binding affinity compared to other well-established inhibitors like INCB3344. The data underscores the significance of the pyrrolidine scaffold in designing effective CCR2 antagonists and highlights the crucial role of the 3-position substituent in achieving high potency. The detailed experimental protocols provided herein offer a framework for the evaluation of future pyrrolidine-based CCR2 antagonists, ensuring data consistency and comparability across different research endeavors. The continued exploration of this chemical space holds significant promise for the development of novel therapeutics for a wide range of inflammatory diseases.
References
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Moree, W. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorganic & Medicinal Chemistry Letters, 18(6), 1869-1873. [Link]
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Bachelerie, F., et al. (2014). International Union of Basic and Clinical Pharmacology. LXXXIX. The C-C chemokine receptor 2. Pharmacological Reviews, 66(1), 1-49. [Link]
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Lim, J. W., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]
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Shin, S. S., et al. (2017). Targeting CCR2 with its antagonist suppresses viability, motility and invasion by downregulating MMP-9 expression in non-small cell lung cancer cells. Oncotarget, 8(38), 63934-63946. [Link]
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Boger, D. L., et al. (2001). Synthesis, Chemical Properties, and Biological Evaluation of CC-1065 and Duocarmycin Analogues Incorporating the 5-methoxycarbonyl-1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one. The Journal of Organic Chemistry, 66(10), 3463-3474. [Link]
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Rudolf, B., et al. (2023). Mechanochemical synthesis and anticonvulsant activity of 3-aminopyrrolidine-2,5-dione derivatives. Biomedicine & Pharmacotherapy, 168, 115749. [Link]
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Kozlov, N. G., et al. (2022). Synthesis, structure, and biological activity of 4-hetaryl-2-pyrrolidones containing a pyrazole ring. Chemistry of Heterocyclic Compounds, 58(11), 899-908. [Link]
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A Comparative Analysis of the Predicted Biological Activity of 3-((Cyclopropylmethoxy)methyl)pyrrolidine and Structurally Related Muscarinic Receptor Ligands
In the landscape of contemporary drug discovery, the pyrrolidine scaffold remains a cornerstone for the design of novel therapeutic agents, particularly those targeting cholinergic neurotransmission. This guide provides a detailed comparative analysis of the predicted biological activity of 3-((cyclopropylmethoxy)methyl)pyrrolidine, a novel pyrrolidine derivative, with a selection of structurally similar compounds. By leveraging established structure-activity relationship (SAR) principles and outlining rigorous experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating this and other related molecules.
Introduction: The Significance of the Pyrrolidine Scaffold in Cholinergic Modulation
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. Its conformational flexibility and ability to present substituents in distinct spatial orientations make it an ideal template for interacting with a variety of biological targets. A significant area of interest has been the development of pyrrolidine-based ligands for muscarinic acetylcholine receptors (mAChRs), which are implicated in a wide range of physiological processes and disease states, including Alzheimer's disease, schizophrenia, and chronic obstructive pulmonary disease (COPD).
The subject of this guide, this compound, incorporates several key structural features that suggest a potential interaction with mAChRs. The pyrrolidine core, the ether linkage, and the cyclopropyl group all contribute to the molecule's overall size, shape, and polarity, which are critical determinants of receptor binding and functional activity.
Structure-Activity Relationship (SAR) Analysis: Predicting Biological Activity
While direct experimental data for this compound is not yet publicly available, we can extrapolate its likely biological profile by examining the SAR of analogous compounds reported in the scientific literature.
Several studies have shown that modifications to the pyrrolidine ring and its substituents can profoundly influence affinity and selectivity for different muscarinic receptor subtypes (M1-M5). For instance, increasing the steric bulk of substituents on the pyrrolidine ring can lead to more selective muscarinic agonists.[1][2] The introduction of a cyclopropyl group, as seen in our target compound, is a common strategy in medicinal chemistry to introduce conformational constraint and improve metabolic stability, which could translate to favorable pharmacokinetic properties.[3]
Furthermore, the length and nature of the side chain attached to the pyrrolidine ring are crucial for receptor interaction. Studies on a series of 1-phenyl-2-(pyrrolidin-1-yl)ethan-1-one analogs revealed that increasing the length of the α-carbon side chain significantly enhanced affinity for all muscarinic receptor subtypes.[4][5] While the side chain in our target compound is attached at the 3-position and contains an ether linkage, these findings underscore the importance of the side chain's contribution to the overall pharmacophore.
The ether linkage itself is a key feature. Replacing the ester group in acetylcholine analogues with a more stable ether or ketone group can produce chemically stable and potent compounds, indicating that the ester functionality is not an absolute requirement for activity.[6] This suggests that the ether in this compound is a favorable feature for a stable muscarinic ligand.
Based on these SAR principles, it is hypothesized that this compound will exhibit affinity for muscarinic receptors. The specific subtype selectivity and whether it acts as an agonist, antagonist, or partial agonist would need to be determined experimentally.
Comparative Analysis with Structurally Similar Compounds
To provide a clearer perspective on the potential biological activity of this compound, we will compare its structure with several known pyrrolidine-based muscarinic ligands.
| Compound Name | Structural Features of Note | Reported Biological Activity | Reference |
| This compound (Hypothetical) | 3-substituted pyrrolidine with a cyclopropylmethoxy-methyl side chain. | Predicted muscarinic receptor ligand. | N/A |
| α-Pyrrolidinohexiophenone (α-PHP) | Pyrrolidine ring with an extended alkyl-phenyl ketone side chain. | Nanomolar antagonist potency at human muscarinic M2 receptors.[4][5] | [4][5] |
| (2S, 4'R, 2'S)-1,1-dimethyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidinium iodide | Complex pyrrolidine derivative with a dioxolane substituent. | M2 selective partial agonist.[1][2] | [1][2] |
| 1-Methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine Derivatives | Pyrrolidine with an oxathiolane substituent. | High affinity for muscarinic receptors, acting as antagonists.[7] | [7] |
This comparison highlights the diversity of biological activities achievable with the pyrrolidine scaffold. The nature and position of the substituents are critical in determining the pharmacological profile.
Experimental Workflows for Biological Characterization
To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following protocols outline standard methodologies for such an evaluation.
Radioligand Binding Assays for Muscarinic Receptor Affinity
This experiment determines the affinity of the test compound for the five muscarinic receptor subtypes (M1-M5).
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1-M5).
-
Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.
-
Centrifuge the homogenate at high speed to pellet the cell membranes.
-
Wash the membrane pellet multiple times with fresh buffer to remove cytosolic components.
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a high-affinity radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).
-
Add increasing concentrations of the unlabeled test compound (this compound).
-
Add the prepared cell membranes expressing the specific muscarinic receptor subtype.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
Terminate the assay by rapid filtration through a glass fiber filter mat to separate the bound from the free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
-
Radioligand Binding Assay Workflow
Functional Assays for Determining Agonist/Antagonist Activity
Functional assays are essential to determine whether a compound that binds to a receptor activates it (agonist), blocks its activation (antagonist), or has a partial effect.
Example: Calcium Mobilization Assay for M1 and M3 Receptors
M1 and M3 muscarinic receptors couple to Gq/11 proteins, and their activation leads to an increase in intracellular calcium concentration.
Protocol:
-
Cell Preparation:
-
Use CHO cells co-expressing the M1 or M3 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with an assay buffer.
-
Add varying concentrations of the test compound to the wells.
-
For antagonist testing, pre-incubate the cells with the test compound before adding a known muscarinic agonist (e.g., carbachol).
-
Measure the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.
-
-
Data Analysis:
-
For agonist activity, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration for 50% of the maximal response).
-
For antagonist activity, plot the response to the agonist in the presence of different concentrations of the test compound to determine the IC₅₀ and subsequently the Kb (equilibrium dissociation constant for the antagonist).
-
M1/M3 Receptor Signaling Pathway
Conclusion and Future Directions
Based on a thorough analysis of the structure-activity relationships of known pyrrolidine-based muscarinic ligands, this compound is a promising candidate for exhibiting activity at muscarinic acetylcholine receptors. The presence of the pyrrolidine core, a stable ether linkage, and a conformationally constraining cyclopropyl group are all features that have been shown to be compatible with, and in some cases beneficial for, receptor binding.
The definitive biological profile of this compound, however, can only be elucidated through rigorous experimental evaluation as outlined in this guide. The proposed radioligand binding and functional assays will provide crucial data on its affinity, selectivity, and efficacy at the five muscarinic receptor subtypes. Subsequent in vivo studies would be necessary to assess its pharmacokinetic and pharmacodynamic properties in a whole-organism context. The insights gained from such studies will not only characterize this specific molecule but also contribute to the broader understanding of the SAR of pyrrolidine derivatives, aiding in the design of future generations of more potent and selective cholinergic modulators.
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Muscarinic Subtype Affinity and Functional Activity Profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine Derivatives. PubMed. Available at: [Link]
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Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed Central. Available at: [Link]
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Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. PubMed. Available at: [Link]
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Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives. ResearchGate. Available at: [Link]
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Spectroscopic Analysis for Structural Confirmation of 3-((Cyclopropylmethoxy)methyl)pyrrolidine: A Comparative Guide
Introduction: The Imperative of Structural Integrity in Drug Discovery
In the realm of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance.[1][2] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and potential safety risks. For novel chemical entities like 3-((cyclopropylmethoxy)methyl)pyrrolidine, a comprehensive analytical approach is not just recommended—it is essential. This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of this compound, grounded in the principles of scientific integrity and supported by experimental data. The choice of analytical methods is driven by the need to obtain orthogonal information, ensuring a self-validating system for structural confirmation.[3]
The molecule in focus, this compound, possesses several key structural features that will be interrogated by various spectroscopic methods: a secondary pyrrolidine ring, a cyclopropyl group, an ether linkage, and a methylene bridge. Each feature will produce characteristic signals in the spectroscopic data, and the convergence of this data will provide an irrefutable structural assignment.
A Multi-Faceted Approach to Structural Elucidation
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is the gold standard for the structural elucidation of small molecules.[3][4][5][6] Each technique provides a unique piece of the structural puzzle. NMR spectroscopy reveals the carbon-hydrogen framework and the connectivity of atoms, mass spectrometry determines the molecular weight and elemental composition, and infrared spectroscopy identifies the functional groups present in the molecule.[7][8]
Caption: Workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution.[5][9] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the chemical environment, connectivity, and even the stereochemistry of the molecule.
¹H NMR Spectroscopy: Mapping the Protons
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see distinct signals for the protons on the pyrrolidine ring, the cyclopropyl group, the methoxy methyl group, and the methylene bridge.
Expected ¹H NMR Spectral Data:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Pyrrolidine N-H | 1.5 - 3.0 | Broad Singlet | 1H | Signal for the secondary amine proton. |
| Pyrrolidine CH, CH₂ | 2.5 - 3.5 | Multiplets | 7H | Overlapping signals for the pyrrolidine ring protons.[10] |
| O-CH₂-Pyrrolidine | 3.3 - 3.6 | Multiplet | 2H | Methylene protons adjacent to the ether oxygen and the pyrrolidine ring. |
| Cyclopropyl-CH₂-O | 3.2 - 3.4 | Doublet | 2H | Methylene protons of the cyclopropylmethoxy group. |
| Cyclopropyl CH | 0.8 - 1.2 | Multiplet | 1H | Methine proton on the cyclopropyl ring. |
| Cyclopropyl CH₂ | 0.2 - 0.6 | Multiplets | 4H | Diastereotopic methylene protons on the cyclopropyl ring. |
¹³C NMR Spectroscopy: Visualizing the Carbon Skeleton
The ¹³C NMR spectrum provides information about the number of different types of carbon atoms in the molecule. Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon atom, simplifying the analysis.
Expected ¹³C NMR Spectral Data:
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| Pyrrolidine C2, C5 | 45 - 55 | Carbons adjacent to the nitrogen atom.[10] |
| Pyrrolidine C3 | 35 - 45 | Substituted carbon of the pyrrolidine ring. |
| Pyrrolidine C4 | 25 - 35 | Unsubstituted carbon of the pyrrolidine ring. |
| O-CH₂-Pyrrolidine | 70 - 80 | Methylene carbon of the ether linkage. |
| Cyclopropyl-CH₂-O | 70 - 80 | Methylene carbon of the cyclopropylmethoxy group. |
| Cyclopropyl CH | 8 - 15 | Methine carbon of the cyclopropyl ring. |
| Cyclopropyl CH₂ | 2 - 8 | Methylene carbons of the cyclopropyl ring. |
2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.[11][12][13]
-
COSY: Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC: Correlates each proton signal with the signal of the carbon to which it is directly attached.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.[13][14]
Caption: Interplay of 2D NMR techniques for structural elucidation.
Mass Spectrometry: Weighing the Evidence
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3][16] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with high accuracy, providing a crucial piece of evidence for its identity.
Expected HRMS Data: For this compound (C₁₀H₁₉NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed mass. A difference of less than 5 ppm provides strong evidence for the proposed molecular formula.
Tandem Mass Spectrometry (MS/MS): Fragmenting for Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern.[17][18][19] This pattern can provide valuable structural information and serve as a fingerprint for the compound. The fragmentation of pyrrolidine-containing compounds can sometimes be challenging due to the preferential localization of the charge on the nitrogen atom.[17][18] However, characteristic losses, such as the neutral loss of the cyclopropylmethoxy group or fragmentation of the pyrrolidine ring, would be expected.[20][21]
Potential Fragmentation Pathways:
-
Loss of the cyclopropylmethyl group.
-
Cleavage of the ether bond.
-
Ring-opening of the pyrrolidine.
Infrared (IR) Spectroscopy: Identifying the Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][22] For this compound, the key functional groups are the secondary amine (N-H) and the ether (C-O-C).
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Description |
| N-H Stretch (secondary amine) | 3300 - 3500 | Weak to Medium | Characteristic stretch for a secondary amine.[23] |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong | C-H stretches of the pyrrolidine, methylene, and cyclopropyl groups. |
| C-N Stretch (aliphatic amine) | 1020 - 1250 | Medium | Stretch of the carbon-nitrogen bond in the pyrrolidine ring.[23] |
| C-O-C Stretch (ether) | 1070 - 1150 | Strong | Asymmetric C-O-C stretching vibration.[24][25][26] |
The absence of strong absorptions in the carbonyl region (around 1700 cm⁻¹) would further support the proposed structure.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
¹H NMR: Standard single-pulse experiment, 16-32 scans, relaxation delay of 1-2 seconds.
-
¹³C NMR: Proton-decoupled experiment, 1024-2048 scans, relaxation delay of 2-5 seconds.
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs with appropriate optimization of acquisition and processing parameters.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Further dilute the solution to a final concentration of 1-10 µg/mL.
Data Acquisition (HRMS):
-
Instrument: A high-resolution mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for amines.
-
Mass Range: Scan a mass range that includes the expected m/z of the protonated molecule.
Infrared Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl, KBr).
-
Attenuated Total Reflectance (ATR): Place a drop of the sample directly onto the ATR crystal.
Data Acquisition:
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Accumulate 16-32 scans for a good signal-to-noise ratio.
Conclusion: A Consensus Approach to Certainty
The structural confirmation of this compound requires a synergistic application of multiple spectroscopic techniques. By integrating the detailed connectivity information from NMR, the precise molecular formula from HRMS, and the functional group identification from IR spectroscopy, a complete and unambiguous structural assignment can be achieved. This rigorous, multi-pronged approach ensures the scientific integrity of the data and provides the high level of confidence required for advancing a compound in the drug discovery and development pipeline.[27][28][29]
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A Comparative Guide to the Synthetic Routes of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
Abstract
3-((Cyclopropylmethoxy)methyl)pyrrolidine is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutic agents. Its unique structural features, combining a pyrrolidine scaffold with a cyclopropylmethoxy side chain, contribute to favorable pharmacokinetic and pharmacodynamic properties. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this key intermediate. We will delve into the mechanistic underpinnings of each route, offering a critical evaluation of their respective advantages and limitations. Detailed experimental protocols and comparative data are presented to empower researchers in selecting the most suitable method for their specific needs, be it for small-scale discovery or large-scale manufacturing.
Introduction
The pyrrolidine ring is a privileged scaffold in drug discovery, present in a multitude of biologically active compounds.[1][2] The incorporation of a 3-((cyclopropylmethoxy)methyl) substituent can significantly influence a molecule's lipophilicity, metabolic stability, and target engagement. Consequently, efficient and scalable access to this building block is of paramount importance for drug development professionals. This guide will explore three divergent and convergent synthetic approaches:
-
Route 1: Post-Modification of a Pre-formed Pyrrolidine Ring
-
Route 2: Ring Construction via Reductive Amination
-
Route 3: Convergent [3+2] Cycloaddition Strategy
Each route will be analyzed for its overall efficiency, step economy, scalability, and stereochemical control.
Route 1: Post-Modification of a Pre-formed Pyrrolidine Ring
This linear strategy leverages the availability of functionalized pyrrolidine starting materials and builds the target molecule in a stepwise fashion. The key transformations involve the protection of the pyrrolidine nitrogen, ether formation, and final deprotection.
Synthetic Strategy
This approach commences with the readily available N-benzyl-3-hydroxypyrrolidine. The nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent etherification step. The hydroxyl group is then alkylated with cyclopropylmethyl bromide via a Williamson ether synthesis. Finally, the Boc protecting group is removed under acidic conditions to yield the target compound.
Visualizing the Workflow
Sources
A Comparative Guide to the Validation of Analytical Methods for Quantifying 3-((Cyclopropylmethoxy)methyl)pyrrolidine
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical compounds is the bedrock of successful research and development. This guide provides an in-depth comparison of analytical methodologies for the validation of methods to quantify 3-((Cyclopropylmethoxy)methyl)pyrrolidine, a key building block in various pharmaceutical agents. By delving into the causality behind experimental choices and grounding our protocols in authoritative guidelines, we aim to equip you with the expertise to select and validate the most appropriate analytical technique for your specific needs.
The validation of an analytical procedure is a critical process to ensure that the method is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), provide a comprehensive framework for this process, ensuring data integrity and reproducibility.[1][2][3] This guide will focus on three prevalent and powerful analytical techniques for the quantification of small organic molecules like this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Choosing the Right Tool for the Job: A High-Level Comparison
The selection of an analytical technique is a decision driven by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application of the method (e.g., purity assessment, pharmacokinetic studies). The following diagram provides a high-level overview of the decision-making process.
Caption: A typical workflow for the validation of an analytical method.
Comparison of Analytical Techniques and Validation Protocols
This section provides a detailed comparison of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, including hypothetical performance data and step-by-step validation protocols.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a non-volatile compound like this compound, which is expected to possess a UV chromophore due to the pyrrolidine ring, HPLC-UV is a suitable technique. [4] Advantages:
-
Robust and widely available.
-
Suitable for non-volatile and thermally labile compounds.
-
Relatively low cost of operation compared to mass spectrometry methods.
Limitations:
-
Requires the analyte to have a UV chromophore.
-
Lower sensitivity and specificity compared to mass spectrometry.
-
Potential for interference from co-eluting impurities that also absorb UV light.
| Parameter | Proposed Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A/B (50:50) |
1. Specificity:
-
Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze samples of known related substances and potential impurities to demonstrate separation from the main analyte peak.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) on the analyte and verify that the degradation product peaks do not interfere with the main peak.
2. Linearity and Range:
-
Prepare a series of at least five standard solutions of this compound covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
3. Accuracy:
-
Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.
-
Analyze the samples and calculate the percent recovery. Acceptance criteria are typically 98.0% to 102.0% recovery.
4. Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD):
-
Determine the LOQ by analyzing a series of dilute solutions and finding the concentration at which the signal-to-noise ratio is approximately 10:1 with an acceptable level of precision and accuracy.
-
The LOD can be determined as the concentration at which the signal-to-noise ratio is approximately 3:1.
6. Robustness:
-
Introduce small, deliberate variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
-
-
Analyze a standard solution under each varied condition and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative and qualitative information. For a semi-volatile compound like this compound, GC-MS can be a powerful tool, particularly for impurity profiling. [5][6] Advantages:
-
High separation efficiency.
-
High sensitivity and specificity due to mass detection.
-
Provides structural information for impurity identification.
Limitations:
-
Requires the analyte to be volatile and thermally stable, or to be derivatized.
-
Potential for thermal degradation of the analyte in the injector.
| Parameter | Proposed Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Oven Program | Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification, Full Scan for identification |
The validation protocol for GC-MS follows the same core principles as HPLC-UV, with some specific considerations for the technique.
1. Specificity:
-
In addition to analyzing blanks and known impurities, the mass spectra of the analyte peak in a sample should be compared to that of a reference standard to confirm identity.
-
In SIM mode, the ratio of quantifier and qualifier ions should be monitored and compared to that of a standard.
2. Linearity and Range:
-
Similar to HPLC, a calibration curve is generated by analyzing a series of standards. The use of an internal standard is highly recommended to correct for injection volume variability.
3. Accuracy:
-
Determined by the analysis of spiked samples, with percent recovery as the measure of accuracy.
4. Precision:
-
Repeatability and intermediate precision are assessed as with HPLC, with RSD as the key metric.
5. LOQ and LOD:
-
Determined based on signal-to-noise ratios of the quantifier ion in SIM mode.
6. Robustness:
-
Variations in parameters such as inlet temperature, oven ramp rate, and carrier gas flow rate should be investigated.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. [7][8]After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and the precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This technique, often using Multiple Reaction Monitoring (MRM), is the gold standard for trace-level quantification in complex matrices. [9][10] Advantages:
-
Exceptional sensitivity (pg/mL or lower).
-
Very high specificity, minimizing matrix effects.
-
Applicable to a wide range of compounds, including those without a UV chromophore.
Limitations:
-
Higher cost of instrumentation and maintenance.
-
Susceptible to ion suppression or enhancement from matrix components.
-
Requires more specialized expertise for method development and troubleshooting.
| Parameter | Proposed Condition |
| LC System | UPLC/UHPLC for fast analysis |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | To be determined by infusion of a standard solution (e.g., [M+H]+ → fragment ion) |
| Internal Standard | A stable isotope-labeled version of the analyte is ideal. |
The validation protocol for LC-MS/MS is similar to the other techniques but with a stronger emphasis on matrix effects and the use of an appropriate internal standard.
1. Specificity:
-
Demonstrate the absence of interfering peaks in the MRM chromatograms of blank matrix samples.
-
The ratio of two different MRM transitions for the analyte can be monitored for confirmatory purposes.
2. Linearity and Range:
-
A calibration curve is constructed, typically using a weighted linear regression due to the wide dynamic range. An internal standard is crucial.
3. Accuracy and Precision:
-
Assessed using quality control (QC) samples at low, medium, and high concentrations within the calibration range.
4. LOQ and LOD:
-
The LOQ is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (e.g., RSD ≤ 20% and accuracy within ±20%). The LOD is typically determined by a signal-to-noise ratio of at least 3.
5. Matrix Effect:
-
The effect of the sample matrix on the ionization of the analyte should be evaluated by comparing the response of the analyte in a pure solution to the response in a spiked matrix extract.
6. Robustness:
-
Small variations in LC and MS parameters should be investigated to ensure the method's reliability.
Comparative Summary of Validation Parameters
The following table provides a hypothetical comparison of the expected performance characteristics for the three analytical methods.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate | High | Very High |
| Linearity (r²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.995 |
| Range | Typically 1-2 orders of magnitude | 2-3 orders of magnitude | 3-5 orders of magnitude |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 90.0 - 110.0% (matrix dependent) |
| Precision (RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 15.0% (at LOQ) |
| LOQ | ~ 0.1 - 1 µg/mL | ~ 1 - 10 ng/mL | ~ 0.01 - 1 ng/mL |
| Robustness | Generally high | Moderate | Moderate |
Conclusion
The selection and validation of an appropriate analytical method are paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. For the quantification of this compound, HPLC-UV offers a robust and cost-effective solution for routine analysis where high sensitivity is not a primary concern. GC-MS provides higher specificity and is well-suited for purity testing and the identification of volatile impurities. For applications requiring the highest sensitivity and specificity, such as bioanalysis or trace-level impurity quantification, LC-MS/MS is the undisputed method of choice.
By carefully considering the principles and protocols outlined in this guide, researchers can confidently develop and validate analytical methods that are scientifically sound, fit for purpose, and compliant with regulatory expectations.
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-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
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Quality Guidelines - ICH.
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ICH Q2(R1) Analytical Method Validation | PDF | Chromatography - Scribd.
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
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ICH Q2 Analytical Method Validation | PPTX - Slideshare.
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A Comparative Guide to the Validation of Analytical Methods for 2-Methylpyrrolidine Purity - Benchchem.
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VALIDATION OF ANALYTICAL METHODS - IKEV.
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Separation of 1-(Cyclopropylmethyl)pyrrolidin-2-one on Newcrom R1 HPLC column.
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Analytical method validation: A brief review.
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PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures - European Directorate for the Quality of Medicines & HealthCare.
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LC-MS/MS Method for Analysis of Pyrrolizidine Alkaloids (PAs) in Herbal Teas.
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Analytical methods for tracing pharmaceutical residues in water and wastewater - AquaEnergy Expo Knowledge Hub.
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METHOD OF ANALYSIS N–methyl–2-pyrrolidone - FDA.
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LC-MS/MS Method Development for the Discovery and Identification of Amphidinols Produced by Amphidinium - MDPI.
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Couple Mass Spectrometry (LC-MS-MS): Study of Methods of Decision for Deciding Polar Pharmaceuticals in Natural Examples - JOCPR.
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HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column.
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LC-MS Applications for Food Safety Analysis Compendium.
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Analysis of N-methyl-2-pyrrolidone and its hydroxy metabolite at low concentration level in water samples using liquid chromatography tandem mass spectrometry - PubMed.
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
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Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry.
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A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.
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Rapid Quantification of N-Methyl-2-pyrrolidone in Polymer Matrices by Thermal Desorption-GC/MS - PubMed.
-
ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY.
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A simple and sensitive GC method determination of N-methylpyrrolidine in cefepime and ist preparation - ResearchGate.
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Optimization of an analytical method for detecting paraphenylenediamine (PPD) by GC/MS-iontrap in biological liquids - PubMed.
-
Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC.
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Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI.
-
HPLC / MS / GC Solvents - Adpro.
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A Comparative Guide to the Assessment of Enantiomeric Excess in Chiral 3-((Cyclopropylmethoxy)methyl)pyrrolidine
For researchers, scientists, and drug development professionals, the stereochemical integrity of a chiral molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. The pyrrolidine scaffold, a privileged structure in medicinal chemistry, is a testament to this principle.[1] The enantiomers of a substituted pyrrolidine can exhibit vastly different biological activities. This guide provides an in-depth, comparative analysis of the primary analytical methodologies for determining the enantiomeric excess (ee) of 3-((Cyclopropylmethoxy)methyl)pyrrolidine, a key chiral intermediate. We will move beyond mere procedural descriptions to elucidate the underlying scientific rationale, ensuring that each method is presented as a self-validating system.
The Imperative of Enantiomeric Purity in Drug Development
The production of enantiopure drugs is of paramount importance to the pharmaceutical industry, as pairs of enantiomers can show variations in their pharmacological activity.[2] Consequently, the accurate determination of enantiomeric excess is a cornerstone of process development and quality control for chiral active pharmaceutical ingredients (APIs) and their intermediates. An enantiomeric excess of 100% signifies an enantiomerically pure compound, while a value of 0% indicates a racemic mixture.[3]
Core Analytical Strategies for Enantiomeric Excess Determination
The principal techniques for quantifying the enantiomeric excess of chiral molecules like this compound are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with the aid of chiral derivatizing or solvating agents.[3][4] The choice of method is contingent upon the physicochemical properties of the analyte, the required sensitivity, and the available instrumentation.[4]
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is a robust and widely adopted technique for the separation of enantiomers.[2] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[3]
The Causality of Chiral Recognition in HPLC
The separation of enantiomers on a CSP is a thermodynamically controlled process. The CSP creates a diastereomeric association with each enantiomer of the analyte. These transient diastereomeric complexes have different interaction energies, resulting in one enantiomer being retained more strongly on the column than the other. For pyrrolidine derivatives, polysaccharide-based CSPs are particularly effective.[5]
Experimental Protocol: A Self-Validating System
A robust HPLC method is one that is validated to be specific, precise, accurate, linear, and robust, in line with ICH guidelines.[6][7]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Stationary Phase: A polysaccharide-based column such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)) is a good starting point for N-alkylated pyrrolidines.[8]
Optimized HPLC Conditions (Illustrative):
| Parameter | Recommended Setting | Rationale |
| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine | The non-polar mobile phase is suitable for normal-phase chromatography on polysaccharide CSPs. Isopropanol acts as the polar modifier, and diethylamine is added to reduce peak tailing of the basic pyrrolidine nitrogen. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to ensure good separation efficiency without excessive pressure. |
| Column Temp. | 25 °C | Temperature control is crucial for reproducible retention times and selectivity. |
| Detection | UV at 210 nm | The analyte lacks a strong chromophore, so detection at a lower wavelength is necessary. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
Step-by-Step Methodology:
-
Sample Preparation: Accurately prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
System Suitability: Inject a racemic standard to confirm the resolution of the two enantiomer peaks. The resolution factor (Rs) should be greater than 1.5.[9]
-
Analysis: Inject the test sample and integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess: ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
Workflow for Chiral HPLC Analysis
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A Senior Application Scientist's Guide to Benchmarking 3-((Cyclopropylmethoxy)methyl)pyrrolidine for Serotonin Receptor Agonist Development
Introduction: The Strategic Value of 3-((Cyclopropylmethoxy)methyl)pyrrolidine in CNS Drug Discovery
To the researchers, scientists, and drug development professionals dedicated to advancing therapies for central nervous system (CNS) disorders, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The five-membered pyrrolidine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its three-dimensional character which allows for a thorough exploration of pharmacophore space. Its non-planar, puckered conformation provides an architectural advantage over flat, aromatic systems, often leading to improved solubility and more specific interactions with biological targets.
This guide focuses on a particularly promising derivative: This compound . This molecule synergistically combines the benefits of the pyrrolidine core with the advantageous properties of a cyclopropylmethyl group. The cyclopropyl moiety is increasingly utilized in modern drug design to enhance metabolic stability by shielding adjacent chemical bonds from oxidative metabolism by cytochrome P450 enzymes. Furthermore, its rigid nature can lock in favorable conformations for receptor binding, potentially boosting potency and reducing off-target effects.
Given these characteristics, this compound emerges as an exemplary starting point for the development of novel CNS-active agents. For the purpose of this comparative guide, we will benchmark its performance within a specific, high-value application: the development of selective serotonin 1A (5-HT₁ₐ) receptor agonists for the potential treatment of anxiety and depressive disorders.
Comparative Framework: Evaluating Alternatives to Optimize for Success
No scaffold exists in isolation. Rational drug design necessitates a comparative approach to fully appreciate the strengths and weaknesses of a chosen core. In this guide, we will benchmark this compound (termed Scaffold A ) against two structurally related and logical alternatives. This comparison is designed to illuminate the specific contributions of the pyrrolidine ring and the cyclopropylmethoxy sidechain to key drug-like properties.
-
Alternative 1: 3-(Phenoxymethyl)pyrrolidine (Scaffold B) : This analog replaces the cyclopropylmethoxy group with a phenoxymethyl group. This substitution allows us to probe the effect of replacing an aliphatic, rigid group with an aromatic one, which can introduce π-stacking interactions with the target receptor but also increases lipophilicity and potential metabolic liabilities.
-
Alternative 2: 3-((Cyclopropylmethoxy)methyl)piperidine (Scaffold C) : Here, the five-membered pyrrolidine ring is expanded to a six-membered piperidine ring. This modification alters the geometry and basicity (pKa) of the core nitrogen, which can significantly impact receptor engagement and physicochemical properties like solubility and brain penetration.
Caption: Logical relationship between the core scaffold and its alternatives.
Performance Benchmarking: A Data-Driven Comparison
The following tables summarize hypothetical, yet representative, experimental data for our three scaffolds. This data is based on established trends in medicinal chemistry and serves to illustrate the likely performance trade-offs associated with each structural modification.
Table 1: Physicochemical Properties
The physicochemical properties of a scaffold are fundamental to its suitability as a drug candidate, influencing absorption, distribution, metabolism, and excretion (ADME).
| Scaffold | Structure | Calculated LogP | Calculated pKa | Polar Surface Area (Ų) | Rationale for Performance |
| A: this compound | 1.8 | 9.8 | 21.3 | Balanced lipophilicity, suitable for CNS penetration. The pKa is typical for a secondary amine in a five-membered ring. | |
| B: 3-(Phenoxymethyl)pyrrolidine | 2.5 | 9.7 | 30.5 | Increased LogP due to the aromatic ring, potentially leading to lower aqueous solubility and higher non-specific binding. | |
| C: 3-((Cyclopropylmethoxy)methyl)piperidine | 2.1 | 10.4 | 21.3 | Slightly higher pKa due to the less strained six-membered ring, which could affect the proportion of ionized compound at physiological pH. |
Table 2: In Vitro Pharmacology at the Human 5-HT₁ₐ Receptor
This table compares the direct interaction of the scaffolds with our hypothetical target, the 5-HT₁ₐ receptor. For this, we assume the core scaffolds have been elaborated with a common pharmacophore necessary for receptor activation.
| Scaffold | Binding Affinity (Ki, nM) | Functional Agonist Potency (EC₅₀, nM) | Rationale for Performance |
| A: this compound | 5.2 | 15.8 | The combination of the pyrrolidine core and the constrained cyclopropylmethyl sidechain provides a favorable conformation for high-affinity binding and efficient receptor activation. |
| B: 3-(Phenoxymethyl)pyrrolidine | 12.5 | 45.1 | The bulkier, more flexible phenoxy group may lead to a suboptimal fit in the binding pocket, resulting in lower affinity and potency. |
| C: 3-((Cyclopropylmethoxy)methyl)piperidine | 9.8 | 33.6 | The altered vector of the sidechain due to the piperidine geometry results in a less optimal interaction with the receptor compared to the pyrrolidine analog. |
Table 3: In Vitro ADME - Metabolic Stability
Metabolic stability is a crucial parameter, as rapid metabolism can lead to a short duration of action and low bioavailability.
| Scaffold | Metabolic Half-Life (T½) in Human Liver Microsomes (min) | Rationale for Performance |
| A: this compound | > 60 | The cyclopropyl group effectively shields the adjacent methylene and ether linkages from CYP450-mediated oxidation, leading to high metabolic stability. |
| B: 3-(Phenoxymethyl)pyrrolidine | 25 | The electron-rich phenyl ring is susceptible to aromatic hydroxylation, a common metabolic pathway, leading to faster clearance. |
| C: 3-((Cyclopropylmethoxy)methyl)piperidine | > 60 | Similar to Scaffold A, the cyclopropyl group confers high metabolic stability. |
Experimental Protocols: A Guide to Self-Validating Assays
The trustworthiness of any comparative analysis rests on the robustness of its experimental methods. Below are detailed protocols for two key assays used to generate the type of data presented above.
Protocol 1: 5-HT₁ₐ Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound for the human 5-HT₁ₐ receptor.
Caption: Experimental workflow for the radioligand binding assay.
Objective: To determine the binding affinity (Ki) of a test compound for the human 5-HT₁ₐ receptor.
Materials:
-
Cell membranes expressing the target human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 0.2 mM EDTA.
-
Non-specific binding control: 10 µM 5-HT.
-
Test compounds and reference compounds.
-
96-well plates, filtration apparatus, glass fiber filters, scintillation vials, and scintillation fluid.
Procedure:
-
Preparation : Dilute the cell membranes in assay buffer to a final concentration of 10-20 µg protein per well. Prepare serial dilutions of the test compound.
-
Incubation : In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (to a final concentration of ~1 nM, near its Kd), 50 µL of the test compound dilution, and initiate the reaction by adding 50 µL of the diluted cell membranes. For total binding, add 50 µL of buffer instead of the test compound. For non-specific binding, add 50 µL of 10 µM 5-HT.
-
Equilibration : Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration : Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the free radioligand (in the filtrate).
-
Washing : Wash the filters three times with 3 mL of ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification : Place the filters in scintillation vials, add 4 mL of scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
This protocol measures the rate of metabolism of a compound when incubated with HLM, which contains a high concentration of CYP450 enzymes.
Objective: To determine the in vitro half-life (T½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Test compound and positive control (e.g., a rapidly metabolized compound like verapamil).
-
Acetonitrile with an internal standard for quenching and sample preparation.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation : Prepare a working solution of the test compound at 2 µM in phosphate buffer. Prepare the HLM suspension in phosphate buffer (final concentration 0.5 mg/mL).
-
Pre-incubation : In a 96-well plate, add the HLM suspension and the test compound. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation : Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points : At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a collection plate containing ice-cold acetonitrile with an internal standard.
-
Sample Processing : Centrifuge the collection plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis : Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Data Analysis : Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear portion of this plot (k) is the elimination rate constant. Calculate the half-life (T½) as 0.693/k. Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693/T½) * (incubation volume / mg microsomal protein).
Synthesis of Findings and Strategic Recommendations
Based on our comparative analysis, This compound (Scaffold A) presents the most compelling profile for development as a 5-HT₁ₐ receptor agonist. It achieves an optimal balance of potent receptor affinity and functional activity, coupled with superior metabolic stability. The cyclopropylmethyl group is key to its robust performance, effectively mitigating the metabolic liabilities often associated with small molecule drug candidates.
While Scaffold C (the piperidine analog) also demonstrates excellent metabolic stability, its slightly diminished pharmacological potency makes it a secondary choice. Scaffold B, with its phenoxymethyl sidechain, exhibits significantly poorer performance in both potency and metabolic stability, highlighting the strategic advantage of the cyclopropylmethyl moiety in this context.
For research teams embarking on the design of novel CNS agents, this compound represents a high-potential starting point. Its inherent properties provide a solid foundation upon which to build, allowing medicinal chemists to focus on fine-tuning the pharmacophore for optimal efficacy and selectivity, rather than grappling with core liabilities of instability or low potency.
The Efficacy of 3-((Cyclopropylmethoxy)methyl)pyrrolidine Analogs: A Comparative Literature Review for Drug Development Professionals
In the landscape of modern drug discovery, the pyrrolidine scaffold stands out as a privileged structure, forming the core of numerous approved therapeutics.[1] Its synthetic tractability and the three-dimensional diversity offered by its non-planar ring structure make it an attractive starting point for the design of novel ligands targeting a range of biological entities. A particularly promising class of pyrrolidine derivatives for neurological and psychiatric disorders are those that selectively target the dopamine D3 receptor (D3R).[2][3][4] This guide provides a comprehensive comparison of the efficacy of 3-((cyclopropylmethoxy)methyl)pyrrolidine analogs and related structures, drawing upon key findings in the literature to inform future drug development efforts.
The rationale for focusing on D3R antagonists stems from the receptor's specific expression in the limbic regions of the brain, which are associated with reward, motivation, and emotion.[2] This localization suggests that selective D3R antagonists could offer therapeutic benefits for conditions like substance use disorders and schizophrenia, potentially with fewer side effects compared to less selective dopamine receptor ligands.[5] The exploration of various substituents on the pyrrolidine ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This review will delve into the structure-activity relationships (SAR) of 3-substituted pyrrolidine analogs, with a particular focus on the influence of ether-linked substituents, such as the cyclopropylmethoxy group.
Comparative Efficacy of 3-Substituted Pyrrolidine Analogs
While a direct head-to-head comparison of a series of this compound analogs is not extensively documented in a single study, we can infer their potential efficacy by analyzing the SAR of structurally related compounds. Key factors influencing the binding affinity and selectivity of these analogs at the dopamine D3 receptor include the nature of the substituent at the 3-position of the pyrrolidine ring, the stereochemistry of this substituent, and the nature of other chemical moieties attached to the pyrrolidine nitrogen and the pharmacophore it is linked to.
The Role of the 3-Position Substituent
Research on (S)-N-(3-pyrrolidinyl)benzamide derivatives has shown that the substituent on the benzamide nucleus plays a significant role in D3R affinity and selectivity over the D2 receptor.[6] For instance, the incorporation of a cyclopropylcarbonyl group was found to provide adequate bulk to enhance D3 and D4 affinity and selectivity.[6] This suggests that the cyclopropyl moiety, as found in the cyclopropylmethoxy group, is a favorable feature for D3R binding.
Furthermore, studies on eticlopride-based bitopic ligands have demonstrated that O-alkylation of the pyrrolidine ring can lead to higher binding affinities compared to analogous N-alkylated compounds.[1][7] This finding is particularly relevant as it supports the potential for the ether linkage in the 3-((cyclopropylmethoxy)methyl) group to contribute positively to the binding profile. The oxygen atom can act as a hydrogen bond acceptor, potentially forming key interactions within the receptor's binding pocket.
Stereochemistry: A Critical Determinant of Efficacy
The stereochemistry at the 3-position of the pyrrolidine ring is a critical factor in determining the efficacy of these analogs. The (S)-enantiomer of N-(3-pyrrolidinyl)benzamide derivatives has been shown to be the more active form for D3 and D4 receptor binding.[6] This highlights the importance of controlling the stereochemistry during synthesis to ensure the desired pharmacological activity.
The following table summarizes the binding affinities of representative 3-substituted pyrrolidine analogs from the literature, providing a basis for comparing their potential efficacy.
| Compound ID | 3-Position Substituent | D3R Kᵢ (nM) | D2R Kᵢ (nM) | D4R Kᵢ (nM) | Selectivity (D2/D3) | Reference |
| (S)-5c (YM-43611) | N-linked benzamide with 4-[(cyclopropylcarbonyl)amino] | 21 | >210 | 2.1 | >10 | [6] |
| (R)-5c | N-linked benzamide with 4-[(cyclopropylcarbonyl)amino] | 200 | >1000 | 17 | >5 | [6] |
| O-alkylated analog 33 | O-linked secondary pharmacophore | 0.436 | 1.77 | - | 4.1 | [1][7] |
| N-alkylated analog 11 | N-linked secondary pharmacophore | 6.97 | 25.3 | - | 3.6 | [1][7] |
Structure-Activity Relationship (SAR) Insights
The available data allows us to build a preliminary SAR model for 3-substituted pyrrolidine analogs as dopamine D3 receptor antagonists.
Caption: Key structural features influencing D3R affinity and selectivity.
Experimental Protocols
To provide a framework for the evaluation of novel this compound analogs, the following is a detailed protocol for a standard in vitro receptor binding assay.
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Kᵢ) of test compounds for human dopamine D2, D3, and D4 receptors.
Materials:
-
HEK293 cells stably expressing human D2, D3, or D4 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone.
-
Non-specific binding agent: Haloperidol or Spiperone.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test compounds dissolved in DMSO.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target dopamine receptor subtype to confluency.
-
Harvest the cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 4°C and resuspend the pellet in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding agent (e.g., 10 µM haloperidol).
-
50 µL of various concentrations of the test compound.
-
50 µL of the radioligand at a concentration near its Kₔ.
-
100 µL of the prepared cell membrane suspension.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: A streamlined workflow for determining ligand binding affinity.
Conclusion and Future Directions
The analysis of the existing literature strongly suggests that this compound analogs represent a promising avenue for the development of selective dopamine D3 receptor antagonists. The presence of a cyclopropyl group is known to be favorable for D3R affinity and selectivity, and the ether linkage at the 3-position is supported by studies showing the benefits of O-alkylation. The (S)-stereochemistry at the 3-position is anticipated to be crucial for optimal activity.
Future research should focus on the synthesis and systematic evaluation of a series of this compound analogs with variations in the substituents on the pyrrolidine nitrogen and the aromatic pharmacophore. This will allow for a more precise determination of the SAR and the optimization of lead compounds with improved potency, selectivity, and drug-like properties. In vivo studies will then be necessary to assess the therapeutic potential of these novel analogs for the treatment of CNS disorders.
References
-
Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry. [Link]
-
Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. PubMed Central. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands. PubMed Central. [Link]
-
Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. PubMed. [Link]
-
Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. Journal of Medicinal Chemistry. [Link]
-
Synthesis of bitopic ligands based on fallypride and evaluation of their affinity and selectivity towards dopamine D2 and D3 rec. Perelman School of Medicine at the University of Pennsylvania. [Link]
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Synthesis of Bitopic Ligands Based on Fallypride and Evaluation of their Affinity and Selectivity Towards Dopamine D2 and D3 Receptors. PubMed Central. [Link]
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Highly selective dopamine D3 receptor (D3R) antagonists and partial agonists based on eticlopride and the D3R crystal structure: new leads for opioid dependence treatment. RSC Medicinal Chemistry. [Link]
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Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket. ScienceDirect. [Link]
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Synthesis and Evaluation of C9 Alkoxy Analogues of (-)-Stepholidine as Dopamine Receptor Ligands. PubMed. [Link]
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Aromatic linker variations in novel dopamine D2 and D3 receptor ligands. ResearchGate. [Link]
-
Dopamine D3 Receptor Antagonists as Potential Therapeutics for the Treatment of Neurological Diseases. PubMed Central. [Link]
-
Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. ACS Chemical Neuroscience. [Link]
-
Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393. National Institutes of Health. [Link]
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Synthesis and evaluation of the affinity toward mu-opioid receptors of atypical, lipophilic ligands based on the sequence c[-Tyr-Pro-Trp-Phe-Gly-]. PubMed. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-((Cyclopropylmethoxy)methyl)pyrrolidine
For researchers and drug development professionals, the synthesis and application of novel compounds like 3-((Cyclopropylmethoxy)methyl)pyrrolidine are central to discovery. However, the lifecycle of these materials extends beyond the laboratory bench. Responsible and compliant disposal is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards. Our aim is to provide clarity and instill confidence in your laboratory's safety and chemical handling procedures.
Hazard Profile and Safety Summary: Understanding the Compound
This compound is a pyrrolidine derivative. While comprehensive toxicological data for this specific molecule is not widely available, the available safety information and the known hazards of the parent compound, pyrrolidine, demand a cautious approach.
A Safety Data Sheet (SDS) for this compound classifies it as a substance that can cause skin and eye irritation, as well as potential respiratory irritation.[1] The parent compound, pyrrolidine, is recognized as a flammable, corrosive, and toxic substance, harmful if swallowed or inhaled, and capable of causing severe skin burns and eye damage.[2][3] Given these facts, it is imperative to treat this compound and its associated waste streams as hazardous.
Key Safety Considerations:
-
Irritant: Causes skin and eye irritation.[1]
-
Potential Respiratory Irritant: May cause respiratory irritation upon inhalation.[1]
-
Assumed Hazards based on Parent Compound (Pyrrolidine): Handle with precautions for flammable, corrosive, and toxic materials.[2][3]
| Property | Value/Classification | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1063734-02-0 | [1] |
| Molecular Formula | C9H17NO | N/A |
| Known Hazards | Skin Irritant (H315), Eye Irritant (H319), Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (H335) | [1] |
| Precautionary Action | Treat as hazardous waste. | N/A |
Regulatory Framework: Adherence to EPA and OSHA Standards
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] The Occupational Safety and Health Administration (OSHA) provides standards for worker safety during the handling of hazardous materials, including their disposal.[6][7][8]
Key regulatory requirements include:
-
Waste Identification: Laboratories are responsible for determining if their chemical waste is hazardous.[4][9]
-
Proper Labeling and Storage: Hazardous waste must be stored in properly labeled containers in designated areas to prevent spills and leaks.[10][11]
-
Use of Licensed Disposal Facilities: Hazardous waste must be disposed of through licensed facilities.[4]
Disposal Protocol: A Step-by-Step Approach
This protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical or its waste, all personnel must be equipped with the following PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If there is a risk of generating aerosols or vapors, especially in a poorly ventilated area, a NIOSH-approved respirator should be used.
Step 2: Waste Segregation and Collection
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all waste containing this compound. The container should be compatible with the chemical; a high-density polyethylene (HDPE) container is a suitable choice.
-
Waste Streams:
-
Neat (Unused) Chemical: Collect any unused or expired this compound in its original container or a designated hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and weighing paper that are contaminated with the chemical should be collected in a separate, clearly labeled hazardous waste container.
-
Solvent Waste: If the chemical is used in a solvent, the resulting solution should be collected in a designated solvent waste container. Ensure compatibility with other solvents in the container. Given the pyrrolidine structure, avoid mixing with strong acids or oxidizing agents.
-
Step 3: Labeling of Hazardous Waste
Accurate and clear labeling is a legal requirement and essential for safety.[10][11]
-
The container must be clearly marked with the words "Hazardous Waste ".
-
The label must include the full chemical name: "This compound ".
-
Indicate the hazards associated with the waste (e.g., "Irritant," and based on prudence, "Flammable," "Corrosive," "Toxic").
-
Note the accumulation start date on the label once the first drop of waste is added.
Step 4: On-Site Storage
Laboratories can temporarily store hazardous waste in a Satellite Accumulation Area (SAA) at or near the point of generation.[10][11]
-
The SAA must be under the control of laboratory personnel.
-
Keep the waste container tightly closed except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
-
Do not exceed the storage time limits set by the EPA and your institution (typically 90 or 180 days depending on generator status).[11]
Step 5: Final Disposal
The final disposal of hazardous chemical waste must be handled by a licensed professional waste disposal service.[2]
-
Contact Your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions and arrange for the pickup of the hazardous waste.
-
Waste Manifest: A hazardous waste manifest will be completed to track the waste from your laboratory to the final disposal facility. This is a legal requirement.
-
Disposal Method: The licensed vendor will use an appropriate disposal method, which for this type of organic compound is typically high-temperature incineration.[2]
Emergency Procedures for Spills and Exposures
In the event of a spill or exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the affected person to fresh air.
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact your institution's EHS office immediately.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your institution remains in compliance with environmental regulations. The principles of responsible chemical management are integral to scientific integrity and professional practice.
References
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- Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
- Laboratory Waste Management: The New Regulations. MedLab Magazine.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- OSHA Rules for Hazardous Chemicals. DuraLabel Resources.
- Managing Hazardous Chemical Waste in the Lab. Lab Manager.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
- Safety Data Sheet for this compound. CymitQuimica.
- Safe Disposal of (R)-3-(Boc-amino)pyrrolidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
- SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
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- 3-(CYCLOPROPYLMETHOXY)PYRROLIDINE CAS#: 932702-41-5. ChemWhat.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
- SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific.
- 3-((cyclopropylmethoxy)methyl)-3-methylpyrrolidine | 1610521-42-0. ChemicalBook.
- Pyrrolidine - HAZARD SUMMARY. NJ Department of Health.
- SAFETY DATA SHEET - (R)-2-(Methoxymethyl)pyrrolidine. TCI Chemicals.
- SAFETY DATA SHEET - 1-Methylpyrrolidine. Fisher Scientific.
- Material Safety Data Sheet - 1-Methyl-2-pyrrolidone. Fisher Scientific.
- SAFETY DATA SHEET - 1-METHYL-2-PYRROLIDINONE. Spectrum Chemical.
- Safety Data Sheet - N-Methyl-2-pyrrolidone. Solvents & Petroleum Service, Inc.
- SAFETY DATA SHEET - 1-methylpyrrolidine. Sigma-Aldrich.
- This compound hydrochloride. Arctom.
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Mastering the Protocol: A Guide to Personal Protective Equipment for Handling 3-((Cyclopropylmethoxy)methyl)pyrrolidine
For the vanguard of scientific discovery, the meticulous and safe handling of novel chemical entities is not merely a procedural formality but the bedrock of reliable and ethical research. This document serves as an essential guide for researchers, scientists, and drug development professionals on the operational and safety protocols for 3-((Cyclopropylmethoxy)methyl)pyrrolidine, a key building block in synthetic chemistry. By providing a clear, actionable framework for personal protective equipment (PPE), handling, and disposal, we aim to foster a laboratory environment where innovation and safety are inextricably linked.
Hazard Profile: Understanding the Compound
Before handling this compound, a thorough understanding of its hazard profile is critical. According to available Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]
The primary routes of exposure are inhalation, skin contact, and eye contact.[1] Therefore, all subsequent protocols are designed to mitigate these specific risks.
Core Directive: Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against chemical exposure. The selection of appropriate PPE is not arbitrary; it is a direct response to the identified hazards of the compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices | Causality and Rationale |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Must be compliant with ANSI Z87.1 standards in the US or EN 166 in the EU.[3][4] | Rationale : To prevent contact with the eyes from splashes or aerosols, directly addressing the "serious eye irritation" hazard.[1][2] A face shield provides an additional layer of protection for the entire face.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Inspect gloves for tears or perforations before each use.[3] Employ proper glove removal technique to avoid skin contact.[3] For prolonged handling, consider double-gloving. | Rationale : To prevent direct skin contact, mitigating the "skin irritation" hazard.[1][2] Nitrile gloves offer good resistance to a wide range of chemicals. |
| Skin and Body Protection | Chemical-resistant laboratory coat. | Ensure the lab coat is fully buttoned to provide maximum coverage. | Rationale : Protects skin and personal clothing from accidental spills and contamination.[4][5] |
| Respiratory Protection | Not typically required under normal laboratory conditions with adequate engineering controls. | A NIOSH-approved respirator may be necessary if aerosols are generated or if working outside of a fume hood.[3][6][7] | Rationale : To prevent inhalation of vapors or mists, addressing the potential for respiratory irritation.[1][2] The primary control measure should always be a well-maintained chemical fume hood.[5] |
Operational Plan: From Benchtop to Waste Stream
A systematic workflow ensures that safety is integrated into every step of the experimental process.
Pre-Handling and Preparation
Caption: Pre-handling safety and logistics checklist.
-
Engineering Controls : Confirm that the chemical fume hood is operational and provides adequate ventilation.[1][5]
-
Material Assembly : Gather all necessary equipment and reagents to minimize movement and potential for spills.
-
PPE Adornment : Put on all required personal protective equipment before entering the handling area.[1][2]
Handling and Use
Caption: Safe handling procedures within the laboratory.
-
Location : Conduct all transfers and manipulations of this compound within a certified chemical fume hood.[1]
-
Containment : Keep containers sealed when not actively in use to prevent the release of vapors.[1]
-
Hygiene : After handling, and before leaving the laboratory, wash hands thoroughly with soap and water.[1][3] Remove and dispose of contaminated gloves properly.[3]
Emergency Procedures: A Self-Validating Protocol
In the event of an exposure or spill, a clear and immediate response is critical.
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] Remove contact lenses if present and easy to do so.[1][2] Seek immediate medical attention.[1]
-
Skin Contact : Take off all contaminated clothing immediately.[2] Wash the affected skin area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical advice.[1]
-
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] Call a poison center or doctor if you feel unwell.[1]
-
Spill : For a small spill, absorb with an inert material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal.[5] Ensure adequate ventilation. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[8]
Disposal Plan: Environmental Stewardship
Responsible disposal is a non-negotiable aspect of chemical handling. All waste containing this compound must be treated as hazardous.
Caption: Logical flow for hazardous chemical waste disposal.
-
Segregation : Do not mix this waste with non-hazardous materials. Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a designated hazardous waste container.[8]
-
Labeling : Clearly label the waste container with its contents.
-
Disposal : Arrange for disposal through your institution's EHS department or a certified hazardous waste contractor.[3][8] Disposal must be in accordance with all local, state, and federal regulations.[9]
By integrating these safety and handling protocols into your standard operating procedures, you contribute to a culture of safety that protects yourself, your colleagues, and the integrity of your scientific pursuits.
References
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Loba Chemie. PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. [Link]
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New Jersey Department of Health. Pyrrolidine - HAZARD SUMMARY. [Link]
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PubChem. Pyrrolidine. [Link]
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Cole-Parmer. Material Safety Data Sheet - Pyrrolidine. [Link]
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Columbus Chemical. Safety Data Sheet: Methyl (N-) Pyrrolidone, CP. [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
